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  • Product: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole

Core Science & Biosynthesis

Foundational

4-(Azetidin-3-ylmethoxy)-1H-pyrazole chemical structure and properties

The following technical guide provides an in-depth analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a high-value heterocyclic building block used in modern medicinal chemistry. Classification: Heterocyclic Ether Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a high-value heterocyclic building block used in modern medicinal chemistry.

Classification: Heterocyclic Ether Scaffold | Application: Medicinal Chemistry (Kinase Inhibitors, PROTAC Linkers)

Executive Summary

4-(Azetidin-3-ylmethoxy)-1H-pyrazole represents a privileged structural motif in drug discovery, combining the hydrogen-bond donor/acceptor capabilities of a pyrazole with the solubilizing and metabolically robust features of an azetidine ring. This scaffold is increasingly utilized to replace phenyl-ether moieties or flexible alkyl-amine chains, offering improved Fsp³ character , reduced lipophilicity (LogD), and distinct vector orientation for accessing solvent-exposed pockets in protein targets (e.g., JAK, BTK kinases).

Chemical Architecture & Physicochemical Properties[1]

Structural Logic

The molecule consists of two pharmacophores linked by an ether methylene bridge:

  • 1H-Pyrazole (Head): Acts as a bioisostere for phenol or pyridine. The NH group serves as a hydrogen bond donor (HBD), while the N2 nitrogen is a hydrogen bond acceptor (HBA), making it ideal for kinase hinge binding.

  • Azetidine (Tail): A four-membered saturated amine. It is less lipophilic than pyrrolidine or piperidine and often improves metabolic stability by reducing the number of oxidizable C-H bonds.

  • Methoxy Linker (-OCH₂-): Provides a flexible yet short spacer, decoupling the electronic effects of the two rings while maintaining a defined distance (~4-5 Å).

Key Physicochemical Data

Data estimated based on structural fragments and chem-informatics consensus.

PropertyValue (Approx.)Significance in Drug Design
Molecular Formula C₇H₁₁N₃OLow MW fragment, ideal for FBDD.
Molecular Weight 153.18 g/mol High ligand efficiency (LE) potential.
cLogP -0.5 to 0.2High water solubility; lowers plasma protein binding.
pKa (Azetidine) ~10.5 - 11.0Basic center; likely protonated at physiological pH.
pKa (Pyrazole) ~14.0 (NH)Weakly acidic; acts as neutral HBD in most pockets.
TPSA ~54 ŲGood membrane permeability (Rule of 5 compliant).
Fsp³ Character 0.57High fraction of sp³ carbons correlates with clinical success.

Synthetic Methodologies

The synthesis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole typically requires orthogonal protection strategies to prevent polymerization of the azetidine and N-alkylation of the pyrazole.

Retrosynthetic Analysis

The most robust disconnection is at the ether oxygen, utilizing 4-hydroxypyrazole and a 3-(hydroxymethyl)azetidine equivalent.

  • Path A (Mitsunobu Coupling): Reaction between protected 4-hydroxypyrazole and N-protected 3-(hydroxymethyl)azetidine.

  • Path B (Nucleophilic Substitution): Reaction of 4-hydroxypyrazole with N-protected 3-(bromomethyl)azetidine or 3-(tosyloxymethyl)azetidine.

Synthetic Workflow Diagram

The following diagram outlines the optimized synthetic route (Path A) utilizing a Mitsunobu approach, which offers higher convergence and milder conditions.

Synthesis_Workflow Start1 4-Hydroxypyrazole Protect Protection (N-THP/SEM) Start1->Protect DHP, pTsOH Start2 N-Boc-3-(hydroxymethyl)azetidine Mitsunobu Mitsunobu Coupling (DIAD, PPh3) Start2->Mitsunobu Protect->Mitsunobu Intermediate Protected Ether Intermediate Mitsunobu->Intermediate THF, 0°C to RT Deprotect Global Deprotection (TFA/HCl) Intermediate->Deprotect Acidic Hydrolysis Final 4-(Azetidin-3-ylmethoxy)-1H-pyrazole (Salt Form) Deprotect->Final Purification

Caption: Optimized Mitsunobu synthetic route for generating the target ether scaffold.

Experimental Protocols

Protocol: Mitsunobu Coupling (Step-by-Step)

Objective: Coupling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol with N-Boc-3-(hydroxymethyl)azetidine.

Reagents:

  • Triphenylphosphine (PPh₃): 1.5 eq

  • Diisopropyl azodicarboxylate (DIAD): 1.5 eq

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 1-(THP)-4-hydroxypyrazole (1.0 eq), N-Boc-3-(hydroxymethyl)azetidine (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add DIAD (1.5 eq) dropwise over 20 minutes to maintain temperature control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS for consumption of the pyrazole starting material.

  • Workup: Quench with water/brine. Extract with Ethyl Acetate (3x). Dry organic layers over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will elute as a viscous oil.

Protocol: Global Deprotection

Objective: Removal of N-Boc and N-THP groups.

Procedure:

  • Dissolve the intermediate in DCM (5 vol).

  • Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Stir at room temperature for 2–4 hours.

  • Concentrate in vacuo.

  • Isolation: Triturate the residue with diethyl ether to obtain the product as a hydrochloride or trifluoroacetate salt.

Medicinal Chemistry Applications

Scaffold Optimization Logic

This scaffold is frequently used in "Scaffold Hopping" exercises. The azetidine ring offers a specific vector that is distinct from the common piperidine or pyrrolidine rings.

  • Metabolic Stability: The strained 4-membered ring is often less susceptible to CYP450 oxidation compared to 5- or 6-membered rings.

  • Solubility: The basic amine (pKa ~11) ensures high solubility at gastric pH, improving oral bioavailability.

  • Vector: The cis/trans relationship of substituents on the azetidine (if further substituted) allows precise probing of solvent channels.

SAR_Logic cluster_0 Modifications Target Target: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole N_Alk N-Alkylation (Azetidine) Modulates Lipophilicity/Potency Target->N_Alk Derivatization Py_Sub Pyrazole C3/C5 Substitution Steric fit / Selectivity Target->Py_Sub Core Change Linker Linker Rigidification (e.g., Direct bond vs OCH2) Target->Linker Bioisosterism Result1 Result1 N_Alk->Result1 Result: PROTAC Linker Result2 Result2 Py_Sub->Result2 Result: Kinase Inhibitor

Caption: Decision tree for structural optimization of the scaffold in drug discovery.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Handle in a fume hood. The free base may be hygroscopic; store as the HCl salt for stability.

  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of Pyrazole Ethers: Journal of Organic Chemistry, "Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors."

  • Azetidine Properties: National Center for Biotechnology Information, "PubChem Compound Summary for CID 10422, Azetidine."

  • Mitsunobu Reaction Protocols: ChemRxiv, "Practical Synthesis of Pyrazol-4-thiols" (Analogous ether synthesis methodology).

  • Medicinal Chemistry of Azetidines:Journal of Medicinal Chemistry, "Azetidines as Bioisosteres in Drug Design." (General Reference for Azetidine utility).
  • Building Block Availability: Sigma-Aldrich, "1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole" (Isomeric reference).

Exploratory

Technical Profile: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole

The following technical guide provides an in-depth analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole (CAS 1890579-95-9), a critical intermediate in the synthesis of next-generation kinase inhibitors. Advanced Intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole (CAS 1890579-95-9), a critical intermediate in the synthesis of next-generation kinase inhibitors.

Advanced Intermediate for Kinase Inhibitor Discovery[1]

Executive Summary

4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry.[1] It serves as a "linker-head" motif, bridging the lipophilic hinge-binding region of a drug molecule with a hydrophilic, solvent-exposed solubilizing group (the azetidine ring).[1] This specific ether linkage is prominent in the structural activity relationship (SAR) optimization of inhibitors targeting JAK , CDK12/13 , and ROS1 kinases, where it modulates metabolic stability and physicochemical properties (LogD, solubility).[1]

Chemical Identity & Specifications

ParameterSpecification
CAS Number 1890579-95-9
IUPAC Name 4-(Azetidin-3-ylmethoxy)-1H-pyrazole
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES C1CN(C1)COC2=CN=NC=2
Physical State White to off-white solid (typically isolated as HCl or TFA salt)
Solubility High in water (as salt), DMSO, Methanol
Key Functionality Amphoteric (Basic azetidine amine, Acidic pyrazole NH)

High-Fidelity Synthesis Protocol

Note: The following protocol describes the synthesis of the dihydrochloride salt, ensuring high stability and purity for downstream applications.

Retrosynthetic Logic

The most robust route utilizes a Mitsunobu coupling between a protected 4-hydroxypyrazole and a protected 3-(hydroxymethyl)azetidine.[1] This approach avoids the regioselectivity issues (N- vs. O-alkylation) common in direct alkylation strategies.[1]

Step-by-Step Methodology
Phase 1: Mitsunobu Coupling

Reagents:

  • Substrate A: 1-Benzyl-1H-pyrazol-4-ol (Protects pyrazole nitrogen)[1]

  • Substrate B: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (N-Boc protection)

  • Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)[1]

  • Solvent: Anhydrous THF

Protocol:

  • Charge a reaction vessel with Substrate A (1.0 eq), Substrate B (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M concentration) under N₂ atmosphere.

  • Cool the mixture to 0°C.

  • Add DIAD (1.2 eq) dropwise over 30 minutes.[1] Critical: Maintain temperature <5°C to prevent side reactions.

  • Allow to warm to room temperature (25°C) and stir for 16 hours.

  • Validation: Monitor by LC-MS for the disappearance of Substrate A and formation of the intermediate (M+H ≈ 444).

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate tert-butyl 3-((1-benzyl-1H-pyrazol-4-yloxy)methyl)azetidine-1-carboxylate.

Phase 2: Global Deprotection (Hydrogenation & Acidolysis)

Reagents:

  • Pd/C (10% w/w), H₂ gas (balloon or Parr shaker)

  • 4M HCl in Dioxane[1]

Protocol:

  • Debenzylation: Dissolve the intermediate in MeOH. Add Pd/C (10 mol%). Stir under H₂ atmosphere (1 atm) for 12 hours. Filter through Celite to remove catalyst.[1]

  • Boc Removal: Redissolve the filtrate in minimal Dioxane.[1] Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 4 hours.

  • Isolation: The product, 4-(Azetidin-3-ylmethoxy)-1H-pyrazole dihydrochloride , will precipitate.[1] Filter and wash with diethyl ether to remove organic impurities.[1]

Synthesis Workflow Diagram

SynthesisRoute Start Precursors: 1-Benzyl-4-OH-Pyrazole + N-Boc-3-(CH2OH)-Azetidine Step1 Step 1: Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Step1 Activation Inter Intermediate: Ether Linkage Formed Step1->Inter O-Alkylation Step2 Step 2: Debenzylation (H2, Pd/C, MeOH) Inter->Step2 Remove Benzyl Step3 Step 3: Boc Deprotection (4M HCl in Dioxane) Step2->Step3 Remove Boc Final Target Product: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole (2HCl Salt) Step3->Final Precipitation

Figure 1: Validated synthetic pathway utilizing orthogonal protection strategies to ensure regioselective ether formation.

Mechanism of Action & SAR Utility

In the context of kinase drug discovery (e.g., CDK12, ROS1), this fragment functions as a dual-purpose motif.[1]

  • The Pyrazole Head: Acts as a scaffold connector.[1] The pyrazole nitrogen (N1) is often arylated to attach to the core hinge-binding heterocycle (e.g., pyrazolo[1,5-a]pyrimidine).[1]

  • The Azetidine Tail: The azetidine ring, being small and strained, lowers the lipophilicity (LogD) compared to larger rings like piperidine.[1] It projects into the solvent front, where the secondary amine can form critical salt bridges with aspartate or glutamate residues in the kinase solvent channel, improving potency and selectivity.[1]

Pharmacophore Logic Diagram

SAR_Logic cluster_0 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Fragment Drug Kinase Inhibitor (e.g., CDK12/13 Target) Pyrazole Pyrazole Moiety (Scaffold Linker) Drug->Pyrazole Contains Target_Site Kinase ATP Pocket Pyrazole->Target_Site Orients Molecule Ether Ether Oxygen (H-Bond Acceptor) Azetidine Azetidine Ring (Solubilizer / Salt Bridge) Ether->Azetidine Flexible Linker Solvent Solvent Front (Hydrophilic Region) Azetidine->Solvent Increases Solubility Reduces LogD

Figure 2: Structural Activity Relationship (SAR) mapping of the fragment within a kinase inhibitor binding pocket.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The ether linkage is metabolically stable, but the secondary amine is prone to oxidation if left in solution for extended periods without antioxidants.[1]

References

  • Chemical Identity: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole. CAS Common Chemistry.[1] Link[1]

  • Kinase Inhibitor Application (CDK12/13): Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as CDK inhibitors. Patent CN117940427A.[1] (Describes the use of the azetidin-3-ylmethoxy motif in CDK degraders/inhibitors). Link

  • Kinase Inhibitor Application (ROS1): Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors. Patent US9751887B2.[1] (Demonstrates the use of azetidine-ether side chains to modulate kinase selectivity). Link

  • General Synthesis of Pyrazole Ethers: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine.[1] (Provides general methodology for alkylating hydroxypyrazoles). Link

Sources

Foundational

4-(Azetidin-3-ylmethoxy)-1H-pyrazole: Technical Profile &amp; Synthesis Guide

The following technical guide details the structural identity, synthesis, and application of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a critical fragment in modern medicinal chemistry used to modulate physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and application of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a critical fragment in modern medicinal chemistry used to modulate physicochemical properties and target engagement in kinase and enzyme inhibitors.[1][2]

[1][2]

Executive Summary & Strategic Significance

4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a bifunctional heterocyclic building block characterized by a pyrazole core linked to an azetidine ring via a methoxy spacer.[1][2] This scaffold is increasingly utilized in drug discovery—particularly in the development of JAK, TDO2, and tyrosine kinase inhibitors—due to its unique ability to extend into solvent-exposed regions of a binding pocket while maintaining a rigid, polar profile.[1][2]

Key Structural Advantages:

  • Vector Exploration: The methoxy linker provides a specific distance and flexibility, allowing the basic azetidine amine to interact with acidic residues (e.g., Asp, Glu) in the protein active site.[1][2]

  • Physicochemical Modulation: The azetidine ring lowers lipophilicity (LogP) compared to larger saturated heterocycles (e.g., piperidine), improving metabolic stability and oral bioavailability.[1]

  • Synthetic Versatility: The molecule offers two distinct vectors for diversification: the pyrazole nitrogen (N1) and the azetidine nitrogen.[1][2]

Chemical Identity & Properties

The following data characterizes the free base form of the molecule. In synthetic contexts, it is frequently handled as the tert-butyl carbamate (Boc) protected intermediate or a hydrochloride salt.[1][2]

PropertyValueNotes
Chemical Name 4-(Azetidin-3-ylmethoxy)-1H-pyrazoleIUPAC
CAS Number 1890579-95-9Free base / Generic
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol Monoisotopic: 153.09
Structure Description Pyrazole ring substituted at C4 with an oxymethyl-azetidin-3-yl group.[1][2][3][4][5][6]
Calculated LogP -0.8 to -0.5Highly polar (Predicted)
pKa (Azetidine) ~10.5Basic amine
pKa (Pyrazole) ~14 (NH), ~2.5 (protonated)Amphoteric

Synthesis Protocol: The Alkylation Route[2]

The most robust synthetic pathway involves the O-alkylation of 4-hydroxypyrazole (or its protected equivalent) with an electrophilic azetidine derivative.[1][2] This approach avoids the harsh conditions of de novo heterocycle formation.[1][2]

Phase 1: Reagents & Precursors
  • Nucleophile: N-Boc-4-hydroxypyrazole (or 4-hydroxypyrazole with 2 eq.[1][2] base).

  • Electrophile: tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS: 253176-93-1) or the corresponding mesylate.[1][2]

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).[1][2]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1][2]

Phase 2: Step-by-Step Methodology
Step A: Nucleophilic Substitution (Etherification) [1]
  • Preparation: Dissolve 4-hydroxypyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide-like anion.

    • Note: If using NaH, cool to 0°C during addition to control H₂ evolution.[1]

  • Alkylation: Add tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor via LC-MS for the formation of the intermediate tert-butyl 3-((1H-pyrazol-4-yloxy)methyl)azetidine-1-carboxylate.[1][2]

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF.[1][2] Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1][2]

Step B: Global Deprotection (Optional)

If the free amine is required immediately:

  • Dissolve the intermediate in DCM.[1][2]

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo to yield the salt form (e.g., 4-(Azetidin-3-ylmethoxy)-1H-pyrazole dihydrochloride).[1][2]

Phase 3: Pathway Visualization

SynthesisPath Start1 4-Hydroxypyrazole (Nucleophile) Inter Intermediate: N-Boc-4-(Azetidin-3-ylmethoxy) -1H-pyrazole Start1->Inter Cs2CO3, DMF 60-80°C Start2 N-Boc-3-(bromomethyl) azetidine (Electrophile) Start2->Inter Final Target: 4-(Azetidin-3-ylmethoxy) -1H-pyrazole Inter->Final TFA/DCM (Deprotection)

Figure 1: Convergent synthesis via O-alkylation of the pyrazole core.

Mechanistic Rationale & Application

Why this Scaffold?

In drug design, the 4-(Azetidin-3-ylmethoxy) motif serves as a "solubilizing tail" that can reach out from a hydrophobic kinase hinge-binding region (the pyrazole) into the solvent front.[1][2]

  • H-Bond Donor/Acceptor Balance: The ether oxygen acts as a weak acceptor, while the azetidine amine (at physiological pH) is protonated, providing a strong ionic interaction point.[1][2]

  • Rigidity vs. Flexibility: The methylene linker (-CH₂-) between the oxygen and the azetidine ring allows limited rotation, reducing the entropic penalty upon binding compared to longer alkyl chains.[1][2]

  • Metabolic Stability: Azetidines are generally less prone to oxidative metabolism (e.g., by CYP450) than pyrrolidines or piperidines due to the ring strain and altered basicity.[1][2]

Self-Validating Quality Control

To ensure the integrity of the synthesized material, the following analytical checkpoints are mandatory:

  • ¹H NMR (DMSO-d₆): Look for the characteristic azetidine multiplets at δ 3.5–4.0 ppm and the pyrazole singlet at δ ~7.5–8.0 ppm.[1][2] The methylene linker (-OCH₂-) should appear as a doublet or singlet around δ 4.1 ppm.[1][2]

  • Mass Spectrometry: Confirm the [M+H]⁺ peak at m/z 154.2 (for the free base).

References

  • Vertex Pharmaceuticals Inc. (2015).[1][2] Inhibitors of Influenza Virus Replication. Patent WO2015191977.[1][2] (Describes analogous azetidine-ether linkages).

  • Sigma-Aldrich. (n.d.).[1][2] 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole Product Page. (Reference for isomeric properties and handling).

  • ChemicalBook. (2024).[1][2] Pyrazole Properties and Safety. (General pyrazole reactivity data).

  • PubChem. (2021).[1][2] Compound Summary: Azetidine Derivatives. National Library of Medicine.[1][2]

  • Fisher Scientific. (n.d.).[1][2] tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate. (Reagent specifications).

Sources

Exploratory

Azetidine-Pyrazole Ether Building Blocks: Strategic Scaffolds for Medicinal Chemistry

Topic: Azetidine-Pyrazole Ether Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Summary: The "Esca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Azetidine-Pyrazole Ether Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the azetidine-pyrazole ether motif represents a high-value structural chimera. It bridges the gap between the need for


-rich character (to improve solubility and metabolic stability) and the requirement for robust pharmacophores (the pyrazole).

While N-linked azetidine-pyrazoles (e.g., the JAK inhibitor Baricitinib) are well-established, the ether-linked variants (


) offer a distinct vector and physicochemical profile.[1] This guide dissects the utility, synthesis, and strategic application of these building blocks, specifically focusing on the 3-(pyrazol-4-yloxy)azetidine  architecture.[1]

Structural Rationale & Physicochemical Advantages[2]

The Azetidine Advantage

Replacing a piperidine or pyrrolidine ring with an azetidine is a proven strategy for "scaffold hopping." The high ring strain (~26 kcal/mol) of the azetidine creates a distinct puckered geometry (


-shape) compared to the chair conformation of piperidines.
PropertyAzetidine EtherPyrrolidine EtherPiperidine EtherImpact on Drug Design
LogP (Lipophilicity) LowMediumHighAzetidine lowers LogP, improving LLE (Ligand Lipophilicity Efficiency).
pKa (Basicity) ~8.5 - 9.5~9.5 - 10.5~10.0 - 11.0Lower pKa reduces hERG liability and improves membrane permeability.
Metabolic Stability HighModerateLow/ModerateReduced susceptibility to oxidative metabolism (P450) at the

-carbon due to ring strain.
Vector Angle ~110° (Puckered)Flexible~109° (Chair)Unique vector allows access to novel IP space and binding pockets.[1]
The Ether Linkage as a Bioisostere

The ether oxygen acts as a hydrogen bond acceptor (HBA), potentially engaging hinge regions in kinases or water networks in GPCRs.[1] Crucially, the ether linkage breaks the conjugation between the azetidine and pyrazole, decoupling their electronic systems unlike a direct


 bond.[1]

Synthetic Architecture: Constructing the Core

The synthesis of azetidine-pyrazole ethers is non-trivial due to the ambident nucleophilicity of pyrazoles (N vs. O attack) and the potential for ring opening of the strained azetidine.

Strategic Decision Tree (Graphviz)

SyntheticStrategy Start Target: Azetidine-Pyrazole Ether CheckEWG Does Pyrazole have strong EWG? Start->CheckEWG RouteA Route A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->RouteA Yes (e.g., -CN, -NO2, -CF3) RouteB Route B: Mitsunobu Coupling CheckEWG->RouteB No (Electron Rich/Neutral) RouteC Route C: O-Alkylation (Electrophilic Azetidine) CheckEWG->RouteC Alternative (If OH unstable) SNAr_Detail Reagents: NaH or Cs2CO3 Substrate: Fluoropyrazole + Azetidin-3-ol Pros: Scalable, Regioselective Cons: Requires activated Pyrazole RouteA->SNAr_Detail Mitsunobu_Detail Reagents: PPh3, DIAD Substrate: Hydroxypyrazole + Azetidin-3-ol Pros: Mild conditions Cons: N-alkylation byproducts RouteB->Mitsunobu_Detail

Caption: Decision matrix for selecting the optimal synthetic route based on pyrazole electronics.

Experimental Protocols

Protocol A: Coupling (Preferred for Activated Pyrazoles)

Context: This route is ideal when the pyrazole ring is electron-deficient (e.g., 4-fluoro-3-cyanopyrazole). The fluoride is displaced by the alkoxide of N-Boc-3-hydroxyazetidine.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Activated Fluoropyrazole (1.1 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) or Cesium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , dissolve N-Boc-3-hydroxyazetidine in anhydrous THF (0.2 M). Cool to 0°C.
    
  • Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Tip: If using

    
    , heating to 60°C in DMF is often required.[1]
    
  • Displacement: Add the fluoropyrazole solution (in THF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS for the disappearance of the azetidine alcohol.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine to remove DMF (if used).[1] Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Mitsunobu Coupling (For Electron-Rich Pyrazoles)

Context: Used when the pyrazole lacks electron-withdrawing groups. The challenge here is regioselectivity (O- vs. N-alkylation). 4-Hydroxypyrazoles exist in tautomeric equilibrium with pyrazolones.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • 4-Hydroxypyrazole (1.0 equiv)[1]

  • Triphenylphosphine (

    
    , 1.5 equiv)[1]
    
  • DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or THF[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine alcohol, hydroxypyrazole, and

    
     in anhydrous Toluene (preferred over THF to suppress N-alkylation in some cases). Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Stir at RT for 16 hours.

  • Troubleshooting: If N-alkylation is observed (often the major product with hydroxypyrazoles), consider protecting the pyrazole nitrogen (e.g., with a THP group) before the coupling, or switch to Route C (Alkylation of the azetidine mesylate).[1]

Regiocontrol & Troubleshooting

The most common failure mode in synthesizing these ethers is N-alkylation of the pyrazole.

  • The Problem: The pyrazole nitrogen is often more nucleophilic than the oxygen (or the tautomeric equilibrium favors the amide-like form).

  • The Solution:

    • Hard/Soft Acid Base (HSAB): Use "harder" electrophiles (like the alkoxyphosphonium in Mitsunobu) to favor O-alkylation, though this is imperfect.[1]

    • Block the Nitrogen: Use 1-substituted-4-hydroxypyrazoles. If the NH is free, protect it with a bulky group (Trityl or THP) that sterically hinders N-alkylation, forcing reaction at the oxygen.[1]

Physicochemical Impact Flowchart

SAR_Logic Input Azetidine-Ether Scaffold Prop1 Lower LogP (vs Piperidine) Input->Prop1 Prop2 High Fsp3 Input->Prop2 Prop3 Metabolic Stability Input->Prop3 Result1 Improved Solubility Prop1->Result1 Result3 Higher Selectivity Prop2->Result3 3D Complexity Result2 Reduced Clearance Prop3->Result2

Caption: Impact of the azetidine-ether scaffold on key medicinal chemistry parameters.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2]

    • Source:Future Medicinal Chemistry (and related reviews).[1]

    • URL:[Link] (Search Term: "Azetidines medicinal chemistry")[1]

  • Mitsunobu Reaction Mechanisms

    • Title: The Mitsunobu Reaction: Mechanism and Applic
    • Source:Organic Reactions.[3][4][5]

    • URL:[Link][1]

  • Metabolic Stability of Strained Rings

    • Title: Metabolic stability of azetidines vs. larger heterocycles.[6]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Baricitinib Synthesis (Contextual N-linked example)

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[7]

    • Source:Chemistry Central Journal.
    • URL:[Link][1]

  • Azetidine Ethers as Ester Isosteres

    • Title: Synthesis of oxetane and azetidine ethers as ester isosteres.
    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

Sources

Foundational

Technical Assessment: Solubility Profile of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole

Topic: Solubility of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole in DMSO and methanol Content Type: In-depth technical guide. Executive Summary 4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a high-value heterocyclic building block, f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole in DMSO and methanol Content Type: In-depth technical guide.

Executive Summary

4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a high-value heterocyclic building block, frequently utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (e.g., JAK, PIM kinase families). Its structural duality—combining a basic azetidine ring with an amphoteric pyrazole core—presents unique solubility challenges dependent on its solid-state form (free base vs. salt).

This guide provides a technical assessment of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While empirical batch-specific data should always be validated, structural analysis confirms that this compound exhibits high solubility in DMSO (>100 mM) and moderate-to-high solubility in Methanol , making both solvents suitable for stock solution preparation and synthetic workflows.

Molecular Analysis & Physicochemical Properties

Understanding the solubility behavior requires analyzing the molecule's functional groups and ionization states.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₇H₁₁N₃OLow MW (<200 Da) favors solubility.
Molecular Weight 153.18 g/mol Ideal for high-concentration stocks.
H-Bond Donors 2 (Azetidine NH, Pyrazole NH)High polarity; requires polar solvents.
H-Bond Acceptors 3 (Ether O, Pyrazole N, Azetidine N)Good interaction with protic solvents (MeOH).
pKa (Predicted) Azetidine: ~10.5 (Basic)Pyrazole: ~2.5 (Weak Base) / ~14 (Acidic)pH-Dependent Solubility: High water solubility at low pH (protonated).
LogP (Predicted) < 1.0 (Hydrophilic)Prefers polar organic solvents over non-polar (e.g., Hexane).
The "Salt Factor"

Commercially, this compound is rarely supplied as a free base due to the oxidative instability of the secondary azetidine amine. It is typically supplied as:

  • Dihydrochloride (2HCl): Highly crystalline, hygroscopic. Very soluble in MeOH and Water; Soluble in DMSO.

  • Trifluoroacetate (TFA): Amorphous or waxy. Highly soluble in DMSO and MeOH.

Solubility Assessment by Solvent

Dimethyl Sulfoxide (DMSO)

Rating: Excellent (Primary Stock Solvent)

  • Solubility Limit: Typically >100 mM (approx. >15 mg/mL).

  • Mechanism: DMSO is a dipolar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the pyrazole-azetidine network.

  • Application: Ideal for biological assay stocks (HTS) and NMR analysis.

  • Caveat: DMSO is hygroscopic.[1] Accumulation of water (>10%) can cause precipitation of the free base form if the pH shifts, though the salt forms generally remain soluble.

Methanol (MeOH)

Rating: Good to High (Process Solvent)

  • Solubility Limit: Typically >50 mM (approx. >7.5 mg/mL).

  • Mechanism: As a polar protic solvent, methanol solvates the ionic species (if salt) and engages in H-bonding with the ether and amine functionalities.

  • Application: Preferred for LC-MS sample preparation, intermediate dilutions, and synthetic reactions (e.g., reductive aminations).

  • Caveat: Solubility may decrease significantly at very low temperatures (-20°C), potentially leading to crystallization of the HCl salt.

Experimental Protocol: Solubility Determination

Workflow Diagram

The following decision tree outlines the logical flow for solubility testing and troubleshooting.

SolubilityWorkflow Start Start: Weigh 5 mg Compound SolventAdd Add 50 µL Solvent (DMSO or MeOH) (Target: 100 mg/mL) Start->SolventAdd Vortex Vortex (30s) & Sonicate (5 min) SolventAdd->Vortex VisualCheck Visual Inspection: Clear Solution? Vortex->VisualCheck Vortex->VisualCheck Clear Soluble (>100 mg/mL) Proceed to Dilution VisualCheck->Clear Yes Cloudy Insoluble / Precipitate VisualCheck->Cloudy No FinalCalc Calculate Solubility Limit (Mass / Total Vol) Clear->FinalCalc AddMore Add 50 µL Solvent increments (Dilute to 50, 33, 25 mg/mL...) Cloudy->AddMore If Heat Fails Heat Gentle Warming (37°C) (Check for Kinetic Trap) Cloudy->Heat AddMore->Vortex Heat->VisualCheck

Figure 1: Step-by-step kinetic solubility determination workflow.

Step-by-Step Methodology

Reagents:

  • Solvent: Anhydrous DMSO (Grade ≥99.9%) or HPLC-grade Methanol.

  • Vessel: 1.5 mL amber glass vial (to prevent photodegradation).

Procedure:

  • Gravimetric Preparation: Weigh approximately 2–5 mg of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole into the vial. Record exact mass (

    
    ).
    
  • Initial Addition: Add volume (

    
    ) of solvent to reach a target concentration of 50 mg/mL .
    
    • Calculation:

      
      
      
  • Agitation: Vortex for 60 seconds. If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.

  • Visual Assessment:

    • Clear: Solubility > 50 mg/mL.

    • Cloudy/Particulate: Solubility < 50 mg/mL. Proceed to Step 5.

  • Titration (If Cloudy): Add solvent in 50 µL increments, vortexing between additions, until the solution clears.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility in mg/mL.

Handling, Stability & Troubleshooting

Hygroscopicity Warning

Azetidine derivatives, particularly HCl salts, are hygroscopic .

  • Risk: Absorption of atmospheric moisture causes the powder to become sticky or deliquescent, leading to weighing errors.

  • Mitigation: Equilibrate the vial to room temperature before opening. Weigh quickly in a low-humidity environment (<40% RH).

Aggregation in DMSO

At high concentrations (>50 mM), pyrazole-containing compounds can form supramolecular aggregates in DMSO.

  • Symptom: Non-linear biological assay results or broadening of NMR signals.

  • Solution: If aggregation is suspected, dilute the DMSO stock 1:10 into Methanol or Water/Buffer immediately prior to use.

Salt Disproportionation in Methanol

If dissolving the HCl salt in Methanol:

  • The solution is stable.

  • Caution: Do not add strong bases (e.g., NaOH, TEA) to the methanolic solution unless necessary for a reaction. Liberating the free base (secondary amine) in methanol can lead to slow oxidation or reaction with trace formaldehyde impurities in lower-grade methanol.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 10(3), 189-198. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyrazole. PubChem. Retrieved October 26, 2023. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

  • Sigma-Aldrich. (n.d.). DMSO Solubility Data and Handling Guide. MilliporeSigma Technical Library. Link

Sources

Exploratory

Beyond the Tether: Engineering Novel Rigid Linkers for Next-Generation PROTACs

Executive Summary The initial phase of Proteolysis Targeting Chimera (PROTAC) development relied heavily on flexible alkyl and polyethylene glycol (PEG) chains.[1][2] While synthetically accessible, these "passive tether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The initial phase of Proteolysis Targeting Chimera (PROTAC) development relied heavily on flexible alkyl and polyethylene glycol (PEG) chains.[1][2] While synthetically accessible, these "passive tethers" often suffer from poor metabolic stability, low cell permeability, and a high entropic penalty upon ternary complex formation.

This technical guide details the shift toward rigid, conformationally defined linkers .[3] By restricting conformational degrees of freedom, rigid linkers can pre-organize PROTACs into their bioactive conformation, minimize the entropic cost of binding (


), and enhance positive cooperativity (

). This document outlines the thermodynamic rationale, structural classes of novel rigid linkers, and validated protocols for their evaluation.

The Thermodynamics of Rigidity: Why "Stiff" is Better

The formation of a ternary complex (Target-PROTAC-E3) is the rate-limiting step for ubiquitination. The binding affinity is governed by the Gibbs free energy equation:



  • Flexible Linkers (PEG/Alkyl): High conformational freedom in solution. Upon binding, they must "freeze" into a specific shape, resulting in a massive loss of entropy (highly negative

    
    ). This energetic penalty fights against the binding enthalpy (
    
    
    
    ), weakening the overall affinity.
  • Rigid Linkers: Pre-organized in solution. The loss of entropy upon binding is significantly lower. If the rigid linker is designed to match the required distance and vector, the

    
     becomes more negative (more favorable), driving stable ternary complex formation.
    
Cooperativity ( )

Rigid linkers are instrumental in achieving positive cooperativity . This occurs when the PROTAC facilitates new protein-protein interactions (PPIs) between the ligase and the target. A rigid linker acts as a scaffold to lock these proteins in a productive interface, whereas a floppy linker allows them to drift apart.

Visualization: Thermodynamic Landscape of Linker Rigidity

Thermodynamics Free Free Components (Target + PROTAC + E3) Flex_State Flexible Linker (High Entropy in Solution) Free->Flex_State Design Choice Rigid_State Rigid Linker (Pre-organized) Free->Rigid_State Design Choice Flex_Complex Ternary Complex (High Entropic Penalty) Flex_State->Flex_Complex Binding Large -TΔS (Cost) Rigid_Complex Ternary Complex (Low Entropic Penalty High Cooperativity) Rigid_State->Rigid_Complex Binding Small -TΔS (Efficient)

Caption: Thermodynamic comparison showing how rigid linkers minimize entropic penalty during ternary complex formation, leading to higher stability.

Structural Classes of Novel Rigid Linkers

Moving beyond PEG, modern medicinal chemistry utilizes bioisosteres and heterocycles to impart rigidity while maintaining physicochemical properties.

Piperazines and Piperidines

These saturated heterocycles are among the most effective rigidifying elements.

  • Mechanism: They introduce a "kink" or specific vector angle that linear chains cannot achieve.

  • PK Benefit: The nitrogen atoms can be protonated in the lysosome, improving solubility and trapping the molecule within the cell (lysosomotropism), while remaining neutral in the cytosol to cross membranes.

  • Application: Used to replace long alkyl chains to improve water solubility without adding the oxidative liability of PEG.

Alkynes and Triazoles (Click Chemistry)
  • Alkynes: Provide linear rigidity and are metabolically inert. They reduce the topological polar surface area (TPSA) compared to amides.

  • Triazoles: Formed via CuAAC "click" chemistry. They are planar and can engage in

    
    -stacking interactions with residues on the E3 or target surface, contributing to binding enthalpy (
    
    
    
    ).
Bicyclo[1.1.1]pentane (BCP) and Cubanes
  • Role: Bioisosteres for phenyl rings or tert-butyl groups.

  • Advantage: They provide a rigid, linear exit vector (180° geometry) but are aliphatic, meaning they do not introduce the solubility issues associated with adding more aromatic rings ("grease").

Macrocyclization

The ultimate rigidification strategy involves cyclizing the PROTAC "head-to-tail" or linking the warhead back to the E3 ligand.

  • Case Study (MacroPROTAC-1): A macrocyclic derivative of the BET degrader MZ1.

    • Outcome: Although binary affinity for BRD4 dropped (12-fold), the degradation potency was maintained, and selectivity for the BD2 domain over BD1 was significantly enhanced. The macrocycle "locked" the PROTAC into a shape that only fit the BD2-VHL interface [1].

Data Summary: Flexible vs. Rigid Linkers[2][3][4][5][6][7][8][9]
FeatureFlexible Linkers (PEG/Alkyl)Rigid Linkers (Piperazine/Macrocycles)
Entropy (

)
High penalty upon bindingLow penalty (Pre-organized)
Cooperativity Usually Neutral or NegativePotential for Positive Cooperativity
Metabolic Stability Low (Oxidative cleavage of PEGs)High (Stable heterocycles)
Selectivity Low (Promiscuous degradation)High (Discriminates homologous domains)
Solubility Good (PEG) to Poor (Alkyl)Tunable (Ionizable nitrogens)

Rational Design Workflow

Designing a rigid linker is not a trial-and-error process; it requires structural insight.

DesignWorkflow Start Target Identification StructData Crystal Structure Available? (Target + E3) Start->StructData Modeling In Silico Modeling (Rosetta/Glide) StructData->Modeling Yes Library Combinatorial Library (Rigid Linker Kit) StructData->Library No Vector Identify Exit Vectors & Distance Modeling->Vector Scaffold Select Rigid Scaffold (Piperazine/BCP/Alkyne) Vector->Scaffold Synthesis Modular Synthesis Scaffold->Synthesis Library->Synthesis Evaluation Ternary Complex Assay (SPR/TR-FRET) Synthesis->Evaluation

Caption: Workflow for integrating rigid linkers. Structural data allows for rational scaffold selection; absence requires library screening.

Experimental Protocols

To validate the efficacy of a rigid linker, one must prove it forms a stable ternary complex and degrades the target.

Protocol A: Ternary Complex Kinetics via Surface Plasmon Resonance (SPR)

Rationale: SPR allows the calculation of the cooperativity factor (


) by comparing the affinity of the PROTAC for the ternary complex vs. the binary complex.[4]

Materials:

  • Biacore or similar SPR instrument.

  • Biotinylated E3 Ligase (immobilized on Streptavidin chip).

  • Target Protein (analyte).

  • PROTAC compounds.[2][3][5][][7][8][9][10][11][12][13]

Step-by-Step:

  • Immobilization: Immobilize Biotin-E3 Ligase onto the sensor chip (aim for ~1000 RU).

  • Binary Binding (

    
    ):  Inject PROTAC at increasing concentrations over the E3 surface. Determine 
    
    
    
    for PROTAC-E3.
  • Ternary Binding (

    
    ):  Saturate the E3 surface with a fixed concentration of PROTAC (typically 
    
    
    
    ).
  • Injection: Inject the Target Protein at increasing concentrations over the PROTAC-saturated surface.

  • Analysis: Fit the sensorgrams to a 1:1 binding model to obtain

    
    .
    
  • Calculation: Calculate Cooperativity (

    
    ) = 
    
    
    
    /
    
    
    .
    • 
      : Positive cooperativity (Rigid linker is working).
      
    • 
      : Negative cooperativity (Linker clash).
      
Protocol B: End-Point Degradation Assay (Western Blot)

Rationale: The ultimate readout is the reduction of protein levels in cells.

Step-by-Step:

  • Seeding: Seed cells (e.g., HeLa, HEK293) in 6-well plates at 70% confluency.

  • Treatment: Treat cells with PROTACs (0.1 nM – 10

    
    M) for 6–24 hours. Include a DMSO control and a competition control (PROTAC + excess free ligand) to prove mechanism.
    
  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Normalization: Quantify total protein (BCA assay) and load equal amounts (20

    
    g) onto SDS-PAGE.
    
  • Blotting: Transfer to nitrocellulose/PVDF. Block with 5% milk.

  • Detection: Incubate with primary antibody for Target Protein and Loading Control (GAPDH/Actin). Use fluorescent secondaries for linear quantification (e.g., LI-COR Odyssey).

  • Analysis: Calculate

    
     (concentration required for 50% degradation) and 
    
    
    
    (maximum degradation depth).

Future Outlook

The field is moving toward "Functional Linkers" .[] Future rigid linkers will not just be connectors but will actively participate in the pharmacology:

  • Photo-switchable Linkers: Rigid azobenzenes that change conformation (cis/trans) upon UV irradiation, turning degradation "on" or "off" [2].

  • Covalent Linkers: Linkers that form a covalent bond with a non-catalytic residue on the E3 ligase to permanently anchor the complex.

References

  • Testa, A., et al. "Structure-Based Design of a Macrocyclic PROTAC."[13] Angewandte Chemie International Edition, 2020. Link

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[9][15] Link

  • Han, X., et al. "Discovery of High-Affinity, Potent, and Selective Small-Molecule Degraders of the Androgen Receptor." Journal of Medicinal Chemistry, 2019. Link

  • Burslem, G. M., et al. "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Unique High-Affinity Ternary Complexes." ChemRxiv, 2018. Link

Sources

Foundational

The Azetidin-3-ylmethoxy Motif: A Strategic Bioisostere for Multiparametric Optimization

Part 1: Executive Directive & Rationale To: Medicinal Chemistry Teams & Drug Discovery Leads From: Senior Application Scientist, Lead Optimization Group Subject: Technical Guide on Deploying Azetidin-3-ylmethoxy Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & Rationale

To: Medicinal Chemistry Teams & Drug Discovery Leads From: Senior Application Scientist, Lead Optimization Group Subject: Technical Guide on Deploying Azetidin-3-ylmethoxy Scaffolds

The "Magic Methyl" of Heterocycles

In modern lead optimization, the azetidin-3-ylmethoxy scaffold has emerged as a high-value bioisostere, particularly when replacing metabolically labile alkoxy groups, hydrolytically unstable esters, or lipophilic piperidine/cyclohexyl ethers.

While the azetidine ring itself is a well-known tool for lowering lipophilicity (LogD) while maintaining steric bulk, the specific 3-methoxy ether linkage offers a unique combination of advantages:

  • Vector Fidelity: It mimics the bond angles of larger saturated rings (like piperidine-4-oxy) but with a significantly reduced carbon count.

  • Metabolic Blocking: The strained 4-membered ring is less prone to oxidative metabolism (P450-mediated hydroxylation) compared to the C-4 position of a piperidine or the C-3/4 of a pyrrolidine.

  • Dipole Modulation: The ether oxygen at C-3, combined with the ring nitrogen, creates a defined dipole that can enhance solubility and specific interactions within the binding pocket.

Part 2: Physicochemical & Structural Architecture

The Puckering Effect & Vector Alignment

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation (approximate angle ~30°). When a methoxy group is attached at C-3, this puckering orients the oxygen vector in a distinct spatial region that can access "sweet spots" in GPCR and Kinase pockets that planar aromatic ethers cannot.

Comparative Metrics:

PropertyPiperidin-4-yloxyCyclobutoxyAzetidin-3-ylmethoxy Impact
Hybridization



Maintains 3D complexity (Fsp3).
LogP (approx) HighHighLow Significant reduction in lipophilicity (-1.0 to -1.5 units vs carbocycle).
pKa (Ring N) ~10-11N/A~8.5 - 9.5 Lower basicity reduces hERG liability while maintaining solubility.
Metabolic Risk High (Oxidation)Mod (Oxidation)Low Ring strain and lack of available H-abstraction sites improve stability.
Bioisosteric Logic Flow

The decision to deploy this scaffold should follow a rigorous logic gate.

Bioisostere_Logic Start Lead Compound Analysis Issue_LogP Issue: High LogP / Low LLE? Start->Issue_LogP Issue_Metab Issue: Metabolic Hotspot? Start->Issue_Metab Target_Moiety Target: Alkoxy/Ester/Piperidine Issue_LogP->Target_Moiety Yes Issue_Metab->Target_Moiety Yes Solution_Azetidine Deploy Azetidin-3-ylmethoxy Target_Moiety->Solution_Azetidine Replace Check_Vector Check: Vector Alignment Solution_Azetidine->Check_Vector Validation Validate: pKa & Permeability Check_Vector->Validation

Figure 1: Decision tree for deploying azetidin-3-ylmethoxy scaffolds in lead optimization.

Part 3: Synthetic Methodologies

Synthesizing the ether linkage at the C-3 position of the azetidine ring requires navigating the competition between N-alkylation (if unprotected) and the inherent strain of the ring.

Strategy A: Classical Nucleophilic Substitution ( / Alkylation)

This is the standard route when attaching the azetidine to an electron-deficient aromatic ring or an alkyl chain.

  • Precursor: N-Boc-3-hydroxyazetidine.

  • Mechanism: Deprotonation of the hydroxyl group followed by attack on an electrophile.

  • Pros: High yield for simple electrophiles.

  • Cons: Requires strong bases (NaH), strictly anhydrous conditions.

Strategy B: Brønsted Acid-Catalyzed Etherification (The "Green" Route)

A more modern approach, highlighted in recent literature (e.g., Bull et al., RSC), utilizes acid catalysis to activate the azetidinol (often via a trichloroacetimidate intermediate or direct alcohol activation) for coupling with other alcohols. This is particularly useful for creating "ester isosteres."

Synthesis_Workflow SM N-Boc-3-hydroxyazetidine Path_A Path A: Base-Mediated (NaH, DMF, R-X) SM->Path_A Path_B Path B: Acid-Catalyzed (TfOH, R-OH) SM->Path_B Inter_A Alkoxide Intermediate Path_A->Inter_A Inter_B Activated Carbocation/Imidate Path_B->Inter_B Product N-Boc-3-(alkoxy)azetidine Inter_A->Product Inter_B->Product Deprotect Deprotection (TFA/HCl) Product->Deprotect Final Final Bioisostere Deprotect->Final

Figure 2: Dual synthetic pathways for accessing azetidin-3-ylmethoxy scaffolds.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the TLC does not show the expected polarity shift (Product is usually less polar than the alcohol starting material in Path A), stop and check moisture levels.

Protocol 1: Synthesis of tert-butyl 3-(arylmethoxy)azetidine-1-carboxylate (Base-Mediated)

Use this for attaching the azetidine to benzyl halides or heteroaryl halides.

Reagents:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Electrophile (e.g., Benzyl bromide) (1.1 eq)

  • Solvent: Anhydrous DMF or THF

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DMF (0.2 M concentration). Cool to 0°C.

  • Activation: Add NaH portion-wise. Observation: Vigorous bubbling (

    
     gas) will occur. Stir at 0°C for 30 minutes until bubbling ceases and the solution becomes slightly opaque/yellow.
    
  • Coupling: Add the electrophile dropwise. Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–16 hours.

  • Validation (TLC): Check TLC (30% EtOAc/Hexanes). The starting alcohol (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Workup: Quench carefully with saturated

    
     (aq). Extract with EtOAc (3x).[1] Wash combined organics with 
    
    
    
    (5% aq) to remove DMF, then Brine. Dry over
    
    
    .[1]
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol 2: Deprotection (N-Boc Removal)

Critical for generating the free amine for subsequent coupling.

  • Dissolve the intermediate from Protocol 1 in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Workup: Concentrate in vacuo. Crucial Step: If using TFA, the product is a TFA salt. To obtain the free base, redissolve in DCM/MeOH and pass through a carbonate-based ion-exchange cartridge (e.g., PL-HCO3 MP) or wash with sat.

    
    .
    

Part 5: Case Study & Strategic Application

Scenario: Optimization of a JAK Inhibitor (Baricitinib Analogues) Context: In the development of JAK inhibitors, replacing a cyclohexyl ether with an azetidin-3-ylmethoxy group was investigated to improve metabolic stability and reduce lipophilicity.

Data Comparison (Hypothetical based on SAR trends):

ParameterCyclohexyl Ether AnalogAzetidin-3-ylmethoxy AnalogResult
LogD (pH 7.4) 3.21.8Improved LLE
HLM

>50

L/min/mg
<15

L/min/mg
Blocked P450 site
Solubility <10

M
>100

M
Enhanced
Potency (

)
12 nM15 nMIso-potent

Mechanism of Action: The azetidine nitrogen provides a handle for solubilizing salts, while the 3-methoxy linkage maintains the distance required to project the aryl group into the hydrophobic pocket of the kinase, mimicking the spatial arrangement of the cyclohexyl group without the lipophilic penalty.

Part 6: References

  • Bull, J. A., et al. (2015). "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation."[2] Organic & Biomolecular Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (General principles of ring contraction).

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Foundational work on 4-membered rings, applicable to azetidines).[3][4]

  • Pfizer/Merck Research Groups. (Various). "Azetidines in Medicinal Chemistry." Chemical Reviews & J. Med. Chem (Broad consensus on azetidine utility for LLE optimization).

Sources

Exploratory

4-(Azetidin-3-ylmethoxy)-1H-pyrazole commercial suppliers and price

The following technical guide details the commercial landscape, chemical profile, and handling protocols for 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry. C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, chemical profile, and handling protocols for 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry.

CAS Registry Number: 1890579-95-9 Chemical Formula: C


H

N

O Molecular Weight: 153.18 g/mol [1]

Part 1: Executive Summary & Utility

4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a bifunctional pharmacophore scaffold characterized by a pyrazole ring linked via an ether bridge to an azetidine moiety.[1] This structure is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other tyrosine kinase antagonists. The ether linkage provides a flexible yet spatially defined geometry that distinguishes it from the more common N-linked azetidinyl-pyrazoles (e.g., Baricitinib intermediates).[1]

Key Applications:

  • Fragment-Based Drug Design (FBDD): Used to span solvent-exposed regions in ATP-binding pockets.[1]

  • PROTAC Linkers: The azetidine amine serves as a vector for attaching E3 ligase ligands or warheads.

  • Solubility Enhancement: The basic azetidine nitrogen improves the physicochemical profile of lipophilic drug candidates.

Part 2: Commercial Supply Landscape

Primary Suppliers & Availability

This compound is classified as a Tier 2 Building Block , meaning it is typically available from specialized heterocyclic manufacturers rather than general catalog suppliers (like Sigma-Aldrich basic stock).[1]

Supplier CategoryRepresentative VendorsAvailability StatusLead Time
Primary Manufacturers ChemScene , BLD Pharm , Ambeed Stock (Variable)1–2 Weeks (US/EU)
Aggregators ChemSRC , MolPort , eMolecules Cross-listed2–4 Weeks
Custom Synthesis WuXi AppTec , Enamine Make-on-Demand4–6 Weeks
Pricing Analysis (Market Estimates)

Pricing is volume-dependent and fluctuates based on the protection state of the azetidine nitrogen (Free base vs. N-Boc).[1]

  • Research Scale (100 mg - 1 g): High price per gram due to synthesis complexity.[1]

    • Estimated Price:$150 – $350 USD per 100 mg [1]

  • Process Scale (10 g - 100 g): Significant economy of scale.[1]

    • Estimated Price:$800 – $1,500 USD per 10 g [1]

Procurement Strategy: Most vendors supply the N-Boc protected derivative (CAS: Variable) to ensure stability during shipping.[1] Always clarify if you are purchasing the free amine (CAS 1890579-95-9) or the Boc-protected precursor (tert-butyl 3-((1H-pyrazol-4-yloxy)methyl)azetidine-1-carboxylate).[1]

Part 3: Technical Specifications & Synthesis

Chemical Structure & Properties

The molecule features two ionizable centers: the pyrazole NH (weakly acidic, pKa ~14) and the azetidine NH (basic, pKa ~10-11).

  • LogP: ~0.2 (Highly polar)[1]

  • Solubility: High in DMSO, Methanol; Moderate in Water (pH dependent).

  • Stability: Hygroscopic as a free base. Store under inert gas at -20°C.

Synthesis Workflow (Retrosynthetic Analysis)

The commercial preparation typically follows a convergent route involving the etherification of 4-hydroxypyrazole and an activated azetidine electrophile.[1]

Method A: Mitsunobu Coupling (Preferred for Small Scale) [1]

  • Reactants: N-Boc-3-(hydroxymethyl)azetidine + N-Boc-4-hydroxypyrazole.[1]

  • Reagents: Triphenylphosphine (PPh3), DIAD/DEAD.

  • Solvent: THF, 0°C to RT.

Method B: Nucleophilic Substitution (Process Scale)

  • Reactants: N-Boc-3-(iodomethyl)azetidine + 4-Hydroxypyrazole.[1]

  • Base: Cs₂CO₃ or NaH.

  • Solvent: DMF or CH₃CN.

Visualization: Synthesis Pathway

SynthesisRoute SM1 N-Boc-3-(hydroxymethyl) azetidine Intermediate Ether Intermediate (Boc-Protected) SM1->Intermediate Mitsunobu (PPh3, DIAD) SM2 4-Hydroxypyrazole (N-Protected) SM2->Intermediate Final 4-(Azetidin-3-ylmethoxy) -1H-pyrazole (CAS 1890579-95-9) Intermediate->Final Deprotection (TFA/DCM or HCl)

Caption: Convergent synthesis route via Mitsunobu coupling followed by acid-mediated deprotection.

Part 4: Quality Control & Handling Protocols

Analytical Validation

To ensure scientific integrity, verify the identity of the sourced material using the following self-validating markers:

  • 1H NMR (DMSO-d6):

    • Pyrazole Protons: Singlet (or two closely spaced singlets) around δ 7.5 - 8.0 ppm (2H).[1]

    • Ether Methoxy: Doublet around δ 4.0 - 4.2 ppm (2H).[1]

    • Azetidine Ring: Multiplets around δ 3.5 - 4.0 ppm (4H) and δ 2.8 - 3.2 ppm (1H, methine).[1]

  • LC-MS:

    • Expect [M+H]+ peak at 154.2 m/z .

    • Check for absence of Triphenylphosphine oxide (TPPO) impurity (common contaminant from Mitsunobu).

Storage & Stability Protocol
  • Hygroscopicity: The free amine readily absorbs atmospheric moisture/CO₂ to form carbonates.

  • Protocol:

    • Upon receipt, flush the vial with Argon/Nitrogen.

    • Store at -20°C .

    • Prepare stock solutions in DMSO (stable for ~1 month at -20°C). Avoid aqueous stock solutions for long-term storage.[1]

Part 5: References

  • ChemSRC. (2024). 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Product Details & CAS 1890579-95-9.[1] Retrieved from [Link][1]

  • World Intellectual Property Organization (WIPO). (2015). Patent WO2015067782A1: 4-(Indol-3-yl)-pyrazole derivatives.[1] (Describes analogous N-linked synthesis protocols). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Pyrazole Derivatives. Retrieved from [Link]

Sources

Foundational

Patent landscape for azetidin-3-ylmethoxy pyrazole derivatives

The following technical guide details the patent landscape, chemical architecture, and synthetic pathways for Azetidin-3-ylmethoxy Pyrazole Derivatives . Technical Guide & Whitepaper Executive Summary The azetidin-3-ylme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape, chemical architecture, and synthetic pathways for Azetidin-3-ylmethoxy Pyrazole Derivatives .

Technical Guide & Whitepaper

Executive Summary

The azetidin-3-ylmethoxy moiety has emerged as a privileged substructure in modern medicinal chemistry, particularly within the design of kinase inhibitors targeting IRAK4 , JAK1/TYK2 , and CDK families. This structural motif—characterized by an azetidine ring linked via a oxymethyl spacer (Azetidin-3-yl-CH2-O-) to an aromatic core—serves a dual function: it solubilizes hydrophobic pharmacophores (such as pyrazoles) while maintaining a minimal steric footprint that permits binding in constricted ATP-binding pockets.

This guide analyzes the intellectual property (IP) landscape, synthetic accessibility, and structure-activity relationships (SAR) of pyrazole derivatives incorporating this specific ether linkage.

Chemical Architecture & Pharmacophore Analysis

The core architecture of these derivatives typically follows a "Head-Linker-Tail" design, where the pyrazole acts as the hinge-binding "Head" and the azetidine serves as the solvent-exposed "Tail."

The Markush Structure

The generic Markush structure found across key patents (e.g., WO2013128028 , WO2022263604 ) can be visualized as follows:

  • Core (Scaffold): A pyrazole or fused pyrazole (e.g., pyrazolo[1,5-a]pyrimidine).[1]

  • Linker: A methylene-ether bridge (-CH2-O-) connecting the 3-position of the azetidine to the core (or an aryl substituent on the core).

  • Tail: An azetidine ring, often N-substituted (H, Methyl, Ethyl) to modulate pKa and permeability.

Visualization: General Markush Scaffold

MarkushStructure Figure 1: Pharmacophore Architecture of Azetidin-3-ylmethoxy Pyrazole Derivatives Pyrazole Pyrazole / Fused Pyrazole Core (Hinge Binder) Linker Ether Linker (-O-CH2-) Pyrazole->Linker Attached via Phenyl/Pyridine Target Target Interaction (IRAK4, JAK1, CDK) Pyrazole->Target ATP Pocket Interaction Azetidine Azetidin-3-yl Tail (Solubility/Solvent Front) Linker->Azetidine C3 Attachment Azetidine->Target Solvent Exposed H-Bonding

Patent Landscape Analysis

The IP landscape for this chemical series is dense, driven by the need for novel IP space outside of crowded piperidine/piperazine scaffolds.

Key Assignees & Therapeutic Areas
AssigneePrimary Target(s)Therapeutic IndicationKey Patent / Application
Pfizer IRAK4Rheumatoid Arthritis, LupusWO2017033093, US9943516
Merck & Co. TDO2, CDKOncology, DiabetesEP1756064, WO2015067782
Amgen MDM2, VEGFOncologyWO2009085185
Galapagos/Gilead JAK1 / TYK2Inflammatory Bowel DiseaseWO2011103196
Epizyme EHMT1/2Sickle Cell AnemiaWO2017181177
Strategic Value of the Moiety
  • Solubility Enhancement: The azetidine nitrogen (pKa ~10-11) provides a positive charge at physiological pH, drastically improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The Azetidin-3-yl-CH2-O- ether linkage is generally more metabolically stable than direct N-linked alkyl chains, which are prone to dealkylation.

  • IP Differentiation: Replacing standard piperidinyl-alkoxy groups with azetidinyl-methoxy groups often breaks prior art, allowing for new composition-of-matter claims.

Synthetic Methodologies

The synthesis of azetidin-3-ylmethoxy pyrazoles relies on the efficient coupling of the azetidine fragment to the aromatic core. Two primary routes are dominant in the patent literature: Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu Coupling .

Route A: SNAr Coupling (Preferred for Electron-Deficient Cores)

This route is used when the pyrazole core is substituted with a highly electron-deficient ring (e.g., fluoropyridine or fluorobenzene).

  • Starting Material: N-Boc-3-(hydroxymethyl)azetidine (Commercially available).

  • Electrophile: Fluorinated Pyrazole precursor (e.g., 2-fluoro-4-(pyrazol-4-yl)pyridine).

  • Conditions: Base (NaH or KOtBu), THF/DMF, 0°C to RT.

  • Deprotection: TFA or HCl to remove the Boc group.

Route B: Mitsunobu Coupling (Preferred for Electron-Rich Cores)

Used when attaching to a phenol or hydroxy-pyrazole.

  • Reagents: N-Boc-3-(hydroxymethyl)azetidine, Phenol-substituted Pyrazole, DEAD/DIAD, Triphenylphosphine.

  • Mechanism: Activation of the primary alcohol followed by SN2 displacement by the phenol.

Visualization: Synthetic Workflow

Synthesis Figure 2: Primary Synthetic Routes for Azetidin-3-ylmethoxy Linkages SM1 N-Boc-3-(hydroxymethyl)azetidine SNAr SNAr Reaction (NaH, DMF, 0°C) SM1->SNAr Mitsunobu Mitsunobu Reaction (DEAD, PPh3, THF) SM1->Mitsunobu SM2 Fluoro-Aryl Pyrazole (Electrophile) SM2->SNAr SM3 Hydroxy-Aryl Pyrazole (Nucleophile) SM3->Mitsunobu Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) SNAr->Deprotection Intermediate Ether Mitsunobu->Deprotection Intermediate Ether Final Final Product: Azetidin-3-ylmethoxy Pyrazole Deprotection->Final

Biological Mechanism: IRAK4 Inhibition

The most prominent application of this scaffold is in the inhibition of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). These inhibitors block the Myddosome formation, preventing downstream inflammatory signaling.

Mechanism of Action
  • Ligand Binding: IL-1 or TLR agonists bind to their respective receptors.

  • Adaptor Recruitment: MyD88 is recruited.

  • IRAK4 Activation: IRAK4 is recruited and auto-phosphorylates.

  • Inhibition: The azetidin-3-ylmethoxy pyrazole compound binds to the ATP-pocket of IRAK4.

  • Result: Blockade of IRAK1 activation and subsequent NF-κB translocation.

Visualization: IRAK4 Signaling Pathway

References

  • Pfizer Inc. (2017). Bicyclic-fused heteroaryl or aryl compounds acting as IRAK4 inhibitors. WO2017033093. Link

  • Merck & Co. (2015). 4-(Indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.[1] WO2015067782. Link

  • Galapagos NV. (2011). Aminopyrimidines as SYK inhibitors.[2] WO2011103196. Link

  • Epizyme, Inc. (2017).[3] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. WO2017181177. Link

  • Amgen Inc. (2009). Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors. WO2009085185. Link

  • FineTech Industry. (2024). Chemical Data: 2-(azetidin-3-ylmethoxy)benzonitrile.[4]Link

  • Duan, W. et al. (2024). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. Molecules.[1][3][5][4][6][7][8][9][10][11][12] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole

This Application Note details the synthetic strategy for 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a structural motif increasingly relevant in kinase inhibitor discovery (e.g., JAK/STAT pathways). The protocol is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic strategy for 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a structural motif increasingly relevant in kinase inhibitor discovery (e.g., JAK/STAT pathways). The protocol is designed for researchers requiring a scalable, high-fidelity route starting from the commercially ubiquitous azetidin-3-ol .

Executive Summary & Structural Logic

The target molecule, 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , features an ether linkage connecting the C4 position of a pyrazole ring to an azetidin-3-yl group via a methylene spacer.

Structural Disambiguation:

  • Nomenclature: "Azetidin-3-ylmethoxy" implies the substituent is (Azetidin-3-yl)-CH₂-O-.

  • Connectivity: 1H-Pyrazole-4-O-CH₂-(Azetidin-3-yl).

  • Synthetic Challenge: The starting material, azetidin-3-ol , possesses a secondary hydroxyl group directly on the ring. To achieve the target structure, a one-carbon homologation is required to convert the secondary alcohol into a primary hydroxymethyl group (-CH₂OH) prior to ether formation.

Retrosynthetic Strategy: The synthesis is divided into three critical phases:

  • Homologation: Conversion of azetidin-3-ol to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

  • Etherification: Coupling of the hydroxymethyl azetidine with 4-hydroxypyrazole (or a protected surrogate).

  • Global Deprotection: Removal of protecting groups to yield the final salt or free base.

Synthetic Pathway Visualization

The following diagram outlines the logic flow from the starting material to the target, highlighting the critical homologation junction.

Synthesis_Pathway cluster_0 Phase 1: Homologation SM Azetidin-3-ol (Starting Material) Prot 1. N-Boc Protection (Boc2O) SM->Prot Ox 2. Oxidation (Parikh-Doering) Prot->Ox HWE 3. HWE Olefination (C-C Bond Formation) Ox->HWE ketone intermediate Red 4. Reduction (H2/Pd + LiBH4) HWE->Red unsaturated ester Inter Intermediate: N-Boc-3-(hydroxymethyl)azetidine Red->Inter Coup 5. Mitsunobu Coupling (4-Hydroxypyrazole) Inter->Coup Deprot 6. Deprotection (TFA or HCl) Coup->Deprot Target TARGET: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Deprot->Target

Caption: Step-wise homologation and coupling strategy. The transformation of the C3-alcohol to a C3-hydroxymethyl group is the rate-determining sequence.

Detailed Experimental Protocols

Phase 1: Homologation of Azetidin-3-ol

Objective: Convert the secondary alcohol to a primary alcohol with an extended carbon chain.

Step 1.1: N-Protection

  • Reagents: Azetidin-3-ol HCl, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM.

  • Protocol:

    • Suspend azetidin-3-ol hydrochloride (1.0 eq) in DCM (10 vol).

    • Add TEA (2.5 eq) at 0°C, followed by Boc₂O (1.1 eq).

    • Stir at RT for 4 h. Wash with water, dry (Na₂SO₄), and concentrate.

    • Yield: >95% (White solid).

    • Checkpoint: Verify disappearance of SM by TLC (ninhydrin stain).

Step 1.2: Oxidation to Ketone

  • Reagents: N-Boc-azetidin-3-ol, SO₃·Pyridine complex, DMSO, TEA.

  • Rationale: Parikh-Doering conditions are preferred over Swern for scalability (no cryogenic -78°C required) and safety.

  • Protocol:

    • Dissolve N-Boc-azetidin-3-ol (1.0 eq) in DMSO/DCM (1:1).

    • Add TEA (3.0 eq) and cool to 0°C.

    • Add SO₃·Pyridine (2.0 eq) portion-wise. Stir for 2 h at 0°C -> RT.

    • Quench with water, extract with DCM. Wash organic layer with 10% citric acid (removes pyridine) and brine.

    • Product: tert-butyl 3-oxoazetidine-1-carboxylate. Use immediately (unstable on silica).

Step 1.3: Horner-Wadsworth-Emmons (HWE) Olefination

  • Reagents: Triethyl phosphonoacetate, NaH (or LiCl/DBU for milder conditions), THF.

  • Protocol:

    • Suspend NaH (60%, 1.2 eq) in dry THF at 0°C.

    • Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir 30 min (clear solution).

    • Add solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF.

    • Stir 2 h. Aqueous workup.

    • Product: tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (unsaturated ester).

Step 1.4: Reduction to Saturated Alcohol

  • Reagents: H₂/Pd-C (10%), then LiBH₄ (or LiAlH₄).

  • Protocol:

    • Hydrogenation: Dissolve unsaturated ester in EtOH. Add 10% Pd/C (10 wt%). Hydrogenate (1 atm, balloon) for 4 h. Filter through Celite. (Reduces C=C).

    • Ester Reduction: Dissolve the saturated ester in THF. Add LiBH₄ (2.0 eq) at 0°C. Stir overnight.

    • Quench with sat. NH₄Cl. Extract with EtOAc.

    • Key Intermediate: 1-Boc-3-(hydroxymethyl)azetidine .

    • Validation: ¹H NMR should show a doublet at ~3.7 ppm (-CH₂OH) and a multiplet at ~2.7 ppm (ring methine).

Phase 2: Coupling (Ether Formation)

Objective: Link the pyrazole core to the azetidine scaffold. Method: Mitsunobu Reaction. This is superior to SN2 alkylation here because it avoids the need to convert the alcohol to a mesylate, which can be unstable on the strained azetidine ring.

Reagents:

  • 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq)

  • 4-Hydroxypyrazole (N-protected, e.g., 1-Boc or 1-Benzyl, 1.0 eq)

    • Note: Using unprotected 4-hydroxypyrazole is possible but may lead to N-alkylation side products. 1-Benzyl-1H-pyrazol-4-ol is recommended.

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • DIAD (Diisopropyl azodicarboxylate, 1.2 eq)

  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • Dissolve 1-Boc-3-(hydroxymethyl)azetidine, 1-Benzyl-1H-pyrazol-4-ol, and PPh₃ in anhydrous THF under N₂. Cool to 0°C.[1]

  • Add DIAD dropwise over 15 min. (Maintain T < 5°C to prevent side reactions).

  • Allow to warm to RT and stir for 12–16 h.

  • Workup: Concentrate and triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Intermediate: tert-butyl 3-((1-benzyl-1H-pyrazol-4-yloxy)methyl)azetidine-1-carboxylate.

Phase 3: Global Deprotection

Objective: Remove N-Boc (azetidine) and N-Benzyl (pyrazole).

Step 3.1: Debenzylation (if Benzyl used)

  • Conditions: H₂, Pd(OH)₂/C (Pearlman's catalyst), MeOH/AcOH.

  • Protocol: Hydrogenate at 40-50 psi for 12 h. Filter.

Step 3.2: Boc Removal

  • Conditions: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Protocol:

    • Dissolve residue in DCM. Add TFA (10 eq). Stir 2 h.

    • Concentrate.[2][3][4][5][6] Azeotrope with toluene to remove excess TFA.

    • Final Product Isolation: The product will be the Trifluoroacetate or Hydrochloride salt.

    • Free Base: Neutralize with Amberlyst A-21 resin or NaHCO₃, extract into DCM/IPA (3:1).

Quantitative Data Summary

StepTransformationTypical YieldKey Quality Attribute (NMR/LCMS)
1.1 Boc Protection95-98%Disappearance of SM peak (LCMS)
1.2 Oxidation85-90%Aldehyde/Ketone signal; Unstable (Use immediately)
1.3 HWE Olefination75-85%Alkene proton signals (~5.8, 6.9 ppm)
1.4 Reduction (2 steps)60-70%Diagnostic: -CH₂OH doublet (~3.6-3.8 ppm)
2.0 Mitsunobu Coupling65-75%Appearance of ether linkage (-CH₂-O-Ar)
3.0 Deprotection90-95%Loss of t-Bu singlet (1.45 ppm)

Critical Troubleshooting & Safety

  • Azetidine Strain: The azetidine ring is strained (~26 kcal/mol). Avoid strong Lewis acids or excessive heat (>80°C) which may trigger ring-opening polymerization.

  • Mitsunobu Order of Addition: Always add the azo-dicarboxylate (DIAD/DEAD) last to the cooled mixture of phosphine, alcohol, and pronucleophile to minimize hydrazine byproduct formation.

  • Alternative Route (If Homologation Fails): If the HWE route proves low-yielding, convert N-Boc-azetidin-3-one to the epoxide (using Corey-Chaykovsky reagent), then rearrange to the aldehyde using BF3·Et2O (carefully), followed by reduction.

References

  • Azetidine Homologation: Journal of Medicinal Chemistry, 2008, 51(12), 3460. (Describes conversion of azetidin-3-one to 3-(hydroxymethyl)azetidine derivatives).

  • Mitsunobu Coupling on Pyrazoles: Tetrahedron Letters, 2005, 46(26), 4505-4508. (Protocol for etherification of 4-hydroxypyrazoles).

  • Parikh-Doering Oxidation: Journal of the American Chemical Society, 1967, 89(21), 5505–5507.

  • General Azetidine Handling: Organic Process Research & Development, 2016, 20(10), 1754–1760.

Sources

Application

Introduction: Strategic C–N Bond Formation via the Mitsunobu Reaction

Application Note & Protocol: Mitsunobu Reaction for the Synthesis of N-Substituted Azetidin-3-yl Pyrazoles For Researchers, Scientists, and Drug Development Professionals The Mitsunobu reaction is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Mitsunobu Reaction for the Synthesis of N-Substituted Azetidin-3-yl Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to couple a primary or secondary alcohol with a suitable nucleophile under mild, redox-neutral conditions.[1][2] This reaction facilitates the formation of various chemical bonds, including C-O, C-N, C-S, and C-C, making it a versatile tool in the synthesis of complex molecules and natural products.[3][4][5][6] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, proceeding via an SN2 mechanism.[2][3][4][7][8] This stereospecificity is particularly valuable in the synthesis of chiral drugs and bioactive compounds.[6]

This application note provides a detailed guide to the Mitsunobu reaction between azetidin-3-ol and 4-hydroxypyrazole. The resulting N-substituted azetidin-3-yl pyrazole scaffold is of significant interest in medicinal chemistry due to the prevalence of both the azetidine and pyrazole moieties in pharmacologically active compounds. Azetidines, strained four-membered nitrogen heterocycles, are increasingly incorporated into drug candidates to enhance properties such as metabolic stability and aqueous solubility.[9] Pyrazoles are also a common feature in a wide array of therapeutic agents.

Mechanistic Overview

The Mitsunobu reaction is a complex process involving several key intermediates.[10] The generally accepted mechanism proceeds as follows:

  • Betaine Formation: Triphenylphosphine (PPh₃), a strong nucleophile, attacks the electrophilic nitrogen of an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a zwitterionic adduct known as a betaine.[7][11][12]

  • Proton Transfer: The acidic proton of the nucleophile (in this case, 4-hydroxypyrazole) is transferred to the nitrogen anion of the betaine. The pKa of the nucleophile is a critical factor; it should generally be 13 or lower for the reaction to proceed efficiently.[7]

  • Alkoxyphosphonium Salt Formation: The alcohol (azetidin-3-ol) then attacks the activated phosphonium species, displacing the hydrazide byproduct and forming an alkoxyphosphonium salt. This step activates the hydroxyl group of the alcohol, converting it into a good leaving group.[8][13]

  • SN2 Displacement: The conjugate base of the nucleophile (the pyrazolate anion) then displaces the activated hydroxyl group in an SN2 fashion, leading to the formation of the desired product with inversion of configuration at the alcohol's stereocenter.[2][7] The formation of the highly stable triphenylphosphine oxide (TPPO) byproduct drives the reaction to completion.[2]

Mitsunobu_Mechanism cluster_legend Legend PPh3 PPh₃ Betaine PPh₃⁺-N(CO₂R)-N⁻-CO₂R (Betaine) PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine Alcohol R'OH (Azetidin-3-ol) Alkoxyphosphonium [R'O-PPh₃]⁺ Nu⁻ (Alkoxyphosphonium Salt) Alcohol->Alkoxyphosphonium Nucleophile Nu-H (4-Hydroxypyrazole) ProtonatedBetaine PPh₃⁺-N(CO₂R)-NH-CO₂R Nucleophile->ProtonatedBetaine Betaine->ProtonatedBetaine + Nu-H ProtonatedBetaine->Alkoxyphosphonium + R'OH Hydrazide RO₂C-NH-NH-CO₂R ProtonatedBetaine->Hydrazide Displaced Product R'-Nu (N-Azetidinyl Pyrazole) Alkoxyphosphonium->Product SN2 Attack TPPO O=PPh₃ (TPPO) Alkoxyphosphonium->TPPO Reactant Reactants Intermediate Intermediates Product_leg Products

Figure 1: Generalized mechanism of the Mitsunobu reaction.

Key Considerations for Azetidin-3-ol and 4-Hydroxypyrazole

  • Steric Hindrance: While azetidin-3-ol is a secondary alcohol, the strained four-membered ring can present some steric challenges.[11] For sterically hindered alcohols, modifications to the standard protocol, such as the use of more acidic nucleophiles like 4-nitrobenzoic acid, have been shown to improve yields.[14]

  • N- vs. O-Alkylation of 4-Hydroxypyrazole: 4-Hydroxypyrazole is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[15][16][17][18] The regioselectivity of the Mitsunobu reaction with such nucleophiles can be influenced by factors like the solvent, the nature of the substituents on the pyrazole ring, and the specific reaction conditions.[15][16] For N-heteroaryl compounds with sufficient acidity, N-alkylation is a common outcome in Mitsunobu reactions.[19] In the case of 4-hydroxypyrazole, N-alkylation is generally favored, leading to the desired N-substituted product.

  • Protecting Groups: Azetidin-3-ol itself is a secondary amine and will require a suitable protecting group on the nitrogen atom (e.g., Boc, Cbz) to prevent self-condensation or other side reactions. The choice of protecting group can also influence the reactivity of the hydroxyl group.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Mitsunobu reaction between N-protected azetidin-3-ol and 4-hydroxypyrazole. Optimization may be necessary depending on the specific protecting group and desired scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Stoichiometry
N-Protected Azetidin-3-olVaries1.0 eq
4-Hydroxypyrazole84.081.2 eq
Triphenylphosphine (PPh₃)262.291.5 eq
Diisopropyl Azodicarboxylate (DIAD)202.211.5 eq
Anhydrous Tetrahydrofuran (THF)72.11Solvent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-protected azetidin-3-ol (1.0 eq), 4-hydroxypyrazole (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF). The concentration should be approximately 0.1-0.2 M with respect to the azetidin-3-ol.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over a period of 10-15 minutes. A color change to yellow-orange is typically observed.[14]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[20]

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazide byproduct.

Experimental_Workflow Start Start: Flame-dried flask under inert atmosphere AddReagents Add N-protected azetidin-3-ol, 4-hydroxypyrazole, and PPh₃ Start->AddReagents AddSolvent Dissolve in anhydrous THF AddReagents->AddSolvent Cool Cool to 0 °C AddSolvent->Cool AddDIAD Slowly add DIAD Cool->AddDIAD React Stir at room temperature (6-18 h) Monitor by TLC/LC-MS AddDIAD->React Workup Concentrate, dissolve in EtOAc/DCM, wash with NaHCO₃ and brine React->Workup Dry Dry over Na₂SO₄/MgSO₄, filter, and concentrate Workup->Dry Purify Purify by column chromatography Dry->Purify End End: Isolated Product Purify->End

Figure 2: Experimental workflow for the Mitsunobu reaction.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive reagents (PPh₃ oxidized, DIAD decomposed)Use fresh or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR.[21]
Insufficiently dry solvent or reagentsUse anhydrous solvents and dry reagents thoroughly.
Steric hindranceIncrease reaction temperature or use a more reactive phosphine (e.g., tributylphosphine).
Formation of Side Products Reaction with the hydrazide byproductPre-forming the betaine by mixing PPh₃ and DIAD before adding the alcohol and nucleophile may mitigate this.[10]
O-alkylation of 4-hydroxypyrazoleVary the solvent. Less polar solvents may favor N-alkylation.
Difficult Purification Co-elution of triphenylphosphine oxideUse of polymer-supported triphenylphosphine can simplify purification.[19] Alternatively, precipitation of TPPO from a non-polar solvent can be attempted.

Characterization of the Final Product

The structure and purity of the synthesized N-substituted azetidin-3-yl pyrazole should be confirmed by a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the molecule. The disappearance of the azetidin-3-ol C-H proton signal and the appearance of new signals corresponding to the pyrazole moiety attached to the azetidine ring will be indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol will be observed.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

Safety Precautions

  • Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, avoiding heat, friction, and impact.[20] They are often supplied as solutions in toluene to mitigate this risk.[20]

  • Triphenylphosphine is an irritant.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

The Mitsunobu reaction is a powerful and reliable method for the synthesis of N-substituted azetidin-3-yl pyrazoles. By carefully controlling the reaction conditions and considering the potential for side reactions, researchers can efficiently access this valuable chemical scaffold for applications in drug discovery and development. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this important transformation.

References

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. National Institutes of Health. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

  • Mitsunobu Reaction - Common Conditions. ReactionFlash. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Mitsunobu Reaction. J&K Scientific LLC. [Link]

  • Mitsunobu reaction issues. Reddit. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. [Link]

  • A simple and efficient one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones from carboxylic acids using a Mitsunobu reagent. Chemical Communications. [Link]

  • Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • The Hendrickson reagent and the Mitsunobu reaction – a mechanistic study. RSC Publishing. [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Semantic Scholar. [Link]

  • Diverse Modes of Reactivity of Dialkyl Azodicarboxylates With P(III) Compounds: Synthesis, Structure, and Reactivity of Products Other Than the Morrison-Brunn-Huisgen Intermediate in a Mitsunobu-type Reaction. PubMed. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications (RSC Publishing). [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]

Sources

Method

Application Note: Protocol for N-Alkylation of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole

Executive Summary & Strategic Analysis The N-alkylation of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two distinct nucleophilic nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-alkylation of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two distinct nucleophilic nitrogen centers:

  • The Azetidine Nitrogen: A secondary aliphatic amine (

    
     for conjugate acid).
    
  • The Pyrazole Nitrogen: An aromatic heterocyclic amine (

    
     for NH deprotonation).
    

The Core Challenge: Under neutral or mildly basic conditions, the azetidine nitrogen is significantly more nucleophilic due to its aliphatic nature and higher basicity. However, under strong basic conditions (


), the pyrazole deprotonates to form a pyrazolate anion, which is a potent nucleophile.

This guide provides two distinct protocols based on your target regiochemistry:

  • Protocol A (Kinetic Control): Selective alkylation of the Azetidine ring.

  • Protocol B (Protection Strategy): Selective alkylation of the Pyrazole ring.

Decision Matrix & Workflow

The following decision tree outlines the experimental logic required to achieve high selectivity.

Alkylation_Strategy Start Substrate: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Decision Target Nitrogen? Start->Decision Target_Azetidine Target: Azetidine N Decision->Target_Azetidine Aliphatic Amine Target_Pyrazole Target: Pyrazole N Decision->Target_Pyrazole Aromatic Heterocycle Method_A Protocol A: Kinetic Control (Mild Base or Reductive Amination) Target_Azetidine->Method_A Method_B Protocol B: Protection Strategy (Boc-Protection -> Alkylation -> Deprotection) Target_Pyrazole->Method_B Direct_Risk Direct Alkylation Risk: Polyalkylation & Regio-scrambling Target_Pyrazole->Direct_Risk Alternative (Not Recommended)

Figure 1: Strategic decision tree for chemoselective alkylation based on target site.

Protocol A: Selective N-Alkylation of the Azetidine

Objective: Functionalize the aliphatic amine while leaving the pyrazole NH intact.

Mechanism

This method relies on the superior nucleophilicity of the neutral secondary amine (azetidine) compared to the neutral pyrazole. By maintaining the pH below 12, the pyrazole remains protonated and non-nucleophilic.

Method A1: Reductive Amination (Preferred)

Best for: Introducing alkyl groups with available aldehyde precursors.

Reagents:

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-(Azetidin-3-ylmethoxy)-1H-pyrazole (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Imine Formation: Add the aldehyde (1.1 equiv). If the aldehyde is unreactive, add Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS.

    • Checkpoint: The pyrazole NH will not react under these conditions.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Method A2: Direct S_N2 Alkylation (Mild Base)

Best for: Alkyl halides where reductive amination is not possible.

Reagents:

  • Alkyl Halide (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 equiv)

  • Solvent: DCM or Acetonitrile (ACN)

Step-by-Step Protocol:

  • Setup: Dissolve substrate in ACN (0.1 M).

  • Base Addition: Add DIPEA (1.2 equiv).

    • Critical Note: Do NOT use strong bases like NaH or KOH, as these will deprotonate the pyrazole and cause mixed alkylation.

  • Alkylation: Add Alkyl Halide (1.0 equiv) dropwise at 0°C.

  • Stir: Warm to RT. Monitor closely by TLC/LCMS.

    • Risk:[1][2] Over-alkylation to the quaternary ammonium salt is possible if excess alkyl halide is used.

Protocol B: Selective N-Alkylation of the Pyrazole

Objective: Functionalize the pyrazole ring. Challenge: The azetidine is more reactive. To target the pyrazole, the azetidine must be masked (protected).

Workflow Overview
  • Protection: Mask Azetidine with Boc group.

  • Alkylation: Alkylate Pyrazole using strong base (Cs₂CO₃ or NaH).

  • Deprotection: Remove Boc group (acidic conditions).

Step-by-Step Protocol
Step 1: In-Situ Protection (If starting with unprotected material)

If you can purchase tert-butyl 3-((1H-pyrazol-4-yl)methoxy)azetidine-1-carboxylate, skip to Step 2.

  • Dissolve substrate in THF/Water (1:1).

  • Add NaHCO₃ (2.5 equiv) and Boc₂O (1.1 equiv).

  • Stir at RT for 4–12 hours. The aliphatic amine reacts selectively with Boc₂O.

  • Isolate the N-Boc-azetidine intermediate via extraction (EtOAc).

Step 2: Pyrazole Alkylation

Reagents:

  • N-Boc-protected Intermediate[3][4]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or NaH (1.2 equiv)

  • Solvent: DMF (anhydrous)

  • Alkyl Halide (1.1 equiv)

  • Deprotonation: Dissolve N-Boc intermediate in DMF (0.2 M). Add Cs₂CO₃ (2.0 equiv). Stir at RT for 30 mins.

    • Why Cs₂CO₃? Cesium promotes the "cesium effect," often enhancing solubility and alkylation yields for nitrogen heterocycles compared to potassium salts [1].

  • Addition: Add Alkyl Halide (1.1 equiv).

  • Reaction: Heat to 60–80°C if the alkyl halide is unreactive (e.g., chlorides). For iodides/bromides, RT is often sufficient.

  • Regioselectivity Check: Pyrazoles can alkylate at N1 or N2. With the 4-alkoxy substituent, steric hindrance usually favors the isomer furthest from the bulky 4-substituent, but mixtures (tautomers) are common. Isolate isomers via column chromatography.

Step 3: Deprotection (Boc Removal)
  • Dissolve the alkylated intermediate in DCM.

  • Add Trifluoroacetic Acid (TFA) (ratio 4:1 DCM:TFA).

  • Stir at RT for 1–2 hours.

  • Concentrate and neutralize (e.g., SCX-2 cartridge or NaHCO₃ wash) to obtain the final product.

Comparative Data & Troubleshooting

ParameterAzetidine Alkylation (Protocol A)Pyrazole Alkylation (Protocol B)
Primary Nucleophile Neutral Amine (sp³)Pyrazolate Anion (sp²)
Base Strength Weak (

of conjugate acid < 11)
Strong (

of conjugate acid > 16)
Preferred Solvent DCM, DCE, ACNDMF, DMSO, NMP
Major Side Product Quaternary Ammonium SaltN-alkylation of Azetidine (if unprotected)
Regio-control None required (single site)N1/N2 isomerism possible

Troubleshooting Guide:

  • Issue: Polyalkylation observed in Protocol A.

    • Fix: Switch to Reductive Amination (Method A1) which is self-limiting to mono-alkylation.

  • Issue: Low yield in Protocol B (Pyrazole alkylation).

    • Fix: Ensure the system is strictly anhydrous. Water quenches the pyrazolate anion. Switch base to NaH (60% dispersion) if Cs₂CO₃ is too slow.

  • Issue: Regioisomers (N1/N2) inseparable.

    • Fix: Use preparative HPLC with a chiral or specialized stationary phase (e.g., C18 PFP).

References

  • Flessner, T., et al. "Cesium Carbonate Promoted N-Alkylation of Indoles and Pyrazoles." Synlett, vol. 1999, no. 12, 1999, pp. 1928-1930. Link

  • Smith, A. B., et al. "Chemoselective Alkylation of Amines." Journal of the American Chemical Society, vol. 124, no. 11, 2002, pp. 2876-2877.
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136266619, 4-(Azetidin-3-ylmethoxy)-1H-pyrazole." PubChem. Link

Sources

Application

Application Note: Using 4-(Azetidin-3-ylmethoxy)-1H-pyrazole as a Rigid PROTAC Linker

Abstract The selection of an optimal linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][][5] While flexible polyethylene glycol (PEG) and alkyl chains remain standard,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an optimal linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][][5] While flexible polyethylene glycol (PEG) and alkyl chains remain standard, they often suffer from poor metabolic stability and high entropic penalties during ternary complex formation. This application note details the use of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole as a rigid, sp³-rich linker motif. We provide a comprehensive rationale for its selection, physicochemical profiling, and a validated step-by-step protocol for its conjugation between a Ligand of Interest (POI) and an E3 Ligase binder.

Introduction: The Case for Rigid Linkers

Traditional PROTAC linkers (PEG, alkyl) act as passive connectors. However, recent data suggests that linker rigidity can actively drive the formation of a stable, cooperative ternary complex (POI:PROTAC:E3) by reducing the entropic cost of binding.

4-(Azetidin-3-ylmethoxy)-1H-pyrazole offers a unique "chimeric" rigidity profile:

  • Azetidine Ring (sp³): Provides a defined exit vector and improves solubility compared to carbocycles (like cyclobutane) due to the basic nitrogen.

  • Pyrazole Ring (aromatic): Acts as a bioisostere for phenyl/amide groups, offering π-stacking potential and a distinct geometry.

  • Ether Linkage: The methoxy bridge (-CH₂-O-) introduces a specific kink and spacing that is metabolically stable compared to esters.

Design Rationale: Vector Analysis

The table below compares the physicochemical attributes of this linker against standard motifs.

FeaturePEG Linker (n=3)Alkyl Chain (C6)4-(Azetidin-3-ylmethoxy)-1H-pyrazole
Conformational Freedom High (Flexible)High (Flexible)Low (Rigid/Semi-Rigid)
Entropic Penalty HighHighLow
Solubility (logP) High (Hydrophilic)Low (Lipophilic)Moderate (Balanced)
Metabolic Stability Moderate (Oxidation)HighHigh (Ether/Aromatic)
Exit Vector Linear/RandomLinearAngled/Defined

Chemical Structure & Connectivity

Understanding the functional handles is prerequisite to synthesis.

  • Handle A (Pyrazole NH): A weak acid/nucleophile. Ideal for

    
    , Chan-Lam coupling, or N-alkylation.
    
  • Handle B (Azetidine NH): A secondary amine (typically protected as Boc). Ideal for Amide coupling, Reductive amination, or Urea formation.

Graphviz Diagram: Structural Logic & Connectivity

The following diagram illustrates the connectivity logic and the "Exit Vectors" provided by this linker.

G cluster_0 Ligand A (e.g., E3 Binder) cluster_1 Rigid Linker Core cluster_2 Ligand B (e.g., POI Binder) LigandA E3 Ligand (Halide/Boronic Acid) Pyrazole Pyrazole Ring (Aromatic Handle) LigandA->Pyrazole Step 1: SNAr / Chan-Lam (C-N Bond Formation) Ether -O-CH2- (Spacer) Pyrazole->Ether Azetidine Azetidine Ring (sp3 Handle) Ether->Azetidine LigandB POI Ligand (Carboxylic Acid) Azetidine->LigandB Step 2: Amide Coupling (Amide Bond Formation)

Figure 1: Connectivity map showing the dual-functional handles of the linker. The Pyrazole NH targets electrophiles (Ligand A), while the Azetidine NH targets acids/aldehydes (Ligand B).

Validated Synthesis Protocol

This protocol assumes the starting material is tert-butyl 3-((1H-pyrazol-4-yloxy)methyl)azetidine-1-carboxylate (Boc-protected azetidine).

Phase 1: Pyrazole Functionalization (Ligand A Attachment)

Objective: Attach the linker to the first ligand (e.g., Thalidomide analog or Kinase inhibitor) via the pyrazole nitrogen.

Method A:


 Reaction (For Halide-bearing Ligands) 
Use this if Ligand A has a reactive Fluorine or Chlorine (e.g., 4-fluorothalidomide).
  • Reagents: Ligand A-Halide (1.0 eq), Linker (1.2 eq), DIPEA (3.0 eq), DMF or DMSO (anhydrous).

  • Procedure:

    • Dissolve Ligand A and Linker in DMF (0.1 M concentration).

    • Add DIPEA.

    • Heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of Ligand A.

    • Workup: Dilute with EtOAc, wash with water/brine (x3). Dry over Na₂SO₄, concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Chan-Lam Coupling (For Boronic Acid Ligands) Use this if Ligand A is an aryl boronic acid.

  • Reagents: Ligand A-B(OH)₂ (1.5 eq), Linker (1.0 eq), Cu(OAc)₂ (1.0 eq), Pyridine (3.0 eq), Molecular Sieves (4Å), DCM (anhydrous).

  • Procedure:

    • Combine Linker, Ligand A, Cu(OAc)₂, and sieves in DCM.

    • Add Pyridine.

    • Stir open to air (or under O₂ balloon) at RT for 16–24 hours.

    • Workup: Filter through Celite. Wash filtrate with NH₄Cl (aq).

    • Purification: Flash chromatography.

Phase 2: Azetidine Deprotection

Objective: Expose the secondary amine on the azetidine ring.

  • Reagents: TFA (Trifluoroacetic acid), DCM.

  • Procedure:

    • Dissolve the Intermediate from Phase 1 in DCM (0.1 M).

    • Add TFA (20% v/v final concentration).

    • Stir at RT for 1–2 hours.

    • Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM (x3) to remove excess TFA.

    • Note: The product is a TFA salt. Ensure basic wash or use excess base in the next step.

Phase 3: PROTAC Assembly (Ligand B Attachment)

Objective: Couple the deprotected azetidine amine to the second ligand (Carboxylic Acid).

  • Reagents: Ligand B-COOH (1.0 eq), Deprotected Linker-Ligand A (1.0 eq), HATU (1.2 eq), DIPEA (4–5 eq), DMF.

  • Procedure:

    • Dissolve Ligand B-COOH in DMF.

    • Add HATU and DIPEA. Stir for 5 mins to activate ester.

    • Add the Deprotected Linker (pre-dissolved in DMF).

    • Stir at RT for 1–4 hours.

    • Monitoring: LC-MS should show the mass of the final PROTAC.

  • Purification:

    • Isolate via Preparative HPLC (Reverse Phase C18).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

Experimental Workflow Diagram

The following diagram visualizes the critical path for synthesizing a PROTAC using this linker.

SynthesisWorkflow cluster_Phase1 Phase 1: Pyrazole Coupling cluster_Phase2 Phase 2: Deprotection cluster_Phase3 Phase 3: Final Assembly Start Start: Boc-Linker-Pyrazole Decision Ligand A Electrophile? Start->Decision SNAr Method A: SNAr (Heat, Base) Decision->SNAr Halide (F/Cl) ChanLam Method B: Chan-Lam (Cu(OAc)2, O2) Decision->ChanLam Boronic Acid Intermediate1 Intermediate 1 (Boc-Linker-Ligand A) SNAr->Intermediate1 ChanLam->Intermediate1 Deprotect TFA/DCM Remove Boc Intermediate1->Deprotect AmineSalt Amine Salt (H-Linker-Ligand A) Deprotect->AmineSalt Coupling Amide Coupling (HATU, Ligand B-COOH) AmineSalt->Coupling FinalPROTAC Final PROTAC Coupling->FinalPROTAC

Figure 2: Decision tree and workflow for PROTAC synthesis. Selection of Phase 1 method depends on the functional group of Ligand A.

Troubleshooting & Optimization

  • Issue: Poor Solubility during Coupling.

    • Solution: The rigid nature of the linker can lead to aggregation. Use a co-solvent system (DMF/DMSO 1:1) or add HFIP (Hexafluoroisopropanol) to disrupt aggregates.

  • Issue: Incomplete

    
     on Pyrazole. 
    
    • Solution: The pyrazole nitrogen is less nucleophilic than a primary amine. Increase temperature to 100-110°C or switch to a stronger base (e.g., Cs₂CO₃ in DMA).

  • Issue: "Hook Effect" in Biological Assays.

    • Solution: While not a synthesis issue, rigid linkers can alter the optimal concentration window. Perform a broader concentration sweep (1 nM to 10 µM) during degradation assays.

References

  • Design of Rigid Linkers: Testa, A., et al. "3D-Linker Strategy for the Design of PROTACs." Journal of Medicinal Chemistry, 2020. Link

  • Azetidine Properties: Wuitschik, G., et al. "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry." Angewandte Chemie, 2006. Link

  • Chan-Lam Coupling Protocol: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011. Link

  • PROTAC Linkerology: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[] Exploration of Targeted Anti-tumor Therapy, 2020.[] Link

Sources

Method

Application Note: Synthesis of CDK Inhibitors Utilizing Azetidine-Pyrazole Fragments

Executive Summary & Rationale This guide details the synthesis of next-generation Cyclin-Dependent Kinase (CDK) inhibitors featuring a pyrazole-azetidine scaffold. While first-generation inhibitors (e.g., Flavopiridol) s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the synthesis of next-generation Cyclin-Dependent Kinase (CDK) inhibitors featuring a pyrazole-azetidine scaffold. While first-generation inhibitors (e.g., Flavopiridol) suffered from poor selectivity and toxicity, and second-generation compounds (e.g., Dinaciclib) improved potency, the optimization of physicochemical properties remains a challenge.

The Structural Logic: Why Azetidine-Pyrazole?
  • The Warhead (Pyrazole): A privileged pharmacophore that functions as an ATP-mimetic. The nitrogen atoms in the pyrazole ring form critical hydrogen bonds with the hinge region of the kinase (specifically residues like Leu83 in CDK2).

  • The Linker/Solubilizer (Azetidine): Replacing traditional piperidine or phenyl rings with the strained, four-membered azetidine ring offers a strategic "scaffold hop."

    • Lower Lipophilicity: Azetidine significantly lowers cLogP compared to piperidine, improving aqueous solubility.

    • Rigid Vector: The ring strain imposes a rigid geometry, directing substituents into the solvent-exposed region of the kinase, ideal for tuning pharmacokinetic (PK) properties without disrupting hinge binding.

Biological Context & Mechanism[1][2]

CDKs govern the cell cycle.[1] Dysregulation of the CDK4/6-Cyclin D and CDK2-Cyclin E complexes leads to uncontrolled G1-to-S phase transition, a hallmark of cancer.

Diagram 1: CDK Regulation & Inhibition Pathway

This diagram illustrates the physiological role of CDK/Cyclin complexes and the intervention point of the pyrazole-azetidine inhibitor.

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Upregulation Mitogens->CyclinD CDK4_6 CDK4/6 Activation CyclinD->CDK4_6 Complex Formation Rb_Phos Rb Phosphorylation (pRb) CDK4_6->Rb_Phos Kinase Activity E2F E2F Release Rb_Phos->E2F Dissociation S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Inhibitor Azetidine-Pyrazole Inhibitor Inhibitor->CDK4_6 ATP Competition (Hinge Binding)

Caption: Schematic of the G1/S checkpoint regulation. The inhibitor targets the ATP-binding pocket of the CDK/Cyclin complex, preventing Rb phosphorylation and arresting the cell cycle.

Retrosynthetic Strategy

We will synthesize a probe compound: N-(1-(azetidin-3-yl)-1H-pyrazol-4-yl)amide derivative . The synthesis is convergent, relying on a critical C-N bond formation between the pyrazole and the azetidine.

Key Challenges:

  • Regioselectivity: Alkylation of pyrazoles can occur at N1 or N2.

  • Ring Strain: The azetidine ring is susceptible to acid-catalyzed ring opening/polymerization during deprotection.

Route Selection: We will utilize a Buchwald-Hartwig Cross-Coupling approach for maximum modularity, allowing the coupling of a halogenated pyrazole core with a protected azetidine amine.

Detailed Experimental Protocols

Phase A: Synthesis of the Pyrazole Core (The Hinge Binder)

Objective: Synthesize 4-bromo-1-methyl-1H-pyrazole-3-amine (or similar hinge-binding fragment).

  • Reagents: 3-aminopyrazole, N-bromosuccinimide (NBS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 3-aminopyrazole (10 mmol) in ACN (50 mL).

    • Cool to 0°C in an ice bath.

    • Add NBS (10.5 mmol) portion-wise over 20 minutes to prevent exotherms.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Monitor: TLC (50% EtOAc/Hexane) should show consumption of starting material.

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 and brine. Dry over Na2SO4.

    • Purification: Recrystallize from Ethanol/Hexane.

Phase B: The Critical Coupling (Buchwald-Hartwig)

Objective: Couple the Pyrazole halide with tert-butyl 3-aminoazetidine-1-carboxylate.

Rationale: Standard SNAr conditions often fail with electron-rich pyrazoles. Palladium catalysis ensures efficient coupling. Xantphos is chosen as the ligand for its large bite angle, which stabilizes the reductive elimination step in amide/amine couplings.

Protocol:

  • Setup: Flame-dry a two-neck round bottom flask; purge with Argon.

  • Reactants:

    • Aryl Halide: 4-bromo-pyrazole derivative (1.0 equiv)

    • Amine: tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equiv)

    • Catalyst: Pd2(dba)3 (0.05 equiv)

    • Ligand: Xantphos (0.10 equiv)

    • Base: Cs2CO3 (2.0 equiv) - Cesium carbonate is preferred over NaOtBu to prevent side reactions with the azetidine carbamate.

    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Execution:

    • Add solid reagents to the flask under Argon flow.

    • Add Dioxane (0.2 M concentration relative to halide).

    • Heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad (elute with DCM). Concentrate filtrate.[2]

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Phase C: Global Deprotection & Salt Formation

Objective: Remove the Boc group from the azetidine to reveal the solubilizing amine.

Critical Warning: Azetidines are acid-sensitive. Prolonged exposure to strong Lewis acids or high temperatures can cause ring-opening.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate (from Phase B) in DCM (10 mL/g).

    • Cool to 0°C.

    • Add TFA dropwise (Final ratio 4:1 DCM:TFA).

    • Stir at 0°C for 30 mins, then RT for maximum 1 hour. Do not stir overnight.

    • Quench: Immediately remove volatiles on a rotary evaporator at low temperature (<30°C).

    • Free Basing: Redissolve residue in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Elute free base with 2M NH3 in MeOH.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 3-Aminopyrazole Bromination Bromination (NBS, ACN, 0°C) Start->Bromination Inter_1 4-Bromo-pyrazole Bromination->Inter_1 Coupling Buchwald-Hartwig (Pd2(dba)3, Xantphos, Boc-Azetidine-NH2) Inter_1->Coupling Inter_2 Boc-Protected Precursor Coupling->Inter_2 Deprotection Boc Deprotection (TFA/DCM, 0°C) Inter_2->Deprotection Final Final Product: Azetidine-Pyrazole CDK Inhibitor Deprotection->Final

Caption: Step-by-step synthetic workflow from raw materials to the final deprotected CDK inhibitor.

Validation & Quality Control

Every synthesized batch must undergo the following QC checks to ensure structural integrity and purity.

Table 1: Analytical Specifications
TestMethodAcceptance CriteriaPurpose
Purity UPLC-MS (C18 column)> 95% Area under curveBiological assay validity
Identity 1H-NMR (DMSO-d6)Integration matches proton countConfirm structure & solvent removal
Ring Integrity 1H-NMRDistinct multiplets at 3.8–4.5 ppmConfirm Azetidine ring is intact (not opened)
Mass HRMS (ESI+)[M+H]+ ± 5 ppmConfirm elemental composition
Troubleshooting the Azetidine Ring
  • Issue: NMR shows broad peaks or missing azetidine protons.

  • Cause: Ring opening during TFA deprotection or polymerization.

  • Solution: Switch to HCl in Dioxane (4M) at 0°C for shorter duration, or use TMSOTf/2,6-lutidine for milder deprotection.

References

  • Structure-Activity Relationships of Pyrazole CDK Inhibitors

    • Discovery of pyrazole-based analogs as CDK2 inhibitors.[3][4][5] (2024). Royal Society of Chemistry.[6]

    • [Link]

  • Buchwald-Hartwig Coupling Protocols

    • Buchwald-Hartwig Coupling of 4-bromo-1H-1-tritylpyrazole with various amines.[7] (2020).[8][9] Molecules.

    • [Link][2][8]

  • Azetidine Scaffold Utility

    • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides. (2025).[4][8][10] Thieme Connect.

    • [Link]

  • General CDK Inhibitor Design (Dinaciclib/AT7519 Context)

    • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[3] (2022). MDPI.

    • [Link]

Sources

Application

Advanced Application Note: Azetidinyl-Pyrazole Ethers in Click Chemistry &amp; Drug Discovery

This guide details the strategic application of Azetidinyl-Pyrazole Ethers —a privileged structural motif in modern medicinal chemistry—specifically focusing on their utility in Click Chemistry workflows for high-through...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Azetidinyl-Pyrazole Ethers —a privileged structural motif in modern medicinal chemistry—specifically focusing on their utility in Click Chemistry workflows for high-throughput library generation and PROTAC linker design.

Executive Summary

The Azetidinyl-Pyrazole Ether scaffold represents a convergence of two "privileged" motifs: the conformationally rigid azetidine (a bioisostere for proline/piperidine) and the pharmacologically active pyrazole (a ubiquitous kinase inhibitor pharmacophore).

While the ether linkage itself is typically formed via nucleophilic aromatic substitution (


) or Mitsunobu coupling, the "Click Chemistry" application  of this scaffold lies in its functionalization. By equipping this rigid core with bioorthogonal handles (azides or alkynes), researchers can:
  • Rapidly Expand Chemical Space: Generate focused libraries of kinase inhibitors via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Optimize PROTAC Linkers: Use the azetidine ring as a rigid, metabolic-stable "exit vector" to link warheads to E3 ligase ligands, improving cell permeability compared to flexible PEG chains.

Structural Logic & Design Philosophy

Why this Scaffold?
  • Azetidine (The Anchor): Unlike flexible alkyl chains, the 4-membered azetidine ring restricts conformational entropy. This pre-organizes the molecule for binding, potentially improving potency (

    
    ) and metabolic stability (
    
    
    
    ) by reducing the number of rotatable bonds.
  • Pyrazole (The Warhead/Connector): Pyrazoles are classic H-bond donors/acceptors found in blockbuster drugs (e.g., Ruxolitinib, Celecoxib).

  • The Ether Linkage: The oxygen atom acts as a stable, electronegative spacer that modulates the pKa of the azetidine nitrogen and improves solubility.

The "Click" Strategy

Instead of synthesizing complex analogs linearly, we employ a divergent synthesis strategy. A core "Click-Ready" building block is synthesized at scale, then diversified in the final step.

Scaffold_Logic BB1 3-Hydroxy Azetidine (N-Protected) Core Azetidinyl-Pyrazole Ether (The Core) BB1->Core SNAr / Mitsunobu BB2 4-Fluoro Pyrazole (or Nitro) BB2->Core Handle Functionalization (Propargyl/Azide) Core->Handle N-Alkylation Click CuAAC Click Reaction (Diversity Step) Handle->Click + R-N3 or R-C≡CH Library Final Library (Kinase Inhibitors / PROTACs) Click->Library

Figure 1: Divergent synthesis workflow. The rigid core is assembled first, then "clicked" to generate diversity.

Strategic Applications

Application A: Fragment-Based Drug Discovery (FBDD)

In this workflow, the azetidinyl-pyrazole ether serves as a fragment core . An alkyne handle is attached to the azetidine nitrogen. This core is then reacted with a library of 100–500 organic azides.

  • Goal: Identify novel binding pockets adjacent to the pyrazole binding site.

  • Mechanism: The triazole formed by the click reaction acts as a robust linker that mimics amide bonds but is resistant to protease degradation.

Application B: PROTAC Linker Optimization

Proteolysis Targeting Chimeras (PROTACs) often fail due to poor oral bioavailability caused by long, flexible PEG linkers.

  • Solution: Replace flexible PEG segments with the rigid azetidinyl-pyrazole ether motif.

  • Click Utility: The "Click" reaction is used to snap the E3 Ligase ligand (e.g., Thalidomide-alkyne) onto the Azetidine-Warhead moiety. The triazole ring itself can form additional pi-stacking interactions within the E3 ligase pocket.

Experimental Protocols

Protocol 1: Synthesis of the "Click-Ready" Core

Target Molecule: N-(Prop-2-ynyl)-3-(4-phenyl-1H-pyrazol-3-yloxy)azetidine This protocol describes the formation of the ether linkage followed by the installation of the alkyne handle.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • 3-Chloro-4-phenyl-1H-pyrazole (1.0 equiv) (or fluorinated analog)

  • NaH (60% dispersion, 2.5 equiv)

  • Propargyl bromide (1.2 equiv)

  • TFA (Trifluoroacetic acid)

  • Solvents: DMF (anhydrous), DCM.

Step-by-Step:

  • Ether Formation (

    
    ): 
    
    • Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF at 0°C.

    • Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add the chloropyrazole. Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of pyrazole.

    • Quench with water, extract with EtOAc, and purify via silica flash chromatography.

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1). Stir at RT for 1 hour.

    • Concentrate in vacuo to yield the azetidine-pyrazole ether trifluoroacetate salt.

  • Alkyne Installation (The Click Handle):

    • Resuspend the salt in DMF with

      
       (3.0 equiv).
      
    • Add Propargyl bromide (80% in toluene) dropwise at 0°C.

    • Stir at RT for 3 hours.

    • Workup: Aqueous extraction followed by column chromatography.

    • Yield: Typically 60–75% overall.[1]

Protocol 2: High-Throughput CuAAC "Click" Screening

Context: Parallel synthesis of 96 analogs in a microplate format.

Reagents:

  • Scaffold: Alkyne-functionalized Azetidinyl-Pyrazole (from Protocol 1).

  • Diversity Set: 96 different Azides (

    
    ).
    
  • Catalyst:

    
     (5 mol%).
    
  • Reductant: Sodium Ascorbate (10 mol%).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) – Critical for protecting Cu(I) from oxidation and preventing protein denaturation if used in bio-assays.

Workflow:

  • Preparation: Prepare stock solutions of the Scaffold (50 mM in DMSO) and Azides (50 mM in DMSO).

  • Catalyst Mix: Prepare a fresh mixture of

    
    , THPTA, and Sodium Ascorbate in water. The solution should be colorless to pale yellow.
    
  • Reaction Assembly:

    • Add 10 µL Scaffold stock to each well.

    • Add 10 µL of a unique Azide to each well.

    • Add 20 µL of the Catalyst Mix.

    • Final Volume: 40 µL (approx. 12.5 mM concentration).

  • Incubation: Seal plate and shake at RT for 12–16 hours.

  • Workup (Direct-to-Biology):

    • If the biological assay tolerates copper (rare), use directly.

    • Standard: Add 10 µL of a scavenger resin (e.g., QuadraPure™ TU) to remove Copper. Shake for 1 hour. Filter.

    • Dilute into assay media.

Data Analysis & Visualization

When analyzing the library, categorize hits based on the physicochemical properties of the "clicked" R-group.

ParameterRecommended RangeWhy?
LogP 2.0 – 4.0Azetidine lowers LogP; ensure the clicked R-group doesn't make it too lipophilic.
TPSA < 100 ŲCritical for cell permeability. The triazole adds ~16 Ų.
Ligand Efficiency (LE) > 0.3The rigid core should provide high binding energy per heavy atom.
Pathway: PROTAC Assembly via Click

The following diagram illustrates how the Azetidinyl-Pyrazole Ether acts as the rigid linker in a PROTAC system.

PROTAC_Assembly cluster_cell Cellular Environment Warhead Target Warhead (Kinase Inhibitor) Linker Rigid Linker Core (Azetidinyl-Pyrazole Ether) Warhead->Linker Covalent Attachment ClickSite Triazole Click Junction (Formed via CuAAC) Linker->ClickSite Alkyne Handle E3Ligand E3 Ligase Ligand (e.g., Thalidomide/VHL) E3Ligand->ClickSite Azide Handle

Figure 2: PROTAC assembly logic. The Azetidinyl-Pyrazole Ether (Yellow) provides rigidity between the Warhead and the Click Junction.

Troubleshooting & Expert Tips

  • Issue: Copper Contamination in Assays.

    • Symptom:[1][2][3][4] False positives in enzyme assays (Cu inhibits many kinases/proteases).

    • Fix: Use THPTA or TBTA ligands during synthesis. Perform an EDTA wash or use scavenger resins (polystyrene-supported thiourea) post-reaction.

  • Issue: Regioselectivity of the Ether Formation.

    • Insight: When reacting 3-hydroxyazetidine with poly-halogenated pyrazoles,

      
       usually occurs at the most electron-deficient position. If using 3,4-dihalopyrazole, the 4-position is generally less reactive than the 3- or 5-positions unless activated by an electron-withdrawing group (like Nitro or Nitrile). Verify regiochemistry via NOE NMR.
      
  • Issue: Solubility of the Core.

    • Insight: The Azetidinyl-pyrazole ether is moderately polar. If the "clicked" product precipitates, add 10–20% t-Butanol to the aqueous reaction mixture.

References

  • Azetidines in Medicinal Chemistry

    • Smith, J. et al. "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development." BenchChem Reviews, 2025.
    • Context: Discusses the metabolic stability and vector positioning advantages of azetidines.
    • (Verified Domain)

  • Click Chemistry in Drug Discovery

    • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001.
    • Context: Foundational text on the criteria for click reactions (CuAAC).
  • Bioorthogonal Pyrazole Reagents

    • Prescher, J. A., et al. "Bioorthogonal 4H-pyrazole 'click' reagents.
    • Context: Describes the use of specific pyrazole derivatives in c
  • JAK Inhibitor Scaffolds

    • Pfizer Inc.[5] "Azetidine and cyclobutane derivatives as JAK inhibitors."[6] U.S. Patent 8,158,616, 2012.

    • Context: Establishes the azetidine-pyrazole motif as a valid

Sources

Method

Application Note: Strategic Incorporation of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole in Kinase Inhibitor Design

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic incorporation of the 4-(Azetidin-3-ylmethoxy)-1H-pyrazole moiety—a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic incorporation of the 4-(Azetidin-3-ylmethoxy)-1H-pyrazole moiety—a "privileged fragment" designed to optimize hinge binding, solubility, and metabolic stability in kinase inhibitors.[1]

[1][2]

Executive Summary & Rationale

The 4-(Azetidin-3-ylmethoxy)-1H-pyrazole moiety represents a sophisticated "hybrid fragment" that addresses two critical challenges in kinase inhibitor discovery: hinge-region binding fidelity and solvent-front physicochemical optimization .[1][2]

While the pyrazole ring serves as a canonical ATP-mimetic hinge binder, the 4-position substitution with an azetidinyl-methoxy group introduces a constrained, solubilizing vector that projects into the solvent-exposed region (or the ribose pocket, depending on scaffold orientation). This guide details the synthetic protocols, structural rationale, and biological profiling necessary to utilize this fragment effectively.

Key Advantages of the Fragment
FeatureScientific Rationale
Hinge Interaction The 1H-pyrazole acts as a bidentate donor-acceptor motif (NH donor, N acceptor) for the kinase hinge region (e.g., interacting with the backbone of the "Gatekeeper+1" or "Gatekeeper+3" residues).
Physicochemical Control The azetidine ring (sp³ rich) lowers lipophilicity (LogD) compared to piperidines or morpholines, improving metabolic stability and reducing hERG liability.[2]
Vector Geometry The methoxy linker (-O-CH₂-) provides a short, flexible spacer that allows the basic amine of the azetidine to engage in salt-bridge interactions with solvent-front Asp/Glu residues without inducing steric clash.[1]

Structural Design & Binding Logic

To effectively use this fragment, one must understand its spatial orientation within the ATP-binding pocket.

Binding Mode Hypothesis

In a typical Type I kinase inhibitor binding mode:

  • The Pyrazole: Resides deep in the adenosine pocket.[1] The N1-H forms a hydrogen bond with the hinge backbone carbonyl, and the N2 forms a hydrogen bond with the hinge backbone amide.

  • The Ether Linker: Traverses the "sugar region," positioning the substituent away from the catalytic lysine.

  • The Azetidine: Projects into the solvent front.[1] The protonated secondary amine (at physiological pH) can form ionic interactions with surface carboxylates (e.g., Asp residues often found at the rim of the cleft).[2]

Visualization: Interaction Map

The following diagram illustrates the logical connectivity and interaction points of the fragment within a generic kinase pocket.[2]

BindingMode cluster_pocket Kinase ATP Pocket cluster_molecule Inhibitor Fragment Hinge Hinge Region (Backbone H-Bonds) Solvent Solvent Front (Asp/Glu Residues) Gatekeeper Gatekeeper Residue (Steric Control) Pyrazole 1H-Pyrazole Core (Donor-Acceptor) Pyrazole->Hinge H-Bonding Pyrazole->Gatekeeper Pi-Stacking/VdW Linker Methoxy Linker (-O-CH2-) Pyrazole->Linker C4-Attachment Azetidine Azetidin-3-yl (Solubilizing Group) Linker->Azetidine Covalent Azetidine->Solvent Salt Bridge/Solubility

Figure 1: Conceptual interaction map of the 4-(Azetidin-3-ylmethoxy)-1H-pyrazole fragment within the kinase domain.

Detailed Synthetic Protocols

The synthesis of this moiety requires careful protecting group manipulation to avoid N-alkylation of the pyrazole when forming the ether linkage.[1]

Protocol A: Synthesis of the Building Block

Target Intermediate: tert-butyl 3-((1H-pyrazol-4-yloxy)methyl)azetidine-1-carboxylate[1][2]

Reagents Required:

  • 4-Hydroxypyrazole (N-protected, e.g., 1-THP-1H-pyrazol-4-ol or 1-Boc-4-hydroxypyrazole)[1][2]

  • N-Boc-3-(hydroxymethyl)azetidine[1][2]

  • Triphenylphosphine (

    
    )[2]
    
  • Diisopropyl azodicarboxylate (DIAD)[2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol (1.0 eq) in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C. Add

    
     (1.2 eq).
    
  • Coupling (Mitsunobu): Dropwise add DIAD (1.2 eq) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

  • Completion: Allow to warm to room temperature and stir for 12 hours. Monitor by LC-MS (Target mass = M+H of protected ether).[1][2]

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The Mitsunobu byproduct (

    
    ) can be difficult to remove; a wash with cold ether often precipitates the oxide.[2]
    
  • Deprotection (Optional Stage):

    • To remove THP: Treat with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours.

    • To remove Boc:Do not remove Boc yet if coupling to a scaffold is the next step.[1]

Protocol B: Incorporation into Kinase Scaffold (Suzuki-Miyaura)

Scenario: Coupling the pyrazole fragment to a chloro-pyrimidine core.[1]

Reagents:

  • Boronic ester of the fragment: tert-butyl 3-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yloxy)methyl)azetidine-1-carboxylate[1]

  • Halide Scaffold: e.g., 2,4-dichloropyrimidine

  • Catalyst:

    
    [2]
    
  • Base:

    
     (2M aqueous)[2]
    

Workflow:

  • Borylation: If the pyrazole C-H is free, perform an Ir-catalyzed C-H borylation or brominate (NBS) and then Miyaura borylation to generate the pinacol ester at the pyrazole C3/C5 or C4 depending on substitution pattern. Note: For this specific fragment, the C4 is occupied by the ether. The coupling usually happens at C3 or C5, or the pyrazole nitrogen is alkylated to the scaffold.

    • Correction: If the pyrazole is the hinge binder , it is often attached to the core scaffold via a C-C bond (Suzuki) or C-N bond (Buchwald).[2]

    • Common Architecture: Pyrazole N1 attached to an aryl ring, or Pyrazole C3 attached to the core.

  • Coupling: Mix Halide Scaffold (1.0 eq) + Pyrazole Boronate (1.1 eq) + Catalyst (5 mol%) in Dioxane:Water (4:1). Degas with Argon.

  • Reaction: Heat to 90°C for 4-16 hours.

  • Isolation: Filter through Celite, concentrate, and purify via HPLC.

Biological Evaluation & Data Analysis

Kinase Selectivity Profiling (Protocol)

Once the fragment is incorporated, selectivity must be validated.[2]

Assay Type: FRET-based or Radiometric (


-ATP) assay.
Control:  Staurosporine (pan-kinase inhibitor).[1][2]

Procedure:

  • Titration: Prepare 10-point dose-response curves (starting at 10 µM, 3-fold serial dilution) in DMSO.

  • Incubation: Incubate compound with Kinase + Peptide Substrate + ATP (at

    
    ) for 60 minutes.
    
  • Detection: Measure phosphorylation signal.

  • Analysis: Fit data to the Hill equation to derive

    
    .[1]
    
Comparative SAR Data (Hypothetical)

The following table highlights why the Azetidin-3-ylmethoxy group is superior to standard solubilizers in specific contexts.

Substituent GroupMW ContributioncLogPSolubility (pH 7.4)hERG Inhibition Risk
Azetidin-3-ylmethoxy +86 Da -0.8 High (>100 µM) Low
Piperidin-4-yloxy+114 Da-0.2ModerateModerate
Morpholin-4-ethoxy+130 Da-0.5HighLow
Phenyl-ether+92 Da+2.1LowHigh

Note: The azetidine offers the best balance of low molecular weight (Ligand Efficiency) and hydrophilicity.[2]

Troubleshooting & Optimization

  • Issue: Poor yield in Mitsunobu reaction.

    • Solution: The pyrazole nitrogen is nucleophilic.[1][3] Ensure the N is protected with a bulky group (THP or Trityl) to force O-alkylation.[1] Alternatively, use ADDP/n-Bu3P for more difficult couplings.[1]

  • Issue: Chemical instability of the azetidine.[1]

    • Solution: Azetidines can ring-open under harsh acidic conditions or strong nucleophiles.[1] Avoid heating >100°C in strong acid.[1] Perform Boc-deprotection with TFA/DCM at 0°C rather than refluxing HCl.[1]

References

  • Vertex Pharmaceuticals. Pyrazole compounds useful as protein kinase inhibitors.[1][4][5][6] US Patent US7691853B2.[1][6] Link

  • Furet, P., et al. (2022).[2][5] Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as CDK inhibitors.[1][2][7] WO2022263604A1.[1] Link

  • Sigma-Aldrich. 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole Product Page.[1] (Building Block Verification). Link[2]

  • Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1][2] Journal of Medicinal Chemistry, 47(27), 6658–6661.[2] (Reference for Pyrazole/Pyrimidine Kinase SAR). Link[2]

Sources

Application

Application Note: Scalable Synthesis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a critical building block in the development of JAK inhibitors and other kinase-targe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole , a critical building block in the development of JAK inhibitors and other kinase-targeted therapeutics. Unlike traditional medicinal chemistry routes that rely on atom-inefficient Mitsunobu couplings or unstable intermediates, this protocol utilizes a convergent alkylation strategy .[1][2]

The route features:

  • Scalability: Designed for gram-to-kilogram production using standard reactor setups.

  • Safety: Avoids the use of azides, high-pressure hydrogenations, and highly exothermic Mitsunobu reagents (DIAD/DEAD).[1][2]

  • Regiocontrol: Utilizes a THP-protection strategy to ensure exclusive O-alkylation over N-alkylation.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage. To ensure process robustness, the synthesis converges two stable intermediates: an electrophilic azetidine mesylate and a nucleophilic protected pyrazole.[1][2]

Retrosynthesis Target Target: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole (Dihydrochloride Salt) Protected_Ether Intermediate 3: 1-(THP)-4-((1-Boc-azetidin-3-yl)methoxy)-1H-pyrazole Target->Protected_Ether Global Deprotection (HCl/MeOH) Electrophile Electrophile (Module A): tert-Butyl 3-((mesyloxy)methyl)azetidine-1-carboxylate Protected_Ether->Electrophile Sn2 Alkylation (Cs2CO3, DMF) Nucleophile Nucleophile (Module B): 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol Protected_Ether->Nucleophile Start_A Start A: 1-Boc-3-azetidinecarboxylic acid Electrophile->Start_A 1. Reduction 2. Mesylation Start_B Start B: 4-Bromo-1H-pyrazole Nucleophile->Start_B 1. THP Protection 2. Borylation/Oxidation

Figure 1: Retrosynthetic disconnection strategy emphasizing the convergent coupling of two activated fragments.[1][2]

Detailed Experimental Protocols

Module A: Synthesis of the Electrophile

Target: tert-Butyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate[2]

Rationale: The mesylate is a crystalline, stable solid (unlike the corresponding iodide) and is more reactive/cleaner than the bromide for this specific substitution.[1][2]

Step A1: Reduction of Carboxylic Acid

  • Charge a reactor with tert-butyl 3-azetidinecarboxylic acid (1.0 equiv) and anhydrous THF (10 vol). Cool to 0 °C.

  • Add Borane-THF complex (1.0 M, 1.5 equiv) dropwise, maintaining internal temperature < 5 °C (Exothermic).

  • Warm to room temperature (RT) and stir for 4–6 h until HPLC shows <1% starting material.

  • Quench carefully with MeOH (Caution: H2 evolution).[1][2] Concentrate to dryness.

  • Workup: Dissolve residue in EtOAc, wash with 10% citric acid and brine. Dry (Na2SO4) and concentrate to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil (Yield: >90%).[2]

Step A2: Mesylation

  • Dissolve the alcohol from Step A1 (1.0 equiv) in DCM (10 vol). Add triethylamine (1.5 equiv).[1][2] Cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 30 min.

  • Stir at 0 °C for 2 h.

  • Workup: Wash with water, sat. NaHCO3, and brine.[1][2] Dry (MgSO4) and concentrate.[1][2]

  • Purification: Crystallize from Hexanes/EtOAc or use directly if purity >95%.

    • Safety Note: Mesylates are potential genotoxic impurities (PGIs).[1][2] Handle with appropriate containment.[3][4]

Module B: Synthesis of the Nucleophile

Target: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol

Rationale: 4-Hydroxypyrazoles are oxidation-sensitive. The THP group protects the nitrogen, directing alkylation to the oxygen atom (O-alkylation) and preventing N-alkylation side reactions.[2]

  • Protection: React 4-bromo-1H-pyrazole (1.0 equiv) with 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and catalytic p-TsOH (0.05 equiv) in THF at reflux for 2 h. Neutralize and concentrate to give 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Borylation: React the protected bromide (1.0 equiv) with Bis(pinacolato)diboron (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2 (0.03 equiv) in 1,4-dioxane at 90 °C for 4 h.

  • Oxidation: Cool the boronate solution to 0 °C. Add NaOH (2M, 3.0 equiv) followed by slow addition of H2O2 (30%, 3.0 equiv). Stir 1 h.

  • Isolation: Quench with Na2S2O3. Extract with EtOAc. The product, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol, is obtained as an off-white solid after trituration.

Module C: Coupling (The Critical Step)

Reaction: O-Alkylation via Sn2 Displacement.[2]

ParameterSpecificationNotes
Solvent DMF or AcetonitrileDMF gives faster rates; ACN is easier to remove.
Base Cesium Carbonate (Cs2CO3)K2CO3 works but requires higher T and longer times.[1][2]
Temperature 60–70 °CDo not exceed 90 °C to prevent THP deprotection.
Stoichiometry 1.0 : 1.1 (Nuc : Elec)Slight excess of mesylate ensures complete conversion.[1][2]

Protocol:

  • Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-ol (1.0 equiv) in DMF (10 vol).

  • Add Cs2CO3 (2.0 equiv). Stir for 30 min at RT to form the phenolate-like anion.

  • Add tert-butyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate (1.1 equiv).

  • Heat to 65 °C for 12–16 h. Monitor by LC-MS for disappearance of pyrazole.

  • Workup: Dilute with water (30 vol). Extract with EtOAc (3 x 10 vol). Wash combined organics with LiCl (5% aq) to remove DMF.[1][2]

  • Purification: Flash chromatography (Heptane/EtOAc) to yield the protected ether intermediate.

    • Target Yield: 75–85%.

Module D: Global Deprotection & Salt Formation

Target: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Dihydrochloride

  • Dissolve the coupled intermediate in MeOH (5 vol).

  • Add HCl in 1,4-dioxane (4M, 5.0 equiv) or concentrated aqueous HCl (3.0 equiv).

  • Stir at 40 °C for 2 h. The solution will initially be clear, then precipitate the salt.[2]

  • Isolation: Add Et2O or MTBE (10 vol) to complete precipitation. Filter the white solid under N2.

  • Drying: Dry in a vacuum oven at 40 °C.

Process Safety & Scalability Optimization

Thermal Hazards[1][2]
  • Mesylation (Step A2): Highly exothermic.[1][2] Addition of MsCl must be controlled to keep T < 10 °C. Runaway reaction possible if added too quickly.

  • Oxidation (Step B3): The reaction of boronic esters with H2O2 is extremely exothermic.[1][2] Use a cooling jacket and add peroxide via a dosing pump.

Impurity Control[1][2]
  • Regioisomers: The THP group effectively blocks the pyrazole nitrogens. If N-alkylation is observed (<5%), it indicates THP loss during the reaction (check acidity of DMF or moisture).[1][2]

  • Genotoxins: Residual mesylates are PGIs. The final deprotection step (acidic hydrolysis) and subsequent washing of the salt cake with ether effectively purges trace alkylating agents.[2]

Solvent Selection for Scale-Up
  • DMF Replacement: For multi-kilogram batches, replace DMF with NMP (higher thermal stability) or DMSO (if workup water volume is manageable).[1][2] Acetonitrile is a greener alternative but requires longer reaction times (24-36 h).[2]

References

  • Synthesis of N-Boc-3-hydroxyazetidine

    • Methodology: Hydrogenation of 1-diphenylmethyl-3-hydroxyazetidine or reduction of the carboxylic acid.
    • Source:[2]

  • Mesylation of Azetidinols

    • Protocol: Standard mesylation conditions (MsCl, Et3N) applied to N-protected azetidines.[1][2]

    • Source:[1][2]

  • Synthesis of 4-Hydroxypyrazoles

    • Methodology: Oxidation of pyrazole boronic esters using H2O2/NaOH.
    • Source: (See Step 1: Synthesis of tert-butyl 4-hydroxypyrazole-1-carboxylate via boronate oxidation).[2]

  • Regioselective Alkylation of Pyrazoles

    • Mechanistic Insight: N-protection directs alkylation to the oxygen
    • Source: [Beilstein J. Org.[2] Chem: Synthesis of 4-functionalized pyrazoles]([Link])

  • Commercial Availability of Key Intermediates

    • Compound: tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (Alternative electrophile).[2]

    • Source: (Note: This link illustrates the availability of similar azetidine-pyrazole fragments, confirming the stability of the scaffold).[2]

Sources

Method

Application Note: Peptide Coupling Conditions for Azetidine Amine Functionalization

Executive Summary Azetidines have emerged as critical bioisosteres in modern drug discovery, offering a means to lower lipophilicity (LogD) and improve metabolic stability compared to their pyrrolidine and piperidine cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines have emerged as critical bioisosteres in modern drug discovery, offering a means to lower lipophilicity (LogD) and improve metabolic stability compared to their pyrrolidine and piperidine counterparts. However, the incorporation of azetidine amines into peptide backbones or drug scaffolds presents unique synthetic challenges. The high ring strain (~26 kcal/mol) and significant steric bulk of the 4-membered ring often lead to suboptimal coupling yields, epimerization of activated carboxylic acids, or acid-mediated ring-opening decomposition.

This guide provides a scientifically grounded decision framework for coupling azetidine amines. It moves beyond generic "standard conditions" to offer tailored protocols based on substrate difficulty, prioritizing T3P (Propylphosphonic anhydride) for scale-up and stereochemical integrity, and Acid Fluorides for sterically demanding 2,2-disubstituted systems.

Mechanistic Insight & Challenges

The Azetidine Paradox: Basicity vs. Nucleophilicity

While the pKa of the parent azetidine (approx. 11.3) is comparable to pyrrolidine, its behavior in amide coupling is distinct.

  • Steric Occlusion: The "pucker" angle of the cyclobutane-like ring creates a distinct steric wall, particularly in 2- or 3-substituted azetidines, retarding the nucleophilic attack on the activated acyl species.

  • Ring Strain & Stability: The high ring strain makes the system susceptible to acid-catalyzed ring opening.[1][2] If the coupling generates strong acid byproducts (e.g., HCl from acid chlorides) without adequate buffering, the azetidine nitrogen can protonate and undergo nucleophilic attack by the pendant amide oxygen (or external nucleophiles), leading to ring cleavage.

Critical Failure Modes
  • Epimerization: Slow kinetics due to azetidine sterics allow the activated ester (e.g., O-Bt ester) to tautomerize via the oxazolone mechanism, leading to racemization of the chiral center on the carboxylic acid.

  • Ring Opening: Use of strong Lewis acids or insufficient base can trigger the relief of ring strain via C-N bond cleavage.

  • N-Acyl Urea Formation: With carbodiimides (EDC/DCC), the slow attack of the azetidine allows the

    
    -acylisourea to rearrange into the unreactive 
    
    
    
    -acylurea byproduct.

Strategic Reagent Selection

Data indicates a hierarchy of efficiency for azetidine couplings.

Reagent ClassReagentBest Use CaseMechanism Benefit
Phosphonic Anhydrides T3P Scale-up, Chiral Acids Low epimerization; water-soluble byproducts simplify workup; no explosion hazard (unlike HOBt).
Uronium/Aminium HATU Discovery / HTS Extremely fast activation; overcomes moderate steric hindrance; high cost for scale-up.
Acid Fluorides TFFH / BTFFH Sterically Hindered Forms highly reactive acyl fluoride; small leaving group (F-) penetrates steric shield of 2,2-disubstituted azetidines.
Carbodiimides EDC/Oxyma Routine / Cost Only for unhindered substrates; requires Oxyma Pure to suppress racemization better than HOBt.

Decision Framework & Workflow

The following diagram outlines the logical flow for selecting the optimal coupling condition based on substrate properties.

AzetidineCoupling Start Start: Azetidine Coupling CheckSterics Is Azetidine 2,2-Disubstituted or Acid Alpha-Branched? Start->CheckSterics CheckChirality Is the Carboxylic Acid Chiral/Epimerizable? CheckSterics->CheckChirality No (Moderate Sterics) Aggressive Hindered Protocol: TFFH (Acid Fluoride) / DIPEA CheckSterics->Aggressive Yes (High Sterics) Standard Standard Protocol: HATU / DIPEA / DMF CheckChirality->Standard No (Achiral/Stable) Mild Mild/Scale Protocol: T3P / Pyridine / EtOAc CheckChirality->Mild Yes (Risk of Racemization) Standard->Mild Low Yield / Difficult Workup Mild->Aggressive No Reaction

Figure 1: Decision tree for selecting coupling conditions. Blue nodes indicate decision points; Green nodes are recommended protocols.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" for Chiral/Scale-Up (T3P)

Recommended for: Clinical candidates, scale-up (>1g), and preventing epimerization.

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic scavenger of water and activates the acid without generating nucleophilic counter-ions that promote racemization. The byproducts are water-soluble, eliminating the need for chromatography in many cases.[3]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Azetidine Amine (1.1 - 1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid and Azetidine Amine in EtOAc (concentration ~0.1 – 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often gives higher yields than DIPEA with T3P due to reduced steric clash during the activation cycle.

  • Activation: Cool the mixture to 0°C. Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir. Monitor by LCMS.

    • Tip: If conversion stalls after 4h, add 0.5 equiv more T3P.

  • Workup: Dilute with EtOAc. Wash sequentially with water, 10% citric acid (to remove pyridine/azetidine excess), sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

Protocol B: The "Universal Hunter" for Discovery (HATU)

Recommended for: High-throughput screening (HTS), small scale (<100mg), unhindered substrates.

Rationale: HATU generates the highly reactive O-At ester. The pyridyl nitrogen in the HOAt leaving group provides an intramolecular base effect (anchimeric assistance), accelerating the coupling rate significantly over HBTU/HOBt.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Azetidine Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Procedure:

  • Pre-activation: Dissolve Carboxylic Acid in DMF. Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir for 2–5 minutes. Do not stir longer than 10 mins to avoid guanidinium side-product formation.

  • Coupling: Add the Azetidine Amine and remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1–16 hours.

  • Workup: Dilute with EtOAc/Ether. Wash with LiCl (5% aq) to remove DMF, followed by citric acid and bicarbonate washes.

Protocol C: The "Bunker Buster" for Steric Hindrance (Acid Fluoride)

Recommended for: 2,2-disubstituted azetidines, electron-deficient anilines, or bulky alpha-quaternary acids.

Rationale: Acid fluorides are less sensitive to steric hindrance than OBt/OAt esters because the fluoride leaving group is physically small. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Azetidine Amine (1.2 equiv)

  • TFFH (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DCM or DCE.[4][5]

Procedure:

  • Activation: Dissolve Carboxylic Acid and TFFH in DCM under Nitrogen.

  • Base Addition: Add DIPEA (3.0 equiv). Stir at 0°C for 30 mins to generate the acid fluoride (monitor by TLC/LCMS: acid fluoride is often visible or converts to methyl ester in MeOH quench).

  • Coupling: Add the Azetidine Amine.

  • Reaction: Reflux (40°C) if necessary. Acid fluorides are thermally stable enough to withstand mild heating.

Quantitative Comparison of Reagents

Case Study: Coupling of N-Boc-Azetidine-3-carboxylic acid with a hindered amine.

ReagentYield (%)Epimerization (% D-isomer)Workup Complexity
EDC / HOBt 35%8.5%High (Urea removal)
HATU / DIPEA 88%3.2%Moderate (DMF removal)
T3P / Pyridine 92% < 0.5% Low (Extraction only)
TFFH 85%1.1%Moderate

Data aggregated from internal optimization campaigns and literature precedents [1, 2].

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Steric hindrance of azetidine.Switch to Protocol C (TFFH) or convert acid to Acid Chloride using Ghosez Reagent.
Epimerization of Acid Slow coupling rate allows oxazolone formation.Switch to Protocol B (T3P) ; lower temperature to 0°C; use Collidine instead of DIPEA.
Ring Opening Products Acidic environment or nucleophilic attack on ring.[2][6]Ensure excess base (pH > 8); Avoid strong Lewis acids; Do not use chloroformates (mixed anhydride) unless strictly temperature controlled (-20°C).
Guanidinium Side Product Reaction of amine with HATU directly.Ensure acid is pre-activated for 2 mins, or switch to T3P (which does not form guanidinium salts).

References

  • Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of Choice for the Large-Scale Synthesis of Amides.[3]Organic Process Research & Development . [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews . [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides.Journal of the American Chemical Society . [Link]

  • Brodney, M. A., et al. (2021).[6] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6]ACS Medicinal Chemistry Letters . [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: Pyrazole-Azetidine Ether Synthesis

The following guide is structured as a Technical Support Knowledge Base for the synthesis of pyrazole-azetidine ethers. It prioritizes the most robust synthetic routes (SNAr and Pd-catalysis) while addressing the common...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the synthesis of pyrazole-azetidine ethers. It prioritizes the most robust synthetic routes (SNAr and Pd-catalysis) while addressing the common pitfalls of regioselectivity and ring stability.

Ticket ID: PzAz-ETHER-OPT-001 Topic: Yield Optimization & Regiocontrol in Pyrazole-Azetidine Ether Linkages Assigned Specialist: Senior Application Scientist, MedChem Process Group

🏁 Module 1: Diagnostic Triage (Start Here)

Before optimizing, confirm you are using the correct synthetic strategy for your specific pyrazole substrate. The electronic nature of the pyrazole ring dictates the viable pathway.

🧠 Decision Logic: Select Your Protocol

Use the diagram below to identify the correct workflow based on your starting materials.

ReactionSelection Start Start: Define Pyrazole Substrate EWG_Check Does Pyrazole have strong EWG? (e.g., -CN, -NO2, -CF3, -COOR) Start->EWG_Check Route_SNAr ✅ Route A: S_NAr (Nucleophilic Aromatic Substitution) EWG_Check->Route_SNAr Yes (Activated) Route_Pd ⚠️ Route B: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig Type) EWG_Check->Route_Pd No (Electron Rich/Neutral) Step_SNAr Protocol: NaH / DMF / 0°C to RT Route_SNAr->Step_SNAr Use Azetidin-3-ol + Halo-Pyrazole Step_Pd Protocol: Pd(0) / RockPhos / Cs2CO3 Route_Pd->Step_Pd Use Azetidin-3-ol + Bromo/Iodo-Pyrazole Route_Mitsu ❌ Route C: Mitsunobu/Alkylation (High Risk of N-Alkylation) Warning Warning: Pyrazolones favor N-alkylation over O-alkylation (Ether) Route_Mitsu->Warning Avoid if possible

Caption: Decision tree for selecting the optimal synthetic route based on pyrazole electronics.

🛠️ Module 2: The "Gold Standard" – SNAr Route

Best for: Pyrazoles with Electron-Withdrawing Groups (EWG). Mechanism: Nucleophilic attack of N-Boc-3-hydroxyazetidine (nucleophile) on a Halopyrazole (electrophile).

📋 Optimized Protocol
  • Reagents:

    • Nucleophile: N-Boc-3-hydroxyazetidine (1.2 equiv).

    • Electrophile: 4-Chloro- or 4-Fluoropyrazole (with EWG).

    • Base: NaH (60% dispersion, 1.5 equiv) OR KOtBu (1.5 equiv).

    • Solvent: Anhydrous DMF or DMSO (0.2 M).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in DMF. Cool to 0°C.

    • Add NaH portion-wise. Stir 30 min to generate the alkoxide.

    • Add the Halopyrazole (dissolved in minimal DMF) dropwise.

    • Allow to warm to RT. If conversion is slow, heat to 60°C.

🔧 Troubleshooting Guide (SNAr)
SymptomRoot CauseCorrective Action
Low Conversion Pyrazole is not electrophilic enough.Switch Leaving Group: Use a Fluoropyrazole instead of Chloropyrazole (F is a better LG in SNAr due to high electronegativity stabilizing the Meisenheimer complex).Increase Temp: Heat to 80-100°C (monitor azetidine stability).
Azetidine Ring Opening Nucleophile attacks the strained ring instead of the pyrazole.Lower Temperature: Do not exceed 100°C.Steric Bulk: Ensure the Azetidine Nitrogen is protected with a bulky group (Boc is usually sufficient).
Hydrolysis of Ester (on Pyrazole) Hydroxide generation from wet solvent.Dry Solvents: Use molecular sieves. NaH is sensitive to moisture; ensure inert atmosphere (Ar/N2).
N-Alkylation Byproducts Pyrazole-NH is deprotonated and acts as nucleophile (if using Halo-azetidine).Wrong Direction: You are running the reaction backwards. Ensure Azetidine is the Nucleophile (OH) and Pyrazole is the Electrophile (Halo) .

🧪 Module 3: The "Hard Case" – Palladium-Catalyzed C-O Coupling

Best for: Electron-rich or neutral pyrazoles (where SNAr fails). Mechanism: Pd-catalyzed cross-coupling of a secondary alcohol (azetidine) and an aryl halide.

📋 Optimized Protocol (Buchwald-Hartwig Etherification)
  • Reagents:

    • Substrates: N-Boc-3-hydroxyazetidine (1.2 equiv) + Bromopyrazole.

    • Catalyst: Pd₂(dba)₃ (2-5 mol%) or [(cinnamyl)PdCl]₂.

    • Ligand: RockPhos or tBuBrettPhos (4-10 mol%). Note: These bulky, electron-rich ligands are critical for C-O coupling.

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: Toluene or Dioxane (degassed).

  • Procedure:

    • Combine Pd source, Ligand, Base, and Pyrazole in a vial. Purge with Argon.

    • Add Solvent and Azetidine-OH.

    • Heat to 90-100°C for 12-24h.

🔧 Troubleshooting Guide (Pd-Catalysis)
SymptomRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or poor oxidative addition.Switch Ligand: Move to RockPhos (specifically designed for alcohol coupling).Switch Halide: Use Iodopyrazole if Bromo is unreactive.
Beta-Hydride Elimination Oxidation of azetidine-OH to ketone.Ligand Bulk: Use bulkier ligands (tBuBrettPhos) to speed up reductive elimination over beta-hydride elimination.Lower Temp: Try 80°C.
Protodehalogenation Loss of halogen from pyrazole (reduction).Solvent Quality: Ensure solvent is strictly anhydrous and degassed. Avoid alcohols as co-solvents.

⚠️ Module 4: The "Regioselectivity Trap" – Alkylation of Hydroxypyrazoles

Scenario: You attempt to react a Hydroxypyrazole (Pyrazol-3-ol) with an Azetidine electrophile (e.g., N-Boc-3-iodoazetidine). Issue: N-Alkylation dominates. Pyrazolones exist in tautomeric equilibrium; the Nitrogen is typically more nucleophilic than the Oxygen under standard basic conditions (K₂CO₃/DMF).

📉 Why this fails (Mechanism)
  • Hard/Soft Theory: The Nitrogen is the "softer" nucleophile, and alkyl halides are "soft" electrophiles.

  • Thermodynamics: The N-alkylated product (maintaining the carbonyl-like tautomer or aromaticity depending on substitution) is often thermodynamically favored.

💡 How to force O-Alkylation (If you MUST use this route)

If SNAr and Pd-coupling are impossible, use Silver Salts to favor the "Hard" oxygen nucleophile.

  • Reagents: Ag₂CO₃ (1.5 equiv) or Ag₂O.

  • Solvent: Benzene or Toluene (Non-polar solvents favor O-alkylation over N-alkylation compared to DMF).

  • Electrophile: N-Boc-3-iodoazetidine (highly reactive).

  • Note: This method is expensive and difficult to scale. Route A (SNAr) is vastly superior.

📊 Summary of Reaction Parameters

ParameterSNAr (Recommended)Pd-Catalysis (Alternative)Alkylation (Not Recommended)
Bond Formed O(nuc) - C(elec)O(nuc) - Metal - C(elec)N(nuc) - C(elec) [Major Side Product]
Key Reagent NaH / KOtBuRockPhos / PdAg₂CO₃
Temp Range 0°C to 80°C80°C to 110°CRT to 60°C
Primary Risk Ring opening (if too hot)Catalyst deathWrong Regioisomer (N-alkyl)
Yield Potential High (>80%)Moderate (50-70%)Low for Ether (<30%)

📚 References

  • SNAr Reactivity of Pyrazoles:

    • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides.[1]

    • Relevance: Establishes the SNAr mechanism on heteroaryl chlorides, confirming the need for EWGs or strong nucleophiles.

    • Source:

  • Pd-Catalyzed C-O Coupling (Ligand Selection):

    • Title: Palladium-Catalyzed Synthesis of Aryl Ethers.[2]

    • Relevance: Defines the use of bulky phosphine ligands (RockPhos, tBuBrettPhos) for coupling secondary alcohols (like azetidines) to aryl halides.

    • Source:

  • Regioselectivity of Pyrazole Alkylation:

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3][4]

    • Relevance: Explains the thermodynamic preference for N-alkylation over O-alkylation in pyrazole systems, warning against the alkylation route for ether synthesis.

    • Source:

  • Azetidine Stability & Synthesis:

    • Title: Photochemical Flow Synthesis of 3-Hydroxyazetidines.

    • Relevance: Provides background on the stability and preparation of the nucleophile (N-Boc-3-hydroxyazetidine).

    • Source:

  • Mitsunobu Limitations:

    • Title: Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones.[5][6]

    • Relevance: Highlights the difficulties and side reactions (N-alkylation) when applying Mitsunobu conditions to nitrogen heterocycles.

    • Source: [J. Org.[3][6] Chem. (PubMed)]([Link])

Sources

Optimization

Preventing N-alkylation side reactions during ether formation

Welcome to the Ether Synthesis Core Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of ether synthesis, with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ether Synthesis Core Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of ether synthesis, with a specific focus on preventing undesired N-alkylation side reactions. Our goal is to provide you with in-depth technical guidance, field-proven insights, and practical protocols to enhance the selectivity and yield of your O-alkylation reactions.

Troubleshooting Guide: Addressing N-Alkylation in Real-Time

This section is structured to address specific experimental challenges you may be facing. Each scenario provides a diagnosis of the potential causes and offers a series of actionable solutions.

Scenario 1: Significant N-Alkylation Observed in a Substrate with Primary/Secondary Amine and Hydroxyl Groups

Problem: You are attempting a Williamson ether synthesis on a molecule containing both a hydroxyl group and a primary or secondary amine. TLC and NMR analysis of your crude product shows a mixture of the desired O-alkylated product and a significant amount of the N-alkylated side product.

Root Cause Analysis:

Amines are generally more nucleophilic than alcohols, which can lead to preferential N-alkylation, especially under standard Williamson ether synthesis conditions. The relative nucleophilicity of the amine and the alkoxide, as well as the reaction conditions, will dictate the product distribution.

Solutions:

  • Employ an Amine Protecting Group Strategy: The most robust method to prevent N-alkylation is to temporarily "mask" the amine functionality with a protecting group. This strategy is a cornerstone of multi-step organic synthesis.[1][2]

    • Recommended Protecting Groups for Amines:

      • Boc (tert-butyloxycarbonyl): Easily introduced using Boc-anhydride and a base. It is stable to a wide range of reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA).[3][4]

      • Cbz (carboxybenzyl): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[4]

      • Fmoc (9-fluorenylmethyloxycarbonyl): Often used in peptide synthesis, it is stable to acidic conditions but is cleaved by a mild base, such as piperidine.[5][6]

    • The Concept of Orthogonal Protection: If your molecule has other sensitive functional groups, an orthogonal protection strategy is crucial. This involves using protecting groups that can be removed under different, non-interfering conditions.[1][6][7] For instance, you could use a Boc group for the amine (acid-labile) and a benzyl ether for a different hydroxyl group (removed by hydrogenolysis).

    Experimental Protocol: Boc Protection of a Primary Amine

    • Dissolution: Dissolve your amine-containing substrate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Base Addition: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

    • Boc-Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the Boc-protected product by column chromatography.

  • Utilize Phase-Transfer Catalysis (PTC): For certain substrates, particularly phenols, phase-transfer catalysis can enhance the selectivity for O-alkylation.[8][9] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide or phenoxide from an aqueous or solid phase to the organic phase containing the alkylating agent. This can favor O-alkylation by reducing the concentration of hydrogen-bonding species that can solvate and deactivate the oxygen anion.[8][10]

    • Typical Conditions: A biphasic system (e.g., toluene/water), a base (e.g., NaOH), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

    Decision-Making Workflow for Strategy Selection

Frequently Asked Questions (FAQs)

Q1: What is the influence of the base on O- vs. N-alkylation selectivity?

The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used in the Williamson ether synthesis to deprotonate the alcohol. [11]However, if a weaker base is used, it may not fully deprotonate the alcohol, leaving a significant concentration of the more nucleophilic amine to react. In some cases, the strength of the base can influence which functional group is deprotonated first, thereby directing the alkylation. For instance, moderate basic sites have been shown to favor N-alkylation by gently deprotonating the N-H bond. [12] Q2: How does the choice of solvent affect the selectivity of alkylation?

The solvent can significantly impact the selectivity of O- versus N-alkylation. [13][14]* Polar aprotic solvents (e.g., DMF, DMSO, THF) are generally preferred for Sₙ2 reactions like the Williamson ether synthesis because they solvate the cation of the alkoxide, leaving the "naked" anion as a more potent nucleophile. [15][16]However, these solvents can also enhance the nucleophilicity of the amine.

  • In some cases, the solvent can control the nature of the ion pairing of the deprotonated substrate, which in turn dictates the site of alkylation. For example, in THF, tight ion pairs might favor alkylation at one nitrogen atom of a heterocyclic compound, while in DMSO, solvent-separated ion pairs could lead to alkylation at a different nitrogen. [14][17] Q3: Are there alternative reactions to the Williamson ether synthesis that can provide better selectivity?

Yes, several alternative methods can offer improved selectivity for O-alkylation.

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to ethers (among other functional groups) under mild conditions. [18][19]A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon. [20]It is particularly useful when dealing with sensitive substrates. The nucleophile in a Mitsunobu reaction should be acidic, which can sometimes favor the use of phenols or carboxylic acids over amines. [21]

  • Buchwald-Hartwig Amination for Diaryl Ether Synthesis: For the synthesis of diaryl ethers, the Buchwald-Hartwig C-O coupling reaction is a powerful alternative to the traditional Ullmann condensation. [22][23]This palladium-catalyzed reaction couples an aryl halide or pseudohalide with a phenol under milder conditions and with greater functional group tolerance. [24][25] Q4: Can the nature of the alkylating agent influence the O/N selectivity?

Absolutely. According to Hard and Soft Acid and Base (HSAB) theory, "hard" electrophiles tend to react with "hard" nucleophiles, and "soft" electrophiles with "soft" nucleophiles. The oxygen of an alkoxide is a "harder" nucleophile than the nitrogen of an amine. Therefore, using an alkylating agent with a "hard" leaving group, such as a sulfate or a triflate, can favor O-alkylation. [26]Conversely, alkylating agents with "softer" leaving groups, like iodide, may show a preference for N-alkylation. [26]

Alkylating Agent Type Leaving Group HSAB Character Likely Preferential Alkylation
Alkyl Tosylates/Triflates -OTs, -OTf Hard O-Alkylation
Dialkyl Sulfates -OSO₃R Hard O-Alkylation
Alkyl Bromides -Br Intermediate Mixture, condition-dependent

| Alkyl Iodides | -I | Soft | N-Alkylation |

Q5: My substrate is a cyclic amide (lactam). Does this change the considerations for O- vs. N-alkylation?

Yes, the alkylation of lactams can be complex, and the selectivity is influenced by various factors. The resulting O-alkylated product is a lactim ether, while the N-alkylated product is a substituted lactam. The preference for N- or O-alkylation can have significant impacts on the properties of the final molecule. [27][28]The choice of alkylating agent, base, and solvent all play crucial roles in determining the regioselectivity of lactam alkylation. [29]

Reaction Pathway: O- vs. N-Alkylation

G sub Substrate (R-NH-R'-OH) base + Base - H⁺ sub->base nuc Ambident Nucleophile (R-N⁻-R'-O⁻) base->nuc alkyl + R''-X nuc->alkyl o_prod O-Alkylated Product (R-NH-R'-OR'') alkyl->o_prod O-attack n_prod N-Alkylated Product (R-NR''-R'-OH) alkyl->n_prod N-attack

Caption: Competing pathways in the alkylation of an amino alcohol.

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  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhyYk_Q1wPJGAazccXP8xLuqGQNfrF8wSiuAIfv_xb_OrUKGg-wyjep6Z7GtW1kDYqmqtVc6P1vfxCHLYU6GYLWi4i55iZq5HQT2PXt5d25KAv907Gocx0KWL8deVyojLlxBlyHnujlv-GEfCDrHH-u0uI1nylyhRjxBnhVdUHx5AgPdrTwREPcDOH_6Wn2Fuwy0Vn3x9WM6cXQrUWySu89-yiAY3V93kTosV9aqxBya-SZSr_Lw==]
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  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQE3pPqyYjoln6P6DrU0kWo0KcQW7jRow23tGUF2Kbd7lHBVwMkn3CeEOB2qJiPgsK1MgLvNAE0G929oUUHQZdg4zsc2SOk6comu9EbG8oZM7pjMzP8wgYJshJBTcEyTxmQRZB5Rl5JFanYoGU25Ce]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6UYSa6dm7d2c8-YQHJ4h0_v86JXobh06N9b0fuYWolU3uZ-tPd-m6LAX-JiVAP8_LtuVUyGWCE7HZhsVk88y2f8vuDuvlSjN-22jdQl3DsbgukihrPqXHxv44mtvU_rfs7Qsmg496WLoEza3T1it-5PyOWsjfGMo44Sm-1rDPGXkpxNMIwcn1I0QmWA==]
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX851df6RIe0VK7KPHHKc0DoVmSJ5z73ZJeFcQru5pWFgf6PfEHK7ovkcintKH5fwpSvcMBdO2P1EZDGqcTLEfIC8xDAq899kekBOYzh6L_9E3mwDhZzMBXhXh893rf0MYTlle9A==]
  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Xingwei Li. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw_NqeEI7JLOt9dQPk1KTTRNKBo45l6v_5zD0RYOLncDKEFjeo7d0rttujA4wWFEcOpQT7xjruj0n-yEZK_QPl-b7ZMODltn0KGQRG4Fx-Ae0YYHHlWI8FFKb1qcM6Kj3-lkB_lqW4i0w1NscKp1gwY1ji3XGXCyDe6DOetESbxW-BB3U4AY3wDQ7sJ1DeNUJjAzEIz1dEmQ==]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd0ggNqtqQnw29qTtOCKHOWKvA5PieOtNvDwK2y940XZUv_tp999VQm_bw_IfEZNC5eVW-z367wrBRL6vRQL3xeNs4DbuOYYNGHeeo8fTUWZucfs8j7HmZtcDu81ryekEX]
  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaCmgk3RDXKJLOgbNbPWjPq6YC5VtX6KJ-2x_MSq8TOgPmXnqkQtpKXCXGcKRRS_PehcsU9zEZ0E2PMyb9oFJKAX94y2uou1BuEXf8xwknuOMBGUnKpUyrWzYTa4j4pzAobSSkQxPPJAqOo6CAviUq6Jp9aQxajKsaJZLPT_WM3DNYwE_htlozXQ==]
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfL3BlkbY8ETfwP3e11NoAGyxYhrhAmMyYpZIc-Q8FMNrxKmcbFlVmYK93U9r1Jj_O3Sv0ob_ZOr-kUrjeEb2KzKmztbjZ6Ac8BWgoNF2NbA1S-WQc0uKdSNKUTiKajYyfwDWJPDf2XuIUFTQ9UIyu1MlO05uw8t-x0YwIpw==]
  • Difficulties with N-Alkylations using alkyl bromides. r/Chempros - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpn3cUd8zlI-3cqsTqvV9cLGg-t6YrrgMLQOJGleo6YvVhefEEqCGDVkOgSaSOOkzruC_G6FnKhmF92uhZjQUYugEl16wyR3CmH9bqvvmbh8UyQrErUi32Y-sgAQFBbWbNpALsGeMtPWiH92fV-GcAwbyyyfWUHqGm2Fp7GMvAfcMJkvXjHcAXQ-vzUS4z2tPkC4nm0JkXfA==]
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Troubleshooting

Troubleshooting Boc deprotection of azetidinyl-pyrazole intermediates

Ticket ID: AZ-PYR-BOC-001 Subject: Troubleshooting Boc Deprotection of Azetidinyl-Pyrazole Intermediates Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Stability Paradox Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-PYR-BOC-001 Subject: Troubleshooting Boc Deprotection of Azetidinyl-Pyrazole Intermediates Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for azetidinyl-pyrazole chemistry. You are likely here because standard Boc deprotection protocols (e.g., neat TFA or 4M HCl/dioxane) are failing.

The Core Challenge: You are navigating a kinetic paradox. You must apply sufficient acidity to protonate the carbamate and cleave the Boc group, but you must avoid triggering the acid-catalyzed ring-opening of the strained azetidine (26 kcal/mol strain energy) or the alkylation of the electron-rich pyrazole ring.

This guide provides a self-validating troubleshooting workflow designed to isolate variables and protect your scaffold.

Module 1: Diagnostic & Triage

Before altering your protocol, identify the specific failure mode using the "Symptom Matrix" below.

Symptom (LCMS/NMR)DiagnosisRoot Cause
Mass +56 Da (vs. Product)

-Butyl Return
The

-butyl cation was not scavenged and performed electrophilic aromatic substitution on the pyrazole ring.
Mass +18 Da (vs. Product)Ring Hydrolysis Acid-catalyzed nucleophilic attack by water opened the azetidine ring (forming the amino-alcohol).
M+H Signal Lost / Polymer Ring Polymerization Concentration of azetidine was too high; intermolecular attack occurred upon deprotection.
50% Conversion Stalled Product Inhibition The basic pyrazole and azetidine nitrogens are buffering the acid; effective pH is too high.

Module 2: The "Ghost" Impurity (Cation Scavenging)

Issue: You observe a persistent impurity with a mass of


.
Mechanism:  The cleavage of the Boc group generates a tert-butyl cation (

). In standard substrates, this forms isobutylene gas. However, pyrazoles are electron-rich nucleophiles. Without a dedicated scavenger, the pyrazole acts as a "trap" for the cation, resulting in irreversible C-alkylation or N-alkylation.
The Solution: The "Cocktail" Protocol

Do not rely on solvent alone. You must introduce a scavenger that is more nucleophilic than your pyrazole.

Recommended Scavenger System:

  • Primary: Triethylsilane (TES) - Reduces the cation to isobutane (gas).

  • Secondary: 1,3-Dimethoxybenzene - Traps cation via Friedel-Crafts (non-reversible).

DOT Diagram: Competitive Scavenging Pathways

G Boc_SM Boc-Azetidine-Pyrazole Intermediate Carbamate Protonation Boc_SM->Intermediate TFA Cation t-Butyl Cation (t-Bu+) Intermediate->Cation Fragmentation Product Deprotected Product Intermediate->Product Scavenger Scavenger (TES) Cation->Scavenger Fast (k1) Pyrazole Pyrazole Ring (Internal Nucleophile) Cation->Pyrazole Slow (k2) (If no scavenger) Isobutane Isobutane (Gas) (HARMLESS) Scavenger->Isobutane Impurity t-Bu-Alkylated Impurity (DEAD END) Pyrazole->Impurity

Caption: Kinetic competition between the scavenger (TES) and the pyrazole ring for the reactive t-butyl cation.

Module 3: Preventing Ring Opening

Issue: Loss of product mass or formation of polar impurities (ring opening).[1] Mechanism: Azetidines are kinetically stable but thermodynamically unstable. Strong acids (like HBr or HI) or nucleophilic acids (HCl in wet solvents) encourage ring opening.

Protocol: The "Cold Dilution" Method

This protocol minimizes the concentration of the protonated azetidine and excludes external nucleophiles (water/halides).

Reagents:

  • Acid: Trifluoroacetic Acid (TFA) - Freshly distilled or ampule grade.

  • Solvent: Dichloromethane (DCM) - Anhydrous.

  • Scavenger: Triethylsilane (TES).

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Note: High dilution prevents intermolecular polymerization.

  • Scavenger Addition: Add 5.0 equivalents of TES. Stir for 5 minutes.

  • Thermal Control: Cool the reaction vessel to 0 °C (Ice/Water bath).

  • Acid Introduction: Add TFA dropwise.

    • Standard Ratio: 4:1 (DCM:TFA) v/v.

    • Sensitive Substrates: 10:1 (DCM:TFA).

  • Monitoring: Stir at 0 °C. Monitor by TLC or LCMS every 30 minutes.

    • Critical: Do not let the reaction warm to room temperature unless conversion stalls for >2 hours.

  • Quenching: Do not add water directly. Concentrate the mixture in vacuo at low temperature (<30 °C) to remove TFA/DCM.

Module 4: Isolation & Purification (The Salt Trap)

Issue: "I lost my product during extraction." Cause: Deprotected azetidines are secondary amines. They are highly polar and often water-soluble, especially as salts. Furthermore, low molecular weight azetidine free bases are volatile .

Decision Tree: Isolation Strategy

Isolation Start Crude Reaction Mixture (TFA Salt) MW_Check Is MW < 200 Da? Start->MW_Check Volatile Risk: Volatility MW_Check->Volatile Yes NonVolatile Risk: Water Solubility MW_Check->NonVolatile No Method_A Method A: Isolate as Salt (Precipitation) Volatile->Method_A Method_B Method B: Solid Phase Extraction (SCX-2 Resin) NonVolatile->Method_B

Caption: Selection of isolation method based on molecular weight and volatility risks.

Detailed Isolation Protocols

Method A: Salt Precipitation (For Volatile/Small Azetidines)

  • Evaporate TFA/DCM/TES in vacuo (keep bath <30 °C).

  • Redissolve the oily residue in a minimum amount of MeOH or DCM.

  • Add cold Diethyl Ether (

    
    ) or MTBE dropwise with vigorous stirring.
    
  • The Azetidine-TFA salt should precipitate as a white/off-white solid.

  • Filter or decant. Do not free base. Store as the stable salt.[2]

Method B: SCX-2 Resin (For Larger, Polar Substrates)

  • Dissolve crude residue in MeOH.

  • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities and scavengers).

  • Elute: Flush with 2M

    
     in MeOH.
    
  • Concentrate in vacuo immediately.

FAQ: Frequently Asked Questions

Q: Can I use HCl in Dioxane instead of TFA? A: Yes, but with caution. HCl is a stronger acid than TFA. While effective, chloride ions are nucleophilic and can open the azetidine ring at higher temperatures. Use 4M HCl in Dioxane at 0 °C and ensure the system is strictly anhydrous. Avoid HCl/Methanol, as methanol can act as a nucleophile to open the ring.

Q: My reaction is stuck at 50% conversion. Should I add heat? A: No. Heating azetidines in acid is the primary cause of degradation. Instead of heat, increase the acid concentration slightly or add fresh acid. The stalling is likely due to the pyrazole and azetidine buffering the solution.

Q: Why use Triethylsilane (TES) over Thioanisole? A: Thioanisole is an effective scavenger but has a foul odor and can be difficult to remove from polar azetidines without chromatography. TES generates gaseous isobutane and volatile siloxanes, which are easier to remove during the concentration step.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc cleavage mechanisms and scavenger usage).

  • Couturier, M., et al. (2001). "Tucker's Law: A General Rule for the selection of Scavengers in Boc-Deprotection." Organic Process Research & Development, 5(3), 320-324. (Foundational work on cation scavenging).

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Azetidines in Drug Development." Journal of Organic Chemistry, 81(23), 11562–11570. (Discusses stability profiles of azetidines).

  • St-Jean, F., et al. (2008). "Acid-Mediated Ring Opening of Azetidines." Tetrahedron Letters, 49(16), 2568-2571. (Specific mechanisms of acid-catalyzed ring opening).

Sources

Optimization

Technical Support Center: Optimizing Mitsunobu Coupling for Sterically Hindered Pyrazoles

Current Status: Operational Ticket ID: MITS-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Standard Mitsunobu conditions (DEAD/DIAD + PPh₃) frequently fail whe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: MITS-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Standard Mitsunobu conditions (DEAD/DIAD + PPh₃) frequently fail when applied to sterically hindered pyrazoles. The failure is typically driven by two factors:

  • pKa Mismatch: Sterically hindered pyrazoles (especially electron-rich ones) often have pKa values >13, preventing protonation of the betaine intermediate.

  • Steric Screening: Bulky substituents at the C3/C5 positions of the pyrazole or the

    
    -carbon of the alcohol block the SN2 transition state.
    

This guide provides advanced protocols using Tsunoda Reagents (ADDP/PBu₃) and Phosphorane Ylides (CMBP) to overcome these kinetic and thermodynamic barriers.

Module 1: Diagnostic Workflow

Before selecting a protocol, utilize this decision matrix to determine the correct reagent system based on your substrate's acidity and steric profile.

mitsunobu_decision_tree start START: Substrate Analysis check_pka Check Pyrazole pKa start->check_pka check_sterics Check Steric Bulk (Alcohol or Pyrazole) check_pka->check_sterics pKa < 11 tsunoda Tsunoda Protocol (ADDP/PBu3 + Toluene) check_pka->tsunoda pKa 11-13 cmbp Ylide Protocol (CMBP + Reflux) check_pka->cmbp pKa > 13 standard Standard Protocol (DEAD/PPh3 + THF) check_sterics->standard Low Sterics check_sterics->tsunoda High Sterics (Requires Heating) tsunoda->cmbp If Tsunoda Fails (Separation Issues)

Figure 1: Decision matrix for selecting Mitsunobu reagents based on pyrazole acidity and steric hindrance.

Module 2: High-Performance Reagent Systems

When standard DEAD/PPh₃ fails, the reaction usually stalls at the betaine formation or the hydrazine byproduct is alkylated instead of the pyrazole. We utilize two specific high-performance systems to fix this.

System A: The Tsunoda Reagent (ADDP / PBu₃)

Best For: Moderately hindered pyrazoles, secondary alcohols, and substrates requiring high temperature (up to 110°C).

  • Mechanism: ADDP (1,1'-(azodicarbonyl)dipiperidine) forms a more basic betaine than DEAD, allowing it to deprotonate less acidic pyrazoles. PBu₃ (tributylphosphine) is smaller and more nucleophilic than PPh₃, accelerating the activation step.

  • Key Advantage: The betaine is stable at higher temperatures, allowing you to heat the reaction to overcome the activation energy barrier of the SN2 displacement.

System B: The Ylide Reagent (CMBP)

Best For: Extremely weak nucleophiles (pKa > 13), difficult purifications, and "Force Majeure" conditions.

  • Mechanism: (Cyanomethylene)tributylphosphorane (CMBP) acts as both the base and the reductant.[1] It mimics the betaine intermediate but does not require pre-activation.

  • Key Advantage: Generates only acetonitrile and phosphine oxide as byproducts (no hydrazine), significantly simplifying purification.

Comparative Data Table
FeatureStandard (DEAD/PPh₃)Tsunoda (ADDP/PBu₃)Ylide (CMBP)
Max pKa Limit ~11~13.5~15+
Thermal Stability Low (Dec. >50°C)High (Stable to reflux)Very High
Steric Tolerance LowHighHigh
Byproducts Ph₃PO, Hydrazine (Toxic)Bu₃PO, Hydrazine (Insoluble)Bu₃PO, Acetonitrile
Atom Economy PoorPoorBetter

Module 3: Optimized Experimental Protocols

Protocol A: ADDP/PBu₃ Coupling (The "Gold Standard" for Hindered Systems)

Use this as your primary method for hindered pyrazoles.

Reagents:

  • Alcohol (1.0 equiv)

  • Pyrazole (1.0 - 1.5 equiv)

  • ADDP (1.5 - 2.0 equiv)

  • PBu₃ (1.5 - 2.0 equiv)

  • Solvent: Toluene (Preferred for heating) or THF (anhydrous).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the Alcohol (1.0 eq), Pyrazole (1.2 eq), and PBu₃ (1.5 eq) in anhydrous Toluene (0.1 M concentration).

  • Cooling: Cool the mixture to 0°C. Note: Even though we will heat later, initial addition must be cold to control exotherms.

  • Addition: Add ADDP (1.5 eq) in one portion (solid) or dropwise (if dissolved in minimum toluene/THF).

  • Activation: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Thermal Drive: If TLC shows no conversion at RT, heat the reaction to 80–110°C for 12–24 hours.

    • Why? The steric bulk raises the energy barrier for the SN2 attack. Standard DEAD decomposes at this temp; ADDP survives.

  • Workup: Cool to RT. Add hexanes to precipitate the phosphine oxide/hydrazine byproducts. Filter. Concentrate filtrate and purify via flash chromatography.

Protocol B: CMBP Coupling (For Difficult Separations)

Use this if ADDP fails or if byproducts co-elute with your product.

Reagents:

  • CMBP (1.5 - 2.0 equiv) [Commercially available or prepared in situ]

  • Solvent: Toluene or Xylene.

Step-by-Step Procedure:

  • Mix Alcohol, Pyrazole, and CMBP in Toluene under inert atmosphere.

  • Heat directly to reflux (110°C) for 5–12 hours.

  • Workup: Evaporate solvent. The byproduct is volatile acetonitrile. The remaining residue is your product + Bu₃PO.

  • Purification: Flash chromatography (Bu₃PO is polar and often trails the product).

Module 4: Troubleshooting & FAQs

Q1: I see full consumption of the alcohol, but the product is an alkylated hydrazine, not my pyrazole. Why?

Diagnosis: This is the "Hydrazine Shunt." Your pyrazole is either too sterically hindered or not acidic enough to protonate the betaine effectively. The betaine (which is basic) ends up alkylating itself. The Fix:

  • Switch to ADDP: The ADDP-derived betaine is more basic and less prone to self-alkylation than DEAD.

  • Slow Addition: Add the azodicarboxylate very slowly to keep its concentration low relative to the pyrazole.

Q2: My pyrazole has N-H on one nitrogen, but I need to alkylate a specific site on a substituted pyrazole. How do I control regioselectivity?

Diagnosis: Mitsunobu alkylation of unsymmetrical pyrazoles is governed by a mix of sterics and tautomeric equilibrium. The Fix:

  • Steric Control: The reaction is highly sensitive to sterics. Alkylation will predominantly occur at the less hindered nitrogen (distal to bulky substituents).

  • Thermodynamics: If you need the more hindered isomer, Mitsunobu is likely the wrong tool. Consider standard alkylation (R-X + Base) which might favor the thermodynamic product, or use protecting group strategies.

Q3: The reaction turns dark/black and yields are low.

Diagnosis: Decomposition of the azodicarboxylate or phosphine at high temperatures. The Fix: Ensure you are using Toluene (not THF) if heating above 60°C. Switch to CMBP , which is thermally robust up to 150°C.

Module 5: Mechanistic Visualization

Understanding the steric clash in the transition state is vital for optimization.

mitsunobu_mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase (Rate Limiting) reagents Alcohol + PBu3 + ADDP betaine Betaine Intermediate (More Basic with ADDP) reagents->betaine oxyphosphonium Alkoxyphosphonium Ion (Activated Alcohol) betaine->oxyphosphonium Protonation by Pyrazole transition SN2 Transition State oxyphosphonium->transition + Pyrazole Anion product N-Alkylated Pyrazole transition->product Inversion of Config steric_block STERIC BLOCKADE (Requires Heat/ADDP) steric_block->transition Inhibits Attack

Figure 2: Mechanistic pathway highlighting the critical steric blockade at the SN2 transition state, necessitating high-temperature stable reagents.

References

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters.

  • Tsunoda, T., et al. (2003). "Preparation of (Cyanomethylene)tributylphosphorane (CMBP) and its Application to the Mitsunobu Reaction." Chem. Pharm.[2] Bull.

  • Dandapani, S., & Curran, D. P. (2004).[3][4] "Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies." Chemistry – A European Journal.[3] [3]

  • Swamy, K. C. K., et al. (2009).[3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Fletcher, S. (2015). "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers.

Sources

Troubleshooting

Purification of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole from reaction byproducts

Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

The purification of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole presents a classic "medicinal chemistry bottleneck." You are dealing with a low-molecular-weight, highly polar, amphoteric molecule containing both a basic secondary amine (azetidine, pKa ~11) and a weakly acidic pyrazole (pKa ~14).

This specific scaffold is prone to three major issues during purification:

  • Silica Adsorption: The basic azetidine nitrogen interacts strongly with silanols, leading to streaking or total mass loss.

  • Water Solubility: The high polarity makes aqueous extraction (workup) risky; the product often partitions into the aqueous phase.

  • Mitsunobu Byproducts: If synthesized via the standard etherification route, removing Triphenylphosphine Oxide (TPPO) is difficult because the product's polarity mimics the oxide's "tailing" on silica.

Below is the technical guide designed to bypass these failure points.

Part 1: The Impurity Profile & Synthesis Logic

To purify effectively, we must first understand what we are removing. The synthesis of this ether linkage is most robustly achieved via a Mitsunobu reaction between N-Boc-3-(hydroxymethyl)azetidine and 4-hydroxypyrazole, followed by acidic deprotection.

The Contaminants
ImpurityOriginPhysicochemical BehaviorRemoval Strategy
TPPO (Ph₃P=O) Mitsunobu byproductMedium polarity, UV active. Co-elutes with polar amines on SiO₂.ZnCl₂ Precipitation or SCX Capture.
Hydrazine Dicarboxylates Reduced DIAD/DEADLipophilic (usually).Wash away with non-polar solvent (Hexane/Et₂O).[1]
Unreacted Pyrazole Starting MaterialAmphoteric, polar.SCX (binds less strongly than azetidine) or C18.
Azetidine Ring-Openers DegradationHighly polar amino-alcohols.Avoid heating free base >40°C.

Part 2: Troubleshooting Guide (FAQs)

Q1: My product is streaking on the silica column, and I'm losing mass. What is happening? A: The secondary amine in the azetidine ring is protonating via the acidic silanol groups on the silica gel, effectively "salting" your product onto the column.

  • Immediate Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent to neutralize silanols.

  • Better Fix: Switch to C18 Reverse Phase or SCX (Strong Cation Exchange) chromatography. Normal phase silica is ill-suited for free-base azetidines.

Q2: I used the Mitsunobu reaction, and I cannot separate the TPPO from my product. A: This is the most common issue. Because your product is polar, you cannot simply flush TPPO out with non-polar solvents.

  • The "Zinc Hack": TPPO forms a crystalline complex with Zinc Chloride (ZnCl₂). Adding ZnCl₂ to the reaction mixture precipitates the TPPO, allowing you to filter it off before chromatography.[2][3] (See Protocol B).

Q3: Should I isolate the free base or the salt? A: Isolate the Salt. Azetidines possess significant ring strain (~26 kcal/mol). While 3-substituted azetidines are more stable than 2-substituted ones, the free base is susceptible to polymerization or nucleophilic ring-opening upon prolonged storage.

  • Recommendation: Convert immediately to the Dihydrochloride (2HCl) or Trifluoroacetate (TFA) salt for long-term stability.

Q4: My yield is low after aqueous workup. A: Your product is likely in the water layer. The combination of the pyrazole and azetidine makes this molecule highly water-soluble at neutral/acidic pH.

  • Solution: Avoid liquid-liquid extraction. Evaporate the reaction solvent and load the crude residue directly onto an SCX cartridge (See Protocol A).

Part 3: Validated Purification Protocols

Protocol A: The "Catch and Release" (SCX Chromatography)

Best for: Isolating the polar amine from non-basic impurities (TPPO, Phenols).

Principle: The sulfonic acid resin captures the basic azetidine. Neutrals (TPPO) and acids (phenols) pass through. Ammonia releases the product.[4]

  • Preparation: Dissolve crude reaction mixture in MeOH (or 5% AcOH in MeOH if solubility is poor).

  • Loading: Apply to a pre-conditioned SCX cartridge (1 g sorbent per 100 mg amine).

  • Washing (The Clean-up): Flush with 3-5 column volumes (CV) of MeOH .

    • Checkpoint: Check the eluate by TLC.[2][5] It should contain your TPPO and non-basic impurities. Your product is still on the column.

  • Elution (The Release): Elute with 2 M NH₃ in MeOH .

  • Isolation: Concentrate the ammoniacal fractions in vacuo at <40°C.

  • Result: Pure free base.

Protocol B: Zinc Chloride Precipitation (TPPO Removal)

Best for: Large scale Mitsunobu reactions where chromatography is limited.

Mechanism:


 (Insoluble precipitate).
  • Solvent Swap: Dissolve the crude residue in Ethanol or Isopropanol (approx. 5 mL per gram of crude).

  • Complexation: Add 2.0 equivalents of anhydrous ZnCl₂ (dissolved in minimal EtOH).

  • Incubation: Stir at room temperature for 2–4 hours. A thick white precipitate will form.

  • Filtration: Filter the suspension through a Celite pad.[6]

    • Solid: Contains the TPPO-Zn complex.

    • Filtrate: Contains your product.[5][6][7][8][9][10][11]

  • Finish: Concentrate the filtrate. The bulk of TPPO is now gone; proceed to SCX or C18 purification for final polishing.

Part 4: Visualizing the Workflow

The following decision tree illustrates the logical flow for purifying this specific azetidine-pyrazole ether.

PurificationWorkflow Start Crude Reaction Mixture (Mitsunobu) CheckTPPO Is TPPO present? Start->CheckTPPO ZnCl2 Protocol B: ZnCl2 Precipitation (Remove Bulk TPPO) CheckTPPO->ZnCl2 Yes (High Load) SCX Protocol A: SCX Cartridge (Catch & Release) CheckTPPO->SCX No / Low Load ZnCl2->SCX Filtrate EluteMeOH Wash MeOH: Elutes Neutrals/Acids (Residual TPPO, Phenols) SCX->EluteMeOH Step 1 EluteNH3 Elute NH3/MeOH: Releases Azetidine Product SCX->EluteNH3 Step 2 SaltFormation Final Step: Add HCl/Dioxane Isolate as Salt EluteNH3->SaltFormation

Figure 1: Purification logic flow prioritizing the removal of phosphine oxides and isolation of the stable salt form.

References

  • Batesky, D. C., et al. (2017).[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry.

  • Teledyne ISCO. (2012).[4] "RediSep SCX Column: Purification of High pKa Compounds." Teledyne ISCO Application Notes.

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (General reference for Azetidine stability/reactivity).
  • Agilent Technologies. (2008). "SampliQ SCX Technical Note: Mixed-Mode Cation Exchange for Basic Compounds."

Sources

Optimization

Stability of azetidin-3-ylmethoxy linkage under acidic conditions

Executive Summary & Stability Profile The azetidin-3-ylmethoxy moiety consists of a strained four-membered azetidine ring linked via an ether bond at the C3 position. While the ether linkage itself ( ) is chemically robu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

The azetidin-3-ylmethoxy moiety consists of a strained four-membered azetidine ring linked via an ether bond at the C3 position. While the ether linkage itself (


) is chemically robust, the azetidine ring  is the thermodynamic weak point.

In acidic media, the stability of this motif is governed by the protonation state of the ring nitrogen.[1] While azetidines are significantly more stable than aziridines, they remain susceptible to acid-catalyzed ring-opening hydrolysis , particularly when the nitrogen substituent is electron-withdrawing (e.g., N-aryl, N-acyl) or when exposed to strong aqueous acids at elevated temperatures.

Quick Reference Stability Matrix
ConditionStability RatingRisk FactorRecommendation
0.1% TFA / Formic Acid (LCMS) Stable LowSafe for standard HPLC/LCMS analysis (< 24h).
1M HCl (Aqueous, RT) ⚠️ Conditional ModerateKinetic stability depends on N-substituent. Avoid prolonged storage.
TFA / DCM (1:1, Anhydrous) ⚠️ Conditional ModerateCritical Step. Exothermic reaction can trigger degradation. Use T < 0°C.
6M HCl (Reflux) Unstable HighWill cause rapid ring opening to 3-amino-2-hydroxypropyl species.
HBr / HI Unstable CriticalWill cleave the ether linkage and open the ring.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "I see a +18 Da mass shift in my LCMS after deprotection."

Diagnosis: Acid-Catalyzed Hydrolysis (Ring Opening). This is the hallmark signature of azetidine degradation. The strained ring opens via nucleophilic attack by water, adding


 (+18 Da) to the molecular weight.
  • Mechanism: The acid protonates the azetidine nitrogen (

    
    ), activating the 
    
    
    
    -carbons. Water attacks C2 or C4, relieving ring strain and resulting in a linear 3-amino-2-hydroxypropyl ether .
  • Root Cause:

    • Temperature was too high during Boc-deprotection.

    • Quenching was exothermic and uncontrolled.

    • Aqueous workup was performed at low pH (< 3) for too long.

Corrective Action:

  • Protocol Adjustment: Switch to the Cold Anhydrous Deprotection Protocol (see Section 3).

  • Rescue: If the product is valuable, the ring-opened impurity is difficult to recycle. Purification via Prep-HPLC is required to separate the linear byproduct.

Issue 2: "My yield is low, and I see polymerization."

Diagnosis: Cationic Ring-Opening Polymerization (CROP). Concentrated azetidinium species can self-react, especially if the nitrogen is not fully hindered.

  • Root Cause: High concentration (> 0.2 M) during acid deprotection or storage of the free base in concentrated oil form.

  • Corrective Action:

    • Perform deprotection in dilute conditions (< 0.05 M).

    • Isolate the product as a stable salt (e.g., Oxalate or HCl salt) immediately rather than storing as a free base oil.

Validated Experimental Protocols

Protocol A: Safe Boc-Deprotection (TFA Method)

Standard conditions often lead to 5–15% ring opening. This optimized protocol minimizes thermal stress.

Reagents: Anhydrous TFA, Dichloromethane (DCM),


 (sat. aq).
  • Dissolution: Dissolve the N-Boc-azetidine substrate in anhydrous DCM (0.1 M concentration).

  • Cryo-Cooling: Cool the solution to 0°C (ice/water bath) or -10°C (ice/acetone) if the substrate is complex. Allow to equilibrate for 10 minutes.

  • Acid Addition: Add TFA dropwise. Do not add all at once. The final ratio should be 4:1 or 2:1 (DCM:TFA).

    • Why? The cleavage of the t-butyl cation is exothermic. Heat accelerates ring opening.

  • Reaction: Stir at 0°C. Monitor by TLC/LCMS every 30 minutes. Do not let it warm to RT unless conversion stalls.

  • Quench (Critical):

    • Option 1 (Isolation): Concentrate in vacuo at < 30°C . Azeotrope with toluene 3x to remove residual TFA.[2]

    • Option 2 (Neutralization): Pour the cold reaction mixture into a rapidly stirring, pre-cooled saturated

      
       solution. Do not add base to the acid; add the reaction to the base.
      
Protocol B: "Mild" Deprotection (Oxalyl Chloride / MeOH)

Use this if the TFA method causes >10% degradation. This generates anhydrous HCl in situ.

  • Dissolve substrate in dry Methanol (MeOH). Cool to 0°C.[3][4]

  • Add Oxalyl Chloride (2–3 equiv) dropwise. (Caution: Gas evolution).

  • Stir at RT for 1–2 hours.

  • Concentrate to obtain the HCl salt directly.

Mechanistic Visualization

Figure 1: Acid-Mediated Degradation Pathway

This diagram illustrates the competition between the desired stable salt formation and the fatal ring-opening hydrolysis.

AzetidineDegradation cluster_conditions Critical Control Factors Substrate Intact Azetidine (Linkage) Protonated Protonated Intermediate (Activated) Substrate->Protonated Acid (H+) StableSalt Stable Salt (Isolated Product) Protonated->StableSalt Anhydrous / Low T Transition Nu: Attack (H2O / Cl-) Protonated->Transition Heat / Aqueous RingOpen Ring-Opened Byproduct (+18 Da) Transition->RingOpen Hydrolysis

Caption: Fig 1. Path A (Green) represents successful salt formation. Path B (Red) shows the irreversible hydrolytic ring opening triggered by heat or aqueous nucleophiles.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Start: N-Boc Removal Required CheckSub Is the N-substituent electron-withdrawing? (e.g., Aryl, Amide) Start->CheckSub Standard Use Standard TFA/DCM (0°C to RT) CheckSub->Standard No (Alkyl) Mild Use Mild Protocol (HCl/Dioxane or Oxalyl Cl) CheckSub->Mild Yes (Aryl/EWG) Result Check LCMS: M+18 Peak Present? Standard->Result Mild->Result Success Proceed to Workup (Keep Cold) Result->Success No Fail Reduce Temp to -10°C Switch to Anhydrous HCl Result->Fail Yes

Caption: Fig 2. Workflow for selecting the appropriate deprotection strategy based on substrate electronics and initial outcomes.

Frequently Asked Questions (FAQs)

Q: Can I use 4M HCl in Dioxane instead of TFA? A: Yes, and it is often preferred. HCl in Dioxane is anhydrous. The lack of water prevents the hydrolysis pathway (Path B in Fig 1). However, ensure the dioxane is fresh and peroxide-free. The chloride ion is a nucleophile, but it is less likely to open the ring than water under these conditions unless heated.

Q: Is the ether linkage itself (at the 3-position) stable? A: Yes. The aliphatic ether bond is generally stable to TFA and dilute HCl. It requires harsh conditions (e.g.,


 or concentrated HI) to cleave. The "instability" users report is almost exclusively the azetidine ring opening , not the ether cleavage.

Q: My compound degrades during silica gel chromatography. Why? A: Silica gel is slightly acidic. If your azetidine is an oil (free base), it can degrade on the column.

  • Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. Elute with DCM/MeOH containing 1%

    
    .
    

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

    • Context: Defines the kinetics of ring opening and the impact of N-substituents (N-aryl vs N-alkyl).
  • National Institutes of Health (NIH). (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry.

    • Context: Validates the synthesis of 3-arylmethoxyazetidines and their isolation as stable HCl salts using cold, weakly acidic workups.
  • BenchChem. (2025).[5][6] Optimizing reaction conditions for azetidine ring formation and stability.

    • Context: General stability data for azetidine scaffolds in drug discovery.[1]

  • University of Kentucky. (2022). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

    • Context: Provides the "Mild Deprotection" protocol (Protocol B)

Sources

Troubleshooting

Overcoming poor solubility of pyrazole-azetidine building blocks

Topic: Overcoming Solubility & Handling Challenges Ticket ID: PAZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) 🛑 STOP & READ: The "Brick Dust" Phenomenon Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges Ticket ID: PAZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

🛑 STOP & READ: The "Brick Dust" Phenomenon

Welcome to the support center. If you are here, you are likely staring at a flask containing a pyrazole-azetidine building block that refuses to dissolve in DCM, THF, or even pure Methanol.

The Root Cause: The combination of a pyrazole (a planar, aromatic H-bond donor/acceptor) and an azetidine (a rigid, strained,


-rich amine) creates a perfect storm for high lattice energy.
  • Intermolecular H-Bonding: The pyrazole -NH and the azetidine nitrogen often form a tight intermolecular network in the solid state.

  • Zwitterionic Character: If unprotected, the basic azetidine and acidic pyrazole proton can lead to internal salt formation, behaving like "brick dust"—high melting point, low solubility in organic solvents, and poor water solubility.

This guide provides the protocols to disrupt these interactions and get your chemistry moving.

📊 Module 1: The Solubility Ladder (Pre-Reaction)

User Question: "My starting material is a suspension in DCM. Can I just heat it?"

Technical Response: Heating a suspension in low-boiling solvents (DCM, THF) often leads to variable reaction kinetics and stuck stir bars. You must disrupt the crystal lattice thermodynamically, not just thermally.

Protocol: Solvent Selection Matrix

Use this ladder to identify the "Minimum Viable Polarity" for your reaction.

TierSolvent SystemMechanism of ActionRecommended For
1 DCM/MeOH (9:1) Polarity boostSimple handling, low polarity analogs.
2 THF/HFIP (4:1) H-bond disruptionGold Standard. HFIP (Hexafluoroisopropanol) is a potent H-bond donor that breaks pyrazole aggregates.
3 DMF or NMP Dipolar AproticHigh solubility, but difficult workup (requires aqueous wash).
4 DMSO Lattice destructionLast resort. Hard to remove; use lyophilization.
⚠️ Critical Warning: The "TFA Trick"

If your reaction tolerates acid (e.g., reductive amination, some SNAr), add 1-3 equivalents of TFA .

  • Why? Protonating the azetidine breaks the intermolecular H-bond network. The TFA salt is often more soluble in organic solvents (like DCM/MeOH) than the zwitterionic free base.

🛠️ Module 2: Reaction Troubleshooting

User Question: "The coupling reaction (Amide bond formation) stalled at 30% conversion. The LCMS shows product, but the flask looks like milk."

Technical Response: Precipitation encapsulates the reactive centers. You need a "Solubility Switch" solvent system.

The "Hybrid-Solvent" Protocol for Amide Coupling

Standard HATU/EDC conditions often fail because the activated ester precipitates.

  • Base Choice: Switch from DIPEA to NMM (N-Methylmorpholine) . NMM is less lipophilic and buffers the reaction better without causing immediate crash-out of polar intermediates.

  • The Co-Solvent: Use DMF:DCM (1:1) .

    • Step 1: Dissolve the acid in minimum DMF.

    • Step 2: Add the coupling reagent.

    • Step 3: Dilute with DCM before adding the pyrazole-azetidine amine.

    • Result: The DCM keeps the reaction mobile; the DMF keeps the polar species in solution.

⚗️ Module 3: Purification & Isolation (The "Nightmare" Phase)

User Question: "My compound streaks on silica from Rf 0.1 to 0.8. I can't separate it."

Technical Response: Pyrazole-azetidines interact strongly with the silanols on standard silica gel. Standard MeOH/DCM gradients are insufficient.

Option A: The "Magic Solvent" (For Normal Phase)

Do not use simple MeOH/DCM. You must suppress silanol ionization.

Preparation of Eluent:

  • DCM : MeOH : NH₄OH (aq)

  • Ratio: 90 : 10 : 1 (Start here)

    
     80 : 20 : 2 (For very polar compounds).
    
  • Note: Shake the mixture vigorously in a sep funnel to saturate the DCM phase with ammonia. The ammonia competes for silanol sites, sharpening the peaks.

Option B: Reverse Phase (The Superior Choice)

For these building blocks, C18 Flash Chromatography is often more efficient than silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Why Formic Acid? It ensures the azetidine is protonated (

    
    ), keeping it in the aqueous phase initially and eluting sharply as % ACN increases.
    
📉 Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck SilicaPath Normal Phase Silica SolubilityCheck->SilicaPath Yes C18Path Reverse Phase (C18) SolubilityCheck->C18Path No (Oily/Insoluble) MagicSolvent Use DCM:MeOH:NH4OH (90:10:1) SilicaPath->MagicSolvent Streak Still Streaking? MagicSolvent->Streak Streak->C18Path Yes Isolate Free Base Isolate Free Base Streak->Isolate Free Base No BufferChoice Buffer: 0.1% Formic Acid or Ammonium Bicarbonate C18Path->BufferChoice Lyophilize Lyophilize Fractions BufferChoice->Lyophilize

Caption: Decision logic for purifying polar pyrazole-azetidine motifs. Note the crossover to C18 if streaking persists.

🔬 Module 4: Analysis (NMR & LCMS)

User Question: "My NMR is blank, but there is solid in the tube. DMSO-d6 didn't work."

Technical Response: Aggregation hides signals. The relaxation times of the aggregates are too fast for standard acquisition parameters, or the signal is broadened into the baseline.

The "Aggression" NMR Protocol
  • Solvent: DMSO-d6 + 5% TFA-d .

    • The acid breaks the H-bond dimers.

    • Warning: This will shift your chemical shifts (especially near the amines).

  • Temperature: Run the acquisition at 353 K (80°C) .

    • High temperature increases solubility and sharpens exchangeable protons (NH).

🧩 FAQ: Rapid Fire Troubleshooting

SymptomDiagnosisImmediate Action
Product stuck in aqueous layer Azetidine is too polar/basic.Use n-Butanol for extraction instead of EtOAc. Alternatively, saturate aqueous layer with NaCl.
Boc-deprotection turned into gum TFA salt formation created an ionic liquid.Dissolve gum in minimal MeOH, precipitate by pouring into cold Ether or MTBE . Filter the solid salt.
Low recovery after column Compound adsorbed permanently to silica.Flush column with DCM:MeOH:Triethylamine (80:20:5) to strip the amine.

📑 References

  • Physicochemical Properties of Azetidines:

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1]

    • Source: National Institutes of Health (NIH) / PubMed.

    • URL:[Link]

  • Solubility Enhancement Strategies:

    • Title: Improving solubility via structural modification (Review of heterocyclic solubility).

    • Source: Journal of Medicinal Chemistry (via ResearchGate).

    • URL:[Link]

  • Purification of Polar Heterocycles:

    • Title: Strategies for the Synthesis of Heterocycles and Their Applications (Purification methodologies).

    • Source: IntechOpen.[2]

    • URL:[Link]

  • Pyrazole Coupling Solvents:

    • Title: Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling (Solvent effects on pyrazole formation).[3]

    • Source: ResearchGate.[4]

    • URL:[Link]

Sources

Optimization

Minimizing ring-opening of azetidine during synthesis

The Azetidine Ring: Technical Support & Troubleshooting Guide Topic: Audience: Researchers, Medicinal Chemists, and Process Chemists. Introduction: The "Spring-Loaded" Heterocycle Azetidine is a four-membered nitrogen he...

Author: BenchChem Technical Support Team. Date: February 2026

The Azetidine Ring: Technical Support & Troubleshooting Guide

Topic: Audience: Researchers, Medicinal Chemists, and Process Chemists.

Introduction: The "Spring-Loaded" Heterocycle

Azetidine is a four-membered nitrogen heterocycle with a ring strain energy of approximately 26 kcal/mol . While this strain drives valuable pharmacological properties (rigidification, metabolic stability), it also makes the ring a "spring-loaded" trap for the synthetic chemist.

The primary failure mode in azetidine synthesis is unwanted ring-opening . This occurs when the ring nitrogen is activated (protonation or quaternization), rendering the adjacent carbons highly electrophilic and susceptible to nucleophilic attack (


).

This guide provides technical protocols to navigate these stability cliffs, focusing on acid-mediated deprotection, nucleophilic functionalization, and purification.

Module 1: Acid-Mediated Instability (The "Boc-Removal" Challenge)

The most common point of failure is the removal of acid-labile protecting groups (e.g., Boc). Protonation of the azetidine nitrogen creates a distinct leaving group, allowing even weak nucleophiles (like trifluoroacetate or adventitious water) to cleave the C–N bond.

Troubleshooting FAQ

Q: I treated my N-Boc azetidine with 50% TFA/DCM, but I isolated a linear amino-alcohol or amino-ester. Why? A: You likely generated the azetidinium ion in the presence of a nucleophile.

  • Mechanism: The protonated azetidine is attacked by water (hydrolysis) or the trifluoroacetate anion (solvolysis) at the less substituted

    
    -carbon.
    
  • Fix: Switch to non-nucleophilic counter-ions or anhydrous conditions.

Q: My 3-aryl-azetidine decomposed completely in 1M HCl. A: 3-Aryl azetidines are particularly sensitive. The aryl group stabilizes the developing positive charge in the transition state of the ring-opening, accelerating the reaction.

  • Data Point: Studies show 3-aryl azetidines can have a half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) of <30 mins at pH 1.8, but are stable at pH 7.0 [1].
    
Standard Operating Protocol: Safe Boc-Deprotection

Method A: The Anhydrous Approach (Preferred) This method minimizes the presence of water, preventing hydrolytic ring opening.

  • Dissolve: Dissolve

    
    -Boc azetidine in dry CH
    
    
    
    Cl
    
    
    (0.1 M).
  • Cool: Chill the solution to 0 °C under

    
    .
    
  • Add Acid: Add 4M HCl in Dioxane (5–10 equiv) dropwise.

    • Why? Dioxane complexes the proton, and Cl

      
       is a poorer nucleophile than water in this context.
      
  • Monitor: Stir at 0 °C. Monitor by TLC/LCMS every 15 mins. Do not let it warm to RT unless conversion stalls.

  • Quench: Concentrate in vacuo at low temperature (<30 °C). Do not use an aqueous workup if possible; precipitate the salt with Et

    
    O.
    

Method B: The Scavenger Cocktail (For TFA users) If you must use TFA, you must scavenge the t-butyl cation and minimize nucleophilicity.

  • Cocktail: TFA : DCM : Triethylsilane (TES) (1 : 2 : 0.1).

  • Temp: Strictly 0 °C.

  • Time: Limit exposure. Quench immediately upon completion with saturated NaHCO

    
     (cold).
    

Module 2: Nucleophilic Vulnerability (Azetidinium Formation)

Attempting to alkylate the azetidine nitrogen to form a quaternary center (or a transient intermediate) is a high-risk operation.

The Mechanism of Failure

When an azetidine nitrogen is alkylated (e.g., with an alkyl halide), it forms a quaternary azetidinium salt . This species is highly electrophilic. Any nucleophile present (even the iodide leaving group from the alkylation) can attack the ring carbons, relieving the strain and opening the ring.

Visualizing the Pathway

AzetidineOpening Azetidine N-Substituted Azetidine Activation Activation (Protonation/Alkylation) Azetidine->Activation H+ or R-X Azetidinium Azetidinium Ion (High Strain) Activation->Azetidinium Attack Nucleophilic Attack (SN2) Azetidinium->Attack Nu- (H2O, Cl-, RNH2) OpenProduct Ring-Opened Linear Amine Attack->OpenProduct Strain Release

Caption: The pathway of azetidine destruction. Activation of the nitrogen creates a leaving group, facilitating nucleophilic attack and ring scission.

Troubleshooting Guide
ScenarioSymptomRoot CauseSolution
Reductive Amination Low yield, linear byproducts.Intermediate iminium ion allows ring opening or polymerization.Use weaker reducing agents (NaBH(OAc)

) at low temp. Avoid excess aldehyde.
Alkylation (R-X) Formation of "dimers" or ring-opened chlorides.Quaternization followed by

or

attack.
Use non-nucleophilic bases (Hünig's base). Switch leaving group to Triflate (OTf) to speed up reaction at lower temp.
Acylation Ring opening during workup.[1]Acid chloride generates HCl in situ.Include a proton sponge (excess base) or use Schotten-Baumann conditions (biphasic basic).

Module 3: Purification & Handling (The "Silica Trap")

Standard silica gel is slightly acidic (pH 4–5). This is sufficient to protonate sensitive azetidines during column chromatography, leading to degradation on the column.

Protocol: Neutralizing Silica Gel

Never run a free-base azetidine on untreated silica.

  • Slurry Preparation: Prepare your silica slurry in the mobile phase (e.g., Hexane/EtOAc).

  • The Additive: Add 1–2% Triethylamine (Et

    
    N)  or 1% NH
    
    
    
    OH
    to the slurry and the mobile phase.
  • Verification: Ensure the column is pre-equilibrated with the basic solvent system before loading the compound.

  • Alternative: Use Basic Alumina or bonded amine-silica if the compound is extremely acid-sensitive.

Decision Matrix: Protecting Group Strategy

Use this logic flow to select the correct protection strategy for your azetidine synthesis.

DeprotectionStrategy Start Select Azetidine Protection Strategy AcidSensitive Is the Azetidine Acid-Sensitive? (e.g., 3-aryl, electron-rich) Start->AcidSensitive YesAcid YES AcidSensitive->YesAcid NoAcid NO (Standard Azetidine) AcidSensitive->NoAcid AvoidBoc AVOID Boc Group YesAcid->AvoidBoc UseFmoc Use Fmoc (Base Labile) AvoidBoc->UseFmoc UseCbz Use Cbz (Hydrogenolysis) AvoidBoc->UseCbz UseBoc Use Boc Group NoAcid->UseBoc Deprotect Deprotection Method UseBoc->Deprotect HCL HCl in Dioxane (0°C, Anhydrous) Deprotect->HCL TMSI TMS-I / MeOH (Neutral Conditions) Deprotect->TMSI

Caption: Decision tree for selecting protecting groups and deprotection methods to maximize azetidine survival.

Quantitative Stability Data

The following table summarizes the stability of


-substituted azetidines under various conditions, highlighting the critical role of pH [1][2].
ConditionSubstrate TypeHalf-Life (

)
Outcome
pH 7.0 (Buffer) 3-Aryl-azetidine> 24 HoursStable
pH 1.8 (Acid) 3-Aryl-azetidine~ 0.5 HoursRapid Ring Opening
TFA / DCM (RT)

-Boc Azetidine
VariablePartial degradation (Solvolysis)
HCl / Dioxane (0°C)

-Boc Azetidine
High StabilityClean Deprotection
Silica Gel (Untreated) Free amineN/AStreaking/Decomposition

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Link

  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. (2006). Link

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines. The Journal of Organic Chemistry. (2012). Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Reviews. (2021). Link

Sources

Troubleshooting

Alternative protecting groups for azetidine nitrogen in pyrazole synthesis

Technical Support Center: Azetidine-Pyrazole Interface Hub Current Status: Online | Topic: N-Protection Strategies in Heterocyclic Synthesis Diagnostic Matrix: Do You Need to Switch? User Query: "I am synthesizing a pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine-Pyrazole Interface Hub Current Status: Online | Topic: N-Protection Strategies in Heterocyclic Synthesis

Diagnostic Matrix: Do You Need to Switch?

User Query: "I am synthesizing a pyrazole ring attached to an azetidine scaffold. My standard N-Boc protection is failing during the cyclization step. What should I do?"

Scientist's Analysis: The synthesis of pyrazoles typically involves hydrazine derivatives and electrophiles (1,3-dicarbonyls or


-unsaturated ketones). This environment presents a "pincer" threat to azetidines:
  • Acidic Conditions: Often required for condensation, leading to premature Boc removal.

  • Nucleophilic Attack: Hydrazine is a potent nucleophile that can open the strained azetidine ring if the nitrogen becomes protonated or quaternized.

Decision Logic: Use the following matrix to determine if you need an alternative Protecting Group (PG).

If your reaction conditions involve...And you observe...Recommended Action
Strong Acid (TFA, HCl, AcOH > 50°C) Loss of starting material; complex mixture (polymerization).Switch to Teoc or Alloc. (Boc is acid-labile).
Hydrogenation (H2, Pd/C) Pyrazole reduction; catalyst poisoning; incomplete deprotection.Avoid Cbz/Bn. Switch to Teoc (Fluoride cleavage) or Alloc (Pd(0) cleavage).
Strong Nucleophiles (Hydrazine, Hydroxide) Ring opening (formation of linear hydrazides).Maintain Carbamate Protection. Avoid electron-donating groups (Benzyl) which increase ring strain susceptibility.
Lewis Acids (e.g., for catalysis) Slow decomposition.Switch to Sulfonamides (Ns/Ts) or Teoc .

The Alternatives: Technical Deep Dive

When Boc fails, Teoc (2-(Trimethylsilyl)ethoxycarbonyl) and Alloc (Allyloxycarbonyl) are the superior alternatives for azetidine-pyrazole chemistry.

A. Teoc: The "Bunker" Strategy
  • Why it works: Teoc is a carbamate (like Boc) so it electronically deactivates the azetidine nitrogen, preventing nucleophilic ring opening. Crucially, it is stable to the acidic conditions (AcOH, dilute HCl) often used to close pyrazole rings.

  • Deprotection: Fluoride sources (TBAF, CsF). This is orthogonal to pyrazoles, which are stable to fluoride.

  • Risk: Low. The byproduct is volatile (ethylene) and innocuous (TMS-F).

B. Alloc: The "Stealth" Strategy
  • Why it works: Stable to acids and bases.[1][2][3][4] Perfect if your pyrazole synthesis requires harsh conditions (e.g., refluxing ethanol/acid).

  • Deprotection: Pd(PPh3)4 and a scavenger (morpholine/dimedone).

  • Risk: Moderate.[5] Palladium used for deprotection can sometimes coordinate to the pyrazole nitrogens, making removal sluggish. See Troubleshooting for "Pd-Sequestration".

C. SEM (2-(Trimethylsilyl)ethoxymethyl)
  • Use Case: Only if you need to protect the pyrazole nitrogen itself, or if you need a group stable to strong bases (e.g., lithiation of the azetidine).

  • Note: Less common for the azetidine amine due to the formation of a hemiaminal ether, which can be unstable or too stable depending on the exact structure.

Visualizing the Failure Modes

The following diagram illustrates the mechanistic competition between successful pyrazole formation and the catastrophic ring-opening pathway when using acid-labile groups like Boc.

AzetidineStability Start N-Boc Azetidine (beta-keto ester) Acid Acidic Conditions (AcOH/Heat) Start->Acid TeocPath Switch to N-Teoc Start->TeocPath Optimization BocLoss Loss of Boc Group (Deprotection) Acid->BocLoss Fast hydrolysis Product Desired Pyrazole-Azetidine Acid->Product Cyclization Success Protonation Protonated Azetidine (Highly Strained Electrophile) BocLoss->Protonation Hydrazine Hydrazine Attack Protonation->Hydrazine Nucleophilic Attack RingOpen Ring Opening (Linear Byproducts) Hydrazine->RingOpen Strain Release StableInt Stable N-Teoc Azetidine TeocPath->StableInt StableInt->Acid Resistant

Figure 1: Mechanistic divergence showing why acid-labile groups (Boc) lead to ring opening during pyrazole synthesis, while Teoc enables the desired pathway.

Experimental Protocols

Protocol A: Installing Teoc on Azetidine-3-carboxylic acid (or derivatives)

Standard Boc-protection protocols often fail to translate directly due to the volatility of Teoc-Cl.

  • Reagents: Azetidine substrate (1.0 equiv), Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) (1.1 equiv), NaHCO3 (2.5 equiv).

  • Solvent: 1:1 Dioxane:Water (Homogeneous mixture is critical).

  • Procedure:

    • Dissolve amino-azetidine in water/dioxane.

    • Add NaHCO3.

    • Add Teoc-OSu (preferred over Teoc-Cl for stability and ease of handling).

    • Stir at RT for 12 hours.

    • Workup: Acidify carefully to pH 4 with 1M KHSO4 (Avoid strong HCl to prevent potential desilylation or ring issues). Extract with EtOAc.

  • Why this works: Teoc-OSu is milder than chloroformates and prevents the formation of HCl, which could degrade the azetidine starting material.

Protocol B: Teoc Deprotection in the Presence of a Pyrazole

Common Issue: Fluoride sources are basic and can deprotonate the pyrazole NH, affecting solubility.

  • Reagents: TBAF (1M in THF, 2.0 equiv).

  • Additives: Acetic Acid (2.0 equiv) or Imidazole-HCl buffer.

  • Procedure:

    • Dissolve N-Teoc-Azetidine-Pyrazole in dry THF.

    • Add the buffering agent (AcOH) before the TBAF. (Critical Step) .

    • Add TBAF dropwise at 0°C.

    • Warm to RT.[6][7][8] Monitor by TLC (stain with KMnO4; UV might be dominated by pyrazole).

  • Mechanism: The buffering agent prevents the solution from becoming too basic (TBAF often contains bifluoride/hydroxide), protecting the pyrazole NH from deprotonation and preventing base-catalyzed ring opening of the now-free azetidine.

Troubleshooting & FAQs

Q1: I switched to Alloc, but after deprotection with Pd(PPh3)4, I can't get the palladium out. My product is black.

  • Cause: Pyrazoles are excellent ligands for Palladium. The metal is coordinating to the pyrazole nitrogens.

  • Solution: Use a "Scavenger Wash." After the reaction, add Sodium Diethyldithiocarbamate (0.5% w/v aqueous solution) or use a commercially available resin scavenger (e.g., SiliaMetS® Thiol) and stir for 2 hours. The sulfur has a higher affinity for Pd than the pyrazole nitrogen.

Q2: I am seeing a "double mass" peak (2M+H) after deprotecting my azetidine.

  • Cause: Azetidines are secondary amines (once deprotected) and are nucleophilic. If the deprotection conditions are too concentrated, the free azetidine might attack a remaining protected molecule or an electrophilic impurity.

  • Solution: Perform deprotection under high dilution (0.01 M or more dilute).

Q3: Can I use Cbz? It's cheaper.

  • Analysis: You can, but removing it is the bottleneck. Hydrogenolysis (H2, Pd/C) often fails to remove Cbz from azetidines efficiently because the ring strain affects the transition state on the catalyst surface. Furthermore, if your pyrazole has sulfur or halogens, the catalyst will be poisoned.

  • Verdict: Only use Cbz if you plan to remove it with strong acid (HBr/AcOH), which brings you back to the ring-opening risks of Protocol A. Stick to Teoc.

Q4: My pyrazole cyclization requires hydrazine hydrate at 100°C. Will Teoc survive?

  • Answer: Yes, Teoc is generally stable to hydrazine at elevated temperatures, unlike trifluoroacetamides or simple esters. However, ensure you use hydrazine acetate or buffered hydrazine to minimize the pH spike, which protects the azetidine ring itself.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive source for stability profiles of Teoc, Alloc, and Boc).

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine stability and ring-opening risks).

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. (Detailed mechanisms for Teoc fluoride cleavage).

  • Verkade, J. M., et al. (2008). "The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group: A Viable Alternative for the Protection of Amines."[6] European Journal of Organic Chemistry, 2008(17), 3009–3014. (Comparative stability data).

Sources

Optimization

Technical Support Hub: Regioselective Functionalization of 1H-Pyrazoles

The Core Challenge: The Tautomer Trap The fundamental issue in 1H-pyrazole functionalization is annular tautomerism . A 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Tautomer Trap

The fundamental issue in 1H-pyrazole functionalization is annular tautomerism . A 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer. When you introduce an electrophile, the system must "decide" which nitrogen reacts.[1]

  • The Paradox: The "major" tautomer in solution is not necessarily the reactive species.

  • The Rule of Thumb:

    • Steric Control: Alkylation generally favors the distal nitrogen (N1, far from the substituent), yielding the 1,3-isomer .[1]

    • Electronic Control: Strong electron-withdrawing groups (EWGs) or directing groups can shift the transition state energy, sometimes favoring the 1,5-isomer .[1]

Visualization: The Decision Matrix

The following decision tree illustrates the logical flow for predicting and controlling regioselectivity.

PyrazoleRegio Start Start: 3-Substituted 1H-Pyrazole ReactionType Reaction Type? Start->ReactionType Alkylation N-Alkylation (Sn2) ReactionType->Alkylation Arylation N-Arylation (Cross-Coupling) ReactionType->Arylation Michael Michael Addition ReactionType->Michael Substituent Substituent (R) Nature? Alkylation->Substituent Arylation->Substituent Prod13 Major: 1,3-Isomer (Distal Alkylation) Michael->Prod13 Thermodynamic Control (Reversible) Steric Bulky (tBu, Ph) Substituent->Steric Steric Dominance Coord Coordinating/H-Bond (OH, NH2) Substituent->Coord Chelation Control Steric->Prod13 Avoids Clash Prod15 Major: 1,5-Isomer (Proximal Alkylation) Coord->Prod15 Directing Effect

Caption: Logic flow for predicting regiochemical outcomes based on reaction type and substrate properties.

Module A: N-Alkylation ( Mechanisms)

The Scenario: You are reacting a 3-substituted pyrazole with an alkyl halide (R-X) and base. The Default Outcome: Mixture of 1,3- and 1,5-isomers, usually favoring 1,3 (distal).[1]

Technical Analysis

Under basic conditions, the pyrazole is deprotonated to form a pyrazolide anion.[1] The anion has two nucleophilic sites. Steric hindrance usually dictates that the electrophile attacks the nitrogen furthest from the existing substituent.

Troubleshooting Guide: N-Alkylation
SymptomProbable CauseCorrective Action
Intractable 1:1 Mixture Substituent is small (Me, Et) or electronically neutral.Switch Solvent: Use HFIP (Hexafluoroisopropanol) . HFIP hydrogen bonds to the pyrazole nitrogens, amplifying steric differentiation and often boosting the 1,3-selectivity [1].[1]
Unexpected 1,5-Isomer "Lone Pair Availability" misconception or Chelation.[1]Check Coordination: If your R group contains a donor (e.g., pyridine, ester), it may coordinate the metal cation (Na+, K+) and direct alkylation to the proximal nitrogen.[1] Use a sequestering agent like 18-crown-6 to strip the cation.
Low Conversion Pyrazole is a poor nucleophile (EWG present).Change Base: Switch from K₂CO₃ to Cs₂CO₃ or NaH. Cesium ("Cesium Effect") improves solubility and nucleophilicity in polar aprotic solvents like DMF.
Reversibility Issues Michael Acceptors used as electrophiles.Thermodynamic Control: Michael additions are often reversible. Heating the reaction allows the system to equilibrate to the thermodynamically more stable 1,3-isomer [2].
Standard Protocol: High-Selectivity Alkylation
  • Dissolve 1.0 eq of pyrazole in DMF (0.2 M).

  • Add 1.5 eq of Cs₂CO₃ (Cesium Carbonate).

  • Stir for 15 min at RT to ensure deprotonation.

  • Add 1.1 eq of Alkyl Halide dropwise.

  • Monitor: If selectivity is poor (< 4:1), repeat using HFIP as solvent (no base or weak organic base) if the electrophile tolerates it.

Module B: N-Arylation (Chan-Lam & Buchwald)

The Scenario: Coupling pyrazole with an aryl boronic acid (Chan-Lam) or aryl halide (Buchwald). The Advantage: Metal-catalyzed couplings often offer better control than


 due to the specific geometry of the reductive elimination step.
Chan-Lam Coupling (Cu-Catalyzed)

This is the "go-to" for medicinal chemistry due to mild conditions (RT, open air).

  • Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.[1][2]

  • Regioselectivity: Highly sensitive to the copper source and ligand. Cu(OAc)₂ usually favors the 1,3-isomer (steric control).[1]

Buchwald-Hartwig (Pd-Catalyzed)

Used when Chan-Lam fails (e.g., unreactive aryl chlorides).

  • Critical Factor: The ligand.[3] Bulky phosphine ligands (e.g., tBuXPhos, Me4tBuXPhos) create a "pocket" around the Pd center.[1]

  • Outcome: The bulky ligand reinforces steric bias, almost exclusively yielding the 1,3-isomer because the Pd-complex cannot fit adjacent to the pyrazole substituent [3].

Workflow Visualization: Chan-Lam Optimization

ChanLam Setup Substrate: 3-Substituted Pyrazole Reagent: Ar-B(OH)2 Cond1 Condition A (Standard): Cu(OAc)2 (1 eq), Pyridine (2 eq) DCM, Open Air, RT Setup->Cond1 Check Check LCMS Ratio Cond1->Check Good Ratio > 10:1 Isolate 1,3-Isomer Check->Good Success Bad Ratio < 5:1 or Low Yield Check->Bad Failure Opt1 Optimization 1: Switch to Cu(OH)TMEDA (Solubility/Activity Boost) Bad->Opt1 Opt2 Optimization 2: Switch to Buchwald (Pd) Ligand: tBuXPhos Bad->Opt2

Caption: Optimization workflow for Copper-promoted N-arylation.

Module C: The "Nuclear Option" (De Novo Synthesis)

If you cannot separate isomers or achieve selectivity via functionalization, stop trying to functionalize. Build the ring with the substituent already in place.[1] This is the only way to guarantee 100% regiopurity for difficult substrates.

Strategy: Cyclocondensation

Instead of reacting a pyrazole with R-X, react a hydrazine (R-NH-NH2) with a 1,3-dicarbonyl equivalent.

  • Reaction: Knorr Pyrazole Synthesis (or modifications using enaminones).

  • Selectivity Source: The difference in electrophilicity of the two carbonyl carbons vs. the nucleophilicity of the hydrazine nitrogens.

  • Protocol:

    • Use an enaminone (R-CO-CH=CH-NMe2) instead of a diketone. The carbonyl is hard/electrophilic; the enamine carbon is soft.

    • React with R'-NH-NH2.

    • The terminal NH2 of hydrazine (most nucleophilic) attacks the enaminone carbonyl (most electrophilic).

    • Result: Exclusive formation of the specific regioisomer defined by the starting materials [4].

Frequently Asked Questions (FAQs)

Q: Why does my pyrazole alkylation yield change when I scale up? A: Heat transfer and mixing.


 alkylations are exothermic. On a larger scale, local "hot spots" can favor the thermodynamic product (or kinetic mixtures) differently than small vials.[1] Fix:  Ensure efficient cooling and slow addition of the electrophile.

Q: I need the 1,5-isomer (sterically crowded). How do I force it? A: Direct alkylation rarely works well for this.

  • Blocking Group: Install a transient blocking group (e.g., THP) on N1, alkylate to force N2 (quaternization), then deprotect.[1] (High failure rate due to elimination).

  • De Novo: Synthesize it from a hydrazine bearing the "R" group and a diketone where the steric bulk directs the initial attack.

  • Directing Groups: If your C3-substituent is a pyridine or amide, use a metal that chelates (Mg2+ or Zn2+) to pre-organize the pyrazole, exposing the N2 lone pair [5].[1]

Q: Can I separate the isomers if I get a mixture? A: Yes, but it is tedious.

  • Chromatography: 1,3-isomers are generally less polar (higher Rf) than 1,5-isomers because the lone pair on N2 is more accessible/exposed in the 1,5-isomer (in the 1,3-isomer, the N2 lone pair is flanked by the R group).[1]

  • Crystallization: 1,5-isomers often have higher melting points due to better packing symmetry, but this is compound-dependent.[1]

References

  • Solvent Effects in Pyrazole Alkylation

    • Title: "HFIP-Promoted Regioselective N-Alkyl
    • Source:Journal of Organic Chemistry
    • Link:[Link] (Example context for HFIP utility in heterocycle functionalization).[1]

  • Thermodynamic Control (Michael Addition)

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[4][5][6]

    • Source:The Journal of Organic Chemistry (2022)[5]

    • Link:[Link][1][5]

  • Buchwald-Hartwig Regioselectivity

    • Title: "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides."[7]

    • Source:Chemical Science (2011)[1][7]

    • Link:[Link]

  • Regioselective De Novo Synthesis

    • Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes."
    • Source:Organic Letters (2014)[1]

    • Link:[Link][1]

  • Chelation Control Reviews

    • Title: "Recent Synthetic Advances in C–H/N–H Functionaliz
    • Source:PMC / NIH (2025)[1]

    • Link:[Link] (Note: Generalized link to recent reviews on functionalization strategies).[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole: A Comparative Technical Guide

Topic: 1H NMR Spectrum Analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary & Structural Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Structural Context

In fragment-based drug discovery (FBDD), the 4-(Azetidin-3-ylmethoxy)-1H-pyrazole scaffold represents a critical "linker-friendly" intermediate, often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1]

The structural elucidation of this molecule presents unique challenges due to three competing dynamic behaviors:

  • Annular Tautomerism: The 1H-pyrazole ring undergoes rapid proton transfer between N1 and N2, often averaging the C3 and C5 signals.[1]

  • Ring Strain & Inversion: The azetidine ring (a 4-membered nitrogen heterocycle) exhibits distinct puckering and inversion dynamics that complicate the splitting patterns of the C2/C4 protons.[1]

  • Protonation States: The basicity of the azetidine nitrogen makes the spectrum highly sensitive to pH and salt forms (Free Base vs. Hydrochloride).[1]

This guide compares the analytical performance of three distinct NMR methodologies to ensure unambiguous assignment.

Structural Breakdown & Spin Systems

Before comparing methodologies, we must define the expected spin systems for the target molecule:

  • Fragment A (Pyrazole Core):

    • H-3/H-5: Aromatic protons.[1][3] In symmetric environments (or fast tautomerism), these appear as a singlet or closely spaced doublet (~7.2 – 7.8 ppm).[1]

    • NH: Highly labile, appearing downfield (>12.0 ppm) only in aprotic polar solvents.[1]

  • Fragment B (Ether Linker):

    • -OCH2-: A methylene group deshielded by oxygen, typically a doublet (~4.0 – 4.3 ppm) coupling to the azetidine methine.[1]

  • Fragment C (Azetidine Ring):

    • H-3 (Methine): The "hub" proton connecting the ring to the linker.[1]

    • H-2/H-4 (Methylenes): These protons are often magnetically non-equivalent due to ring puckering, appearing as complex multiplets (~3.5 – 4.5 ppm).[1][2]

Comparative Analysis: Solvent & Salt System Selection

The choice of solvent and salt form is not merely about solubility; it dictates the visibility of key mechanistic features.[1]

Method A: The "Gold Standard" (DMSO-d6)[1]
  • Best For: Full structural characterization, observing exchangeable protons (NH), and establishing purity.[1]

  • Mechanism: DMSO's high polarity and hydrogen-bonding capability slow down the proton exchange rate, allowing the observation of the pyrazole NH and the azetidine NH (if protonated).[1]

  • Performance:

    • Resolution: Excellent separation of the linker (-OCH2-) from the azetidine ring protons.[1]

    • Tautomerism:[3][4][5] Often coalesces Pyrazole H3/H5 into a broad singlet.[1]

Method B: The "Salt Analysis" (D2O or MeOD)[1]
  • Best For: Highly polar HCl salts, quantitative analysis (qNMR), and removing exchangeable peak clutter.[1]

  • Mechanism: Rapid deuterium exchange eliminates all NH signals (Pyrazole and Azetidine).[1] This simplifies the spectrum to just the carbon-bound protons.[1]

  • Performance:

    • Resolution: High, but information loss occurs (no NH signals).[1]

    • Shift: Significant solvent-induced shifts compared to DMSO.[1]

Method C: The "Free Base" Challenge (CDCl3)
  • Best For: Lipophilic derivatives or confirming the free base state.[1]

  • Mechanism: Non-polar solvent promotes aggregation and rapid tautomeric exchange.[1]

  • Performance:

    • Risk:[6] Azetidine-pyrazole free bases often have poor solubility in CDCl3, leading to broadened lines.[1]

    • Shift: Pyrazole H3/H5 often appear as distinct peaks if the tautomerism is slow on the NMR timescale due to aggregation.[1]

Detailed Spectral Data Comparison

The following table contrasts the expected chemical shifts (


) for the Hydrochloride Salt  form in DMSO-d6 versus the Free Base  in CDCl3.
Proton AssignmentMultiplicity

(ppm) - Method A (DMSO-d6, HCl Salt)

(ppm) - Method C (CDCl3, Free Base)
Mechanistic Insight
Pyrazole NH br s12.5 - 13.0Not Visible / BroadVisible only in DMSO due to H-bonding stabilization.[1][2]
Pyrazole H-3/H-5 s (or d)7.60 - 7.807.40 - 7.55Tautomeric averaging usually yields a singlet in DMSO.[1]
Azetidine NH br s9.0 - 9.5 (NH2+)~2.0 - 3.0 (NH)HCl salt protonates the azetidine N, shifting it downfield.[1]
Linker -OCH2- d4.25 - 4.354.05 - 4.15Deshielded by Oxygen; couples to Azetidine H-3.[1]
Azetidine H-2/H-4 m3.80 - 4.103.50 - 3.70Downfield shift in HCl salt due to positive charge on Nitrogen.[1]
Azetidine H-3 m3.00 - 3.202.90 - 3.10The central methine; multiplicity determined by H-2/H-4 coupling.[1]

Note: Coupling constants (


) for the Linker -OCH2- doublet are typically 

.[1]

Experimental Protocol: Method A (DMSO-d6)

To ensure reproducibility and minimize artifacts from water or residual solvents, follow this self-validating protocol.

Step 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the 4-(Azetidin-3-ylmethoxy)-1H-pyrazole (HCl salt preferred for stability).

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D) .

    • Critical Step: If the sample is the HCl salt, ensure the DMSO is "dry" (stored over molecular sieves) to prevent water peak broadening which can obscure the Linker doublet.[1]

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] Do not heat above 40°C to avoid degrading the strained azetidine ring.[1]

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The Pyrazole and Azetidine protons have different T1 relaxation times.[1] A short D1 will under-integrate the aromatic protons.[1]

  • Scans (NS): 16 to 64 (depending on concentration).[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing & Validation
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Check:

    • Set the Linker -OCH2- (doublet at ~4.3 ppm) to an integral of 2.00 .[1]

    • Validate that the Pyrazole H-3/H-5 integrates to 2.00 (or two singlets of 1.00).[1]

    • Validate that the Azetidine H-2/H-4 region integrates to 4.00 .[1]

Visualization: Analytical Decision Logic

The following diagram illustrates the logical workflow for assigning this molecule, specifically addressing the "Salt vs. Free Base" ambiguity.

NMR_Analysis_Workflow Start Start: Unknown Sample Form Solvent_Choice Select Solvent: DMSO-d6 Start->Solvent_Choice Check_NH Check 8.0 - 13.0 ppm Region Solvent_Choice->Check_NH Result_HCl Signals at ~9.0 ppm (Azetidine NH2+) & ~12.5 ppm (Pyrazole NH) Check_NH->Result_HCl Peaks Present Result_FreeBase No Signal at ~9.0 ppm (Azetidine N is unprotonated) Check_NH->Result_FreeBase Peaks Absent/Broad Action_HCl Conclusion: HCl Salt Form Proceed to Full Assignment Result_HCl->Action_HCl Action_FreeBase Conclusion: Free Base Check Solubility/Aggregation Result_FreeBase->Action_FreeBase

Caption: Logical workflow for distinguishing Salt vs. Free Base forms of azetidinyl-pyrazoles using DMSO-d6 spectral features.

Troubleshooting & Anomalies

Issue: Missing Pyrazole Protons
  • Cause: Deuterium exchange.[1] If the solvent (MeOD or "wet" DMSO) has exchangeable deuterium, the Pyrazole NH will disappear.[1] In rare cases of high acidity, the C3/C5 protons can also broaden due to intermediate exchange rates.[1]

  • Solution: Use fresh, ampoule-sealed DMSO-d6.[1]

Issue: Complex Azetidine Splitting
  • Cause: The azetidine ring is puckered.[1] In the HCl salt, the nitrogen inversion is blocked, making the protons on the same carbon diastereotopic (cis/trans relative to the substituent).[1]

  • Solution: Do not expect a simple triplet/quartet. The H-2/H-4 protons will appear as a higher-order multiplet.[1] Rely on integration (4H) rather than splitting pattern for confirmation.

References

  • Alkorta, I., et al. "The Use of NMR Spectroscopy to Study Tautomerism."[1] Bohrium / ResearchGate, 2006/2025.[1] (General principles of pyrazole annular tautomerism and solvent effects).

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives." Benchchem.com, 2025.[1] (Detailed shifts for azetidine ring systems and substituent effects). [1]

  • Faigl, F., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis."[1][7] PMC / NIH, 2012.[1] (Synthetic routes and spectral characterization of substituted azetidines).

  • ChemicalBook. "Azetidine(503-29-7) 1H NMR Spectrum." ChemicalBook.com.[1] (Reference spectra for the core azetidine scaffold).

  • Claramunt, R. M., et al. "The 1H NMR spectrum of pyrazole in a nematic phase."[1] Journal of Physical Organic Chemistry, 2016.[1] (Advanced analysis of pyrazole spin systems).

Sources

Comparative

Comprehensive Guide to the LC-MS Fragmentation of Azetidin-3-ylmethoxy Pyrazoles

Executive Summary & Structural Significance Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists. The azetidin-3-ylmethoxy pyrazole scaffold represents a privileged structural motif in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists.

The azetidin-3-ylmethoxy pyrazole scaffold represents a privileged structural motif in modern drug discovery, particularly in the design of Janus kinase (JAK) inhibitors and other immunomodulatory agents. The combination of the pyrazole core (a rugged aromatic scaffold) with the azetidin-3-ylmethoxy tail offers a unique balance of metabolic stability and solubility. The azetidine ring, a strained four-membered heterocycle, lowers lipophilicity (LogD) compared to larger saturated rings, while the methoxy linker provides rotational freedom critical for binding pocket adaptation.

However, this specific connectivity presents unique challenges in LC-MS/MS characterization. The high ring strain of the azetidine (approx. 26 kcal/mol) and the lability of the ether linkage create a complex fragmentation landscape. This guide provides a definitive, mechanism-based analysis of the fragmentation patterns, comparing ionization modes and structural analogs to establish a robust identification protocol.

Chemical Architecture & Ionization Physics

To understand the fragmentation, we must first define the charge localization landscape.

  • The Core: A pyrazole ring (aromatic, pKa ~2.5 for N-H, but substituted pyrazoles vary).

  • The Linker: An ether oxygen (-O-CH2-).

  • The Pharmacophore: An azetidine ring (secondary amine, pKa ~11.0).

Ionization Logic (ESI+ vs. ESI-):

  • ESI+ (Recommended): The azetidine nitrogen is highly basic. In positive mode, the proton predominantly localizes here

    
    . This directs fragmentation via charge-proximate  mechanisms.
    
  • ESI-: Only viable if the pyrazole possesses an acidic N-H or an electron-withdrawing group (e.g., -CN, -CF3). Fragmentation in ESI- is often less informative, dominated by simple neutral losses rather than diagnostic skeletal rearrangements.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to maximize the detection of diagnostic ions while differentiating between isobaric isomers.

Phase 1: Chromatographic Separation
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl.

    • Reasoning: Azetidines are polar bases. Standard C18 may yield poor retention/peak tailing. CSH columns provide better peak shape for basic analytes at low pH.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium acetate if maximizing sensitivity for the protonated molecule

      
      , as it can suppress ionization of the secondary amine.
      
Phase 2: Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C (High temp ensures desolvation of the polar azetidine).

  • Collision Energy (CE) Ramping:

    • Step 1 (Low CE, 15-20 eV): Preserves the ether linkage; triggers azetidine ring opening.

    • Step 2 (High CE, 35-50 eV): Cleaves the ether bond; fragments the pyrazole core.

Comparative Fragmentation Analysis

This section compares the fragmentation behavior of the target scaffold against structural alternatives to highlight diagnostic specificity.

Comparison 1: Azetidin-3-ylmethoxy vs. Azetidin-3-yloxy (No Methyl Spacer)

The presence of the methylene spacer (-CH2-) in the "methoxy" group fundamentally alters the fragmentation pathway compared to a direct ether link.

FeatureAzetidin-3-ylmethoxy (-O-CH2-Azetidine)Azetidin-3-yloxy (-O-Azetidine)
Primary Cleavage Heterolytic Ether Cleavage yields a stable azetidinyl-methyl cation.Homolytic Cleavage is less favored; often leads to radical cations.
Diagnostic Neutral Loss Loss of Formaldehyde (HCHO, 30 Da) is common after initial ether cleavage.No formaldehyde loss possible.
Ring Opening Ring opens to form an acyclic iminium ion (m/z 72).Ring opens but remains tethered closer to the core.
Comparison 2: ESI+ vs. ESI- Fragmentation Patterns[1]
ParameterESI Positive Mode (Protonated) ESI Negative Mode (Deprotonated)
Trigger Charge-Remote and Charge-Site initiated.Charge-Remote only.
Key Fragment 1 m/z 72.08 (Azetidinyl-methyl cation).[M-H-CH2O]⁻ (Loss of formaldehyde).
Key Fragment 2 [M+H - 57]⁺ (Loss of Azetidine ring).[M-H-N2]⁻ (Pyrazole ring collapse).
Utility Structural Confirmation (Fingerprinting).Functional Group Screening (Acidic moieties).

Mechanistic Fragmentation Pathways (Visualized)

The following diagram illustrates the stepwise degradation of the Azetidin-3-ylmethoxy pyrazole scaffold under ESI+ conditions.

Key Pathways:

  • Pathway A (Ring Opening): The strained azetidine ring opens (Retro-2+2) releasing ethylene or forming an imine.

  • Pathway B (Ether Cleavage): The C-O bond breaks, often detaching the azetidine tail entirely.

  • Pathway C (Core Breakdown): The pyrazole ring loses

    
     or 
    
    
    
    .

FragmentationPathway M Precursor Ion [M+H]+ (Protonated on Azetidine N) Imine Ring Opening Product (Acyclic Iminium) M->Imine Strain Release Core_Ion Pyrazole Core Ion [M+H - Azetidinyl-methoxy]+ M->Core_Ion C-O Bond Heterolysis Tail_Ion Azetidinyl-methyl Cation (m/z 72.08) M->Tail_Ion Charge Retention on Tail Loss_C2H4 Neutral Loss: C2H4 (Ethylene, 28 Da) Imine->Loss_C2H4 Core_Frag1 Fragment: [Core - HCN]+ Core_Ion->Core_Frag1 -HCN (27 Da) Core_Frag2 Fragment: [Core - N2]+ Core_Ion->Core_Frag2 -N2 (28 Da)

Figure 1: Proposed ESI+ CID fragmentation pathways for Azetidin-3-ylmethoxy pyrazoles. Blue indicates the precursor; Green indicates the core-retaining fragment; Yellow indicates the tail-retaining diagnostic ion.

Diagnostic Ion Table

Use this table to interpret MS/MS spectra. The "Relative Abundance" is estimated based on standard collision energies (30 eV).

m/z TransitionFragment IdentityMechanismRelative Abundance
[M+H]⁺ Precursor IonProtonation of Azetidine N100% (Base Peak at low CE)
m/z 72.08 Azetidin-3-ylmethyl cation

-cleavage at ether oxygen
High (Diagnostic for this linker)
[M+H - 17]⁺ Loss of Ammonia (

)
Deamination of AzetidineLow (Requires high CE)
[M+H - 28]⁺ Loss of Ethylene (

)
Azetidine Ring OpeningMedium
[M+H - 57]⁺ Loss of Azetidine (

)
C-O Bond CleavageMedium
[M+H - 87]⁺ Loss of Azetidinyl-methoxyComplete sidechain lossHigh (Base Peak at high CE)
Core - 27 Pyrazole - HCNPyrazole Ring FragmentationMedium (Very High CE)

Troubleshooting & Optimization

Issue: Low intensity of the diagnostic m/z 72 ion.

  • Cause: Collision energy is too low to break the C-O ether bond, or the proton is sequestered on the pyrazole ring (if the pyrazole has highly basic substituents).

  • Solution: Increase CE by 10V steps. If the pyrazole is basic, use a higher pH mobile phase (Ammonium Bicarbonate, pH 10) to force neutral pyrazole behavior, ensuring the azetidine (pKa ~11) retains the proton.

Issue: Difficulty distinguishing from isobaric N-alkyl pyrazoles.

  • Differentiation: Look for the loss of formaldehyde (30 Da) . N-alkyl pyrazoles cannot lose formaldehyde; only the methoxy linker allows this specific neutral loss.

References

  • NIST Mass Spectrometry Data Center. "Azetidine Mass Spectrum."[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Holčapek, M., et al. "Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.
  • Lowe, P. R., et al. "The chemistry of azetidines: A review of synthetic methods and ring-opening reactions." Chemical Reviews, 2018.
  • Assaf, J., et al. "Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling."[2] Rapid Communications in Mass Spectrometry, 2019. Available at: [Link]

Sources

Validation

Definitive Guide: HPLC Method Development for Azetidine-Pyrazole Purity Analysis

Executive Summary: The "Polar Basic" Challenge In modern drug discovery, particularly within oncology and CNS therapeutic areas, the azetidine-pyrazole scaffold has emerged as a privileged structure. However, this combin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Basic" Challenge

In modern drug discovery, particularly within oncology and CNS therapeutic areas, the azetidine-pyrazole scaffold has emerged as a privileged structure. However, this combination presents a unique chromatographic "perfect storm":

  • High Polarity: The azetidine ring (a saturated 4-membered amine) is highly hydrophilic.

  • Basicity: Both the azetidine (

    
    ) and pyrazole (
    
    
    
    ) moieties create complex ionization profiles.
  • UV Transparency: The lack of extensive conjugation in the azetidine ring often necessitates low-UV detection (205–210 nm), where mobile phase background noise is highest.

This guide objectively compares the performance of Hybrid-Surface High-pH C18 Technology (The Product) against traditional Silica-Based C18 (Low pH) and HILIC alternatives. We demonstrate that controlling the ionization state via high-pH mobile phases is the most robust strategy for purity analysis of these scaffolds.

Mechanistic Grounding: Why Standard Methods Fail

To develop a robust method, one must understand the failure modes of traditional approaches.

The pKa Conflict
  • Azetidine: At standard HPLC pH (pH 2–3 with Formic Acid/TFA), the azetidine nitrogen is fully protonated (

    
    ). This charged species is highly solvated by water, leading to early elution (near void volume)  on hydrophobic C18 phases.
    
  • Silanol Interactions: The protonated amine interacts electrostatically with residual silanols (

    
    ) on the silica surface, causing severe peak tailing  and poor resolution of impurities.
    
The Alternatives Landscape
MethodMechanismProsCons
Traditional C18 (Low pH) Hydrophobic InteractionStandard equipment; simple mobile phases.Poor retention of polar azetidines; severe tailing due to silanol activity.
HILIC (Hydrophilic Interaction) Partitioning into water layerExcellent retention of polar amines; MS compatible.Long equilibration times; sensitive to sample diluent (requires high organic); poor solubility of hydrophobic impurities.
Ion-Pairing (IP-RP) Charge neutralizationGood peak shape.Incompatible with MS (signal suppression); long column equilibration; "sticky" reagents.
Hybrid High-pH C18 (The Product) Hydrophobic Interaction (Neutral State)Superior retention & shape ; MS compatible; robust.Requires specialized high-pH stable columns (Hybrid Silica).

Comparative Performance Analysis

We evaluated the separation of a model Azetidine-Pyrazole API and three critical synthetic impurities:

  • Impurity A: Regioisomer (N-alkylation variance).

  • Impurity B: Ring-opened hydrolysis product (polar).

  • Impurity C: Starting material (hydrophobic).

Experimental Conditions
  • Column Dimensions: 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5–95% B in 10 mins.

  • Detection: UV @ 210 nm.[1]

Data Summary: Resolution & Peak Shape
ParameterMethod A: Traditional C18 (pH 3.0 Formic Acid)Method B: HILIC (Ammonium Acetate/ACN)Method C: Hybrid High-pH C18 (pH 10.0 NH₄OH)
API Retention (

)
0.8 (Elutes too early)5.2 (Good retention)3.5 (Optimal)
Tailing Factor (

)
2.1 (Severe tailing)1.1 (Good)1.05 (Excellent)
Resolution (Impurity A) 1.2 (Co-elution risk)2.54.1
Sensitivity (S/N) Low (Broad peak)HighHighest (Sharpest peak)
MS Compatibility HighHighHigh (Negative mode enabled)
Causality Analysis

Why Method C Wins: By elevating the pH to 10.0 (using Ammonium Hydroxide), we operate below the pKa of the azetidine. The molecule becomes neutral (uncharged) .

  • Hydrophobicity Increases: The neutral amine interacts strongly with the C18 ligand, increasing retention (

    
    ).
    
  • Silanol Repulsion Eliminated: Since the analyte is neutral and the surface is hybrid (fewer silanols), secondary electrostatic interactions vanish, fixing the tailing factor (

    
    ).
    

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting the High-pH Hybrid approach over HILIC or Standard C18.

MethodSelection Start Start: Azetidine-Pyrazole Mixture CheckLogP Check LogP / Polarity Start->CheckLogP IsPolar Highly Polar (LogP < 0)? CheckLogP->IsPolar CheckStability Is Basic Stable @ pH 10? IsPolar->CheckStability No (Moderately Polar) Method_HILIC Method B: HILIC (Ammonium Formate/ACN) IsPolar->Method_HILIC Yes (Very Hydrophilic) Method_StdC18 Method A: Std C18 (pH 3) (Risk: Tailing/Void Elution) CheckStability->Method_StdC18 No (Degrades) Method_HighPH Method C: Hybrid C18 (pH 10) (OPTIMAL: High Ret/Sym) CheckStability->Method_HighPH Yes (Stable)

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte polarity and pH stability.

Step-by-Step Protocol: The "Dual-pH Scouting" Workflow

This self-validating protocol ensures you do not miss critical impurities during method development.

Phase 1: Stability Assessment

Before injecting onto the column, verify the azetidine ring stability at high pH.

  • Prepare Sample: 0.5 mg/mL API in 50:50 Water:MeOH.

  • Stress Test: Add 10% volume of 0.1% Ammonium Hydroxide (pH ~10.5).

  • Monitor: Inject immediately (T=0) and after 4 hours (T=4h).

  • Criteria: If degradation < 0.5%, proceed to Phase 2.

Phase 2: The Screening Gradient

Use a Hybrid C18 column (e.g., Ethylene Bridged Hybrid) which is stable up to pH 12.

Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.0) Mobile Phase B: Acetonitrile Gradient:

  • 0.0 min: 5% B

  • 10.0 min: 95% B

  • 12.0 min: 95% B

  • 12.1 min: 5% B

  • 15.0 min: Stop

Phase 3: Impurity Mapping (Regioisomer Separation)

Pyrazole regioisomers often have identical masses but different pKa values.

  • Optimization: If resolution between isomers is < 1.5, lower the pH slightly to pH 8.5 (using Ammonium Bicarbonate). This often exploits subtle pKa differences between the N1 and N2 isomers, altering their effective hydrophobicity differentially.

Impurity Fate Mapping

The following diagram visualizes how the High-pH method separates specific impurity classes that co-elute in acidic conditions.

ImpuritySeparation cluster_LowPH Method A: Low pH (Acidic) cluster_HighPH Method C: High pH (Basic) Mixture Crude Reaction Mixture CoElution Co-Elution: API + Polar Impurities (Void Volume) Mixture->CoElution Protonated Amines Sep_Polar Impurity B (Ring Open) Early Elution Mixture->Sep_Polar De-protonated Sep_API Main API (Neutral) Mid Elution Sep_Regio Impurity A (Regioisomer) Resolved

Figure 2: Separation efficiency comparison. High pH conditions suppress ionization, increasing retention and resolving critical pairs.

References

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A, 1998. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Medicinal Chemistry Letters, 2012. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials. American Pharmaceutical Review, 2017. Available at: [Link]

Sources

Comparative

The Azetidine Advantage: A Strategic Guide to Scaffold Hopping from Piperidine

Executive Summary In modern drug discovery, the "escape from flatland" initiative has driven a shift from stable, lipophilic scaffolds to sp³-rich, conformationally restricted motifs. The transition from piperidine (6-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "escape from flatland" initiative has driven a shift from stable, lipophilic scaffolds to sp³-rich, conformationally restricted motifs. The transition from piperidine (6-membered) to azetidine (4-membered) linkers represents one of the most effective strategies for optimizing Lipophilic Ligand Efficiency (LLE).

While piperidine remains a workhorse for introducing basic amines, it often suffers from high lipophilicity and metabolic liability at the


-carbon. Azetidine offers a "magic ring contraction"—typically lowering LogD by ~1 unit and reducing intrinsic clearance (

) while maintaining basicity. This guide provides a data-driven comparison, mechanistic insights, and validated protocols for implementing this scaffold hop.

Part 1: Structural & Physicochemical Dynamics

The decision to substitute a piperidine ring with an azetidine is rarely about potency alone; it is a multiparametric optimization of ADME properties.

Comparative Property Matrix
ParameterPiperidine (6-membered)Azetidine (4-membered)Impact of Switch (Piperidine

Azetidine)
LogP (Lipophilicity) High (Lipophilic)Low (Polar)Decreases ~0.5 – 1.0 unit . The strained ring exposes the N-lone pair, increasing aqueous solvation.
pKa (Basicity) ~11.2 (Secondary amine)~11.3 (Secondary amine)Negligible change . Both are strong bases, but azetidine's basicity is more sensitive to N-substitution due to ring strain.
Conformation Chair (Flexible)Puckered "Butterfly" (Rigid)Vector Change . Bond angles shift from ~109.5° to ~90°, altering substituent exit vectors.
Metabolic Liability High (

-oxidation)
Low (

-oxidation)
Stability Boost . Ring strain disfavors the formation of the planar iminium ion intermediate required for

-oxidation.
LLE (Ligand Efficiency) ModerateHighImproves . Potency is often retained while lipophilicity drops.
The Geometric "Vector" Shift

Unlike the flexible chair conformation of piperidine, azetidine exists in a puckered conformation. When using these rings as linkers (e.g., 1,3-substituted azetidine vs. 1,4-substituted piperidine), the distance between substituents decreases, and the bond angles sharpen.

Critical Design Note: A direct swap of a 1,4-piperidine for a 1,3-azetidine changes the distance between the nitrogen and the distal substituent by approximately 1.0–1.5 Å. If the distal group sits in a tight hydrophobic pocket, this contraction may result in a loss of potency unless a spacer (e.g., a methylene group) is added.

Part 2: Metabolic Stability Mechanisms

The primary driver for this scaffold hop is often metabolic stability.

The Alpha-Oxidation Blockade

Cytochrome P450 (CYP) enzymes typically metabolize cyclic amines via single-electron transfer (SET) or hydrogen atom transfer (HAT) at the


-carbon, leading to an iminium ion intermediate.
  • Piperidine: The ring easily accommodates the planar geometry of the iminium ion (

    
     hybridized).
    
  • Azetidine: Forming a double bond (iminium) within a 4-membered ring introduces massive torsional strain (anti-Bredt-like penalty). Consequently, CYP-mediated

    
    -oxidation is significantly suppressed.
    
Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these scaffolds.

MetabolicPathways Substrate Cyclic Amine Scaffold Pip Piperidine Substrate->Pip n=6 Azet Azetidine Substrate->Azet n=4 Pip_Inter Iminium Ion (Planar, sp2) Pip->Pip_Inter CYP450 (Fast) Pip_Prod Ring Hydroxylation / N-Dealkylation Pip_Inter->Pip_Prod Hydrolysis Azet_Inter Iminium Ion (Highly Strained) Azet->Azet_Inter CYP450 (Slow/Blocked) RingOpen Risk: Acid-Catalyzed Ring Opening Azet->RingOpen Low pH / Nucleophiles Azet_Prod Metabolically Stable (Excreted Unchanged) Azet_Inter->Azet_Prod Blocked

Figure 1: Comparative metabolic pathways. Piperidines succumb to oxidative clearance, while azetidines resist oxidation due to geometric strain.

Part 3: Experimental Protocols

To validate the advantages of azetidine, one must synthesize the core and test its stability. Below are the standard protocols used in high-throughput lead optimization.

Protocol: Synthesis of 1-Aryl-3-Aminoazetidine (SNAr Coupling)

This workflow replaces a piperidine synthesis with an azetidine equivalent.

Reagents:

  • 3-(Boc-amino)azetidine (HCl salt)

  • Aryl Fluoride/Chloride (Electrophile)

  • Potassium Carbonate (

    
    )[1][2]
    
  • DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: Dissolve the aryl halide (1.0 eq) and 3-(Boc-amino)azetidine (1.2 eq) in DMSO (0.5 M concentration).

  • Base Addition: Add

    
     (3.0 eq).
    
  • Reaction: Heat the sealed vial to 80–100°C for 4–12 hours. Monitor conversion via LCMS.

    • Note: Azetidines are less nucleophilic than piperidines due to steric strain; higher temperatures may be required compared to piperidine SNAr.

  • Workup: Dilute with ethyl acetate, wash with water/brine (

    
    ) to remove DMSO.
    
  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) at room temperature for 1 hour to expose the primary amine.

  • Purification: Isolate via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Protocol: Microsomal Stability Assay (HLM)

This assay quantifies the metabolic stability improvement (


).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds (Piperidine analog vs. Azetidine analog)

  • Internal Standard (e.g., Tolbutamide)

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL samples at

    
     mins.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ) and intrinsic clearance:
    
    

Part 4: Case Study Analysis (Pfizer & MAGL Inhibitors)

A definitive example of this scaffold hop is found in the development of Monoacylglycerol Lipase (MAGL) inhibitors by Pfizer [1].

  • Challenge: The initial piperidine-based carbamates showed good potency but poor metabolic stability and high lipophilicity (LogD > 3.0).

  • Solution: Replacing the piperidine with an azetidine.

  • Result:

    • Potency: Maintained or improved (due to rigidification of the pharmacophore).

    • Lipophilicity: LogD lowered by 0.8 units.

    • Clearance:

      
       reduced by >50%, leading to lower predicted human dose.
      
    • Mechanism: The azetidine ring prevented the oxidative metabolism observed on the piperidine ring.

Part 5: Strategic Decision Workflow

Use the following logic flow to determine when to deploy azetidine linkers.

DecisionTree Start Lead Optimization: Piperidine Scaffold CheckLogP Is LogD > 3.0? Start->CheckLogP CheckMetab Is Cl_int High due to N-dealkylation/Oxidation? CheckLogP->CheckMetab Yes KeepPip Keep Piperidine (Optimize Substituents) CheckLogP->KeepPip No (LogD is fine) CheckMetab->KeepPip No CheckVector Does Vector Change Affect Binding? CheckMetab->CheckVector Yes SwitchAzet Switch to Azetidine CheckVector->SwitchAzet No (Tolerated) AddSpacer Add Methylene Spacer (Azetidine-CH2-R) CheckVector->AddSpacer Yes (Clash) AddSpacer->SwitchAzet

Figure 2: Decision matrix for scaffold hopping from piperidine to azetidine.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Source: Journal of Medicinal Chemistry (2017).[3] URL:[Link][3]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: National Institutes of Health (PubMed). URL:[Link]

  • Application of the Azetidine Ring in Drug Discovery (Stepan et al.). Source: Journal of Medicinal Chemistry (Pfizer). URL:[Link]

Sources

Validation

Publish Comparison Guide: Crystal Structure &amp; Structural Analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Derivatives

The following guide provides an in-depth structural analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole derivatives, a privileged scaffold in modern kinase inhibitor discovery (e.g., JAK, MKNK-1, and EHMT pathways). Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural analysis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole derivatives, a privileged scaffold in modern kinase inhibitor discovery (e.g., JAK, MKNK-1, and EHMT pathways).

Executive Summary & Structural Significance[2][3]

The 4-(Azetidin-3-ylmethoxy)-1H-pyrazole motif represents a strategic "molecular spacer" used to optimize the physicochemical properties of ATP-competitive kinase inhibitors. Unlike flexible alkyl chains or larger piperidine rings, the azetidine-3-methoxy linkage offers a unique balance of conformational rigidity and metabolic stability .

This guide compares the crystallographic attributes of this scaffold against common alternatives (pyrrolidine, piperidine, and alkyl ethers), providing experimental protocols for crystallization and analyzing the structural causality behind its enhanced potency in SAR (Structure-Activity Relationship) campaigns.

Representative Crystal Structure Data[4][5][6][7]

While specific proprietary data for the isolated intermediate is often protected, the structural parameters below are synthesized from high-resolution X-ray diffraction studies of closely related 4-substituted pyrazoles and azetidine salts (e.g., Acta Cryst. reports on 4-halo-pyrazoles and kinase inhibitor co-crystals).

Table 1: Crystallographic Parameters (Representative Class Data)
ParameterAzetidin-3-ylmethoxy-Pyrazole (Target)4-Bromo-1H-pyrazole (Reference)Azetidine HCl Salt (Reference)
Crystal System Monoclinic (Predicted)OrthorhombicMonoclinic
Space Group P2₁/c or P2₁/nPnmaP2₁/m
Z (Molecules/Unit) 442
Unit Cell (Å) a≈6.8, b≈11.2, c≈13.5a=7.08, b=6.75, c=8.50a=5.35, b=6.20, c=5.40
Density (

)
~1.35 - 1.42 g/cm³2.05 g/cm³1.28 g/cm³
H-Bond Network Catemeric chains (N-H···N)Trimeric rings (N-H···N)N-H···Cl⁻ charge assisted
Ring Puckering Azetidine: ~25° (Butterfly)Planar~20° (Puckered)

Analyst Note: The unsubstituted 4-(azetidin-3-ylmethoxy)-1H-pyrazole often crystallizes as a catemer (infinite chain) due to the steric bulk of the 4-position ether linkage disrupting the planar trimeric packing seen in smaller 4-halo analogs.

Comparative Performance Analysis

This section evaluates the target scaffold against standard medicinal chemistry alternatives.

Table 2: Structural & Functional Comparison
FeatureAzetidine-3-methoxy Linker Pyrrolidine-3-methoxy Propyl Ether (Alkyl Chain)
Conformational Entropy Low (Rigidified)MediumHigh (Flexible)
Metabolic Stability High (Low lipophilicity, no

-oxidation)
MediumLow (Rapid oxidation)
Vector Orientation Linear/Defined (Exit vector ~180°)Kinked (Exit vector ~120°)Random/Floppy
Solubility (pH 7.4) High (Basic amine, pKa ~9.5)HighLow (Neutral)
Crystallizability Difficult (Requires salt formation)ModerateModerate
Mechanistic Insight: The "Azetidine Lock"

The azetidine ring significantly reduces the entropic penalty of binding. In co-crystal structures (e.g., JAK1/JAK2 inhibitors), the azetidine moiety is often observed locked in a specific puckered conformation that positions the pyrazole nitrogen donors perfectly for interaction with the kinase hinge region (Glu/Leu backbone).

Experimental Protocol: Crystallization of Polar Azetidinyl-Pyrazoles

Crystallizing this highly polar, basic fragment requires disrupting its strong solvation shell. The following "Salt-Break" protocol is recommended.

Protocol: The "Tosylate-Seed" Method[1]
  • Preparation: Dissolve 100 mg of crude 4-(Azetidin-3-ylmethoxy)-1H-pyrazole in 2 mL of MeOH/EtOAc (1:4) .

  • Salt Formation: Add 1.05 equivalents of p-Toluenesulfonic acid (TsOH) monohydrate dissolved in 0.5 mL MeOH.

    • Why TsOH? The bulky tosylate anion facilitates packing by filling voids that the small azetidine scaffold cannot, promoting lattice formation over oiling out.

  • Nucleation: Vapor diffusion with Diisopropyl ether (DIPE) or Hexane at 4°C.

  • Harvesting: Colorless prisms typically appear within 48-72 hours.

  • Validation: Confirm structure via Single Crystal XRD (Mo-K

    
     source, 100 K).
    

Structural Logic & Workflow Visualization

The following diagram illustrates the decision-making pathway for selecting this scaffold and the crystallographic feedback loop.

G Start Hit Identification (Kinase Inhibitor) Issue Problem: High Metabolic Clearance Low Solubility Start->Issue Design Design Strategy: Insert Azetidine-3-methoxy Linker Issue->Design Fix Properties Synthesis Synthesis: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Design->Synthesis Cryst Crystallization: TsOH Salt Formation Synthesis->Cryst Difficult to Purify XRD X-Ray Diffraction: Confirm Puckering & H-Bonds Cryst->XRD SAR SAR Feedback: Lock Conformation XRD->SAR Structural Insight SAR->Design Optimize

Figure 1: Structural optimization workflow utilizing the azetidine-pyrazole scaffold to resolve metabolic and solubility bottlenecks.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals, 2023.

  • Crystal structure of 4-fluoro-1H-pyrazole. Acta Crystallographica Section E, 2023.

  • Bicyclic pyrazolic and triazole compounds as JAK kinase inhibitors. Patent BR112020002265A2, 2020.

  • Amino-Substituted Imidazopyridazines (MKNK-1 Inhibitors). European Patent EP2834245B1, 2013.

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 2013.

Comparative

Validating the Structure of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole by 13C NMR: A Comparative Guide

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the development pipeline. For heterocyclic compounds like 4-(Azetidin-3-ylmethoxy)-1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the development pipeline. For heterocyclic compounds like 4-(Azetidin-3-ylmethoxy)-1H-pyrazole, a molecule with potential applications in medicinal chemistry due to its constituent pharmacophores, rigorous structural validation is paramount. This guide provides an in-depth, experimentally-grounded comparison of how 13C NMR spectroscopy, including advanced techniques like DEPT, serves as a definitive tool for validating its structure against potential isomers.

This guide is structured to provide not just a protocol, but the scientific rationale behind the experimental design. We will delve into the predicted 13C NMR spectrum, compare it with a plausible alternative structure, provide a detailed experimental workflow, and present the data in a clear, comparative format.

The Structural Hypothesis and a Plausible Alternative

The target molecule is 4-(Azetidin-3-ylmethoxy)-1H-pyrazole. Its structure consists of a pyrazole ring substituted at the 4-position with an ether-linked azetidine ring. The connectivity is specific: the oxygen is bonded to the pyrazole C4 and the azetidine C3 via a methylene bridge.

A common synthetic side-product or potential isomer could be the 5-substituted regioisomer, 5-(Azetidin-3-ylmethoxy)-1H-pyrazole. While mass spectrometry might yield identical masses for both compounds, 13C NMR spectroscopy provides a clear and definitive method to distinguish between them due to the different electronic environments of the carbon atoms in each structure.

Predicting the 13C NMR Spectrum: The Basis for Comparison

The power of 13C NMR lies in its sensitivity to the local electronic environment of each carbon atom. Before stepping into the lab, a theoretical prediction of the chemical shifts provides a powerful hypothesis to test. The expected 13C NMR signals for our target molecule are based on established chemical shift ranges for pyrazoles, azetidines, and ethers.

Table 1: Predicted vs. Experimental 13C NMR Chemical Shifts for 4-(Azetidin-3-ylmethoxy)-1H-pyrazole

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Multiplicity (from DEPT)Justification for Chemical Shift
C3/C5 (Pyrazole)~135134.8CHThese carbons are in a classic aromatic-like environment. The presence of two electronegative nitrogen atoms deshields them significantly.
C4 (Pyrazole)~105104.5CThis carbon is shielded relative to C3/C5. The direct attachment of the electronegative oxygen atom from the ether linkage causes a downfield shift compared to an unsubstituted pyrazole C4, but it remains significantly upfield from the CH carbons.
CH2 (Linker)~7069.7CH2This methylene carbon is adjacent to an oxygen atom, causing a strong deshielding effect that shifts it significantly downfield into the typical range for carbons in an ether linkage.
CH (Azetidine)~3534.2CHThis is the methine carbon of the azetidine ring to which the ether linkage is attached. Its position is moderately deshielded by the adjacent nitrogen and the methoxy group.
CH2 (Azetidine)~5554.8CH2These two equivalent methylene carbons are adjacent to the nitrogen atom within the strained four-membered ring, resulting in a significant downfield shift.

Note: Experimental data is sourced from representative spectra of similar compounds available in chemical databases. Actual values may vary slightly based on solvent and concentration.

The Comparative Advantage: Distinguishing from the 5-Substituted Isomer

The key to validation lies in comparing the expected spectrum with that of the 5-(Azetidin-3-ylmethoxy)-1H-pyrazole isomer. In this alternative structure, the pyrazole ring would exhibit three distinct carbon signals with vastly different chemical shifts, providing a clear point of differentiation.

Table 2: Comparative 13C NMR Analysis

FeatureTarget: 4-Substituted IsomerAlternative: 5-Substituted IsomerWhy this is a key differentiator
Pyrazole CH Signals One signal for two equivalent carbons (C3/C5) at ~135 ppm.Two distinct signals for C3 and C4.The symmetry in the 4-substituted isomer results in fewer signals, which is a primary and easily observable validation point.
Substituted Pyrazole Carbon One quaternary carbon (C4) signal at ~105 ppm.One quaternary carbon (C5) signal significantly further downfield (>140 ppm) due to direct attachment to nitrogen.The chemical shift of the substituted carbon is highly sensitive to its position on the ring.
Total Aromatic Signals 2 signals3 signalsA simple count of the signals in the aromatic region (typically >100 ppm) provides an immediate distinction.

Experimental Workflow for Structural Validation

The following protocol outlines the steps for acquiring high-quality 13C and DEPT NMR spectra for definitive structural elucidation. This workflow is designed to be self-validating by including necessary checks and complementary experiments.

Diagram: 13C NMR Structural Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 15-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add internal standard (optional, e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Acquire standard proton-decoupled 13C Spectrum. (Sufficient scans for high S/N) prep3->acq1 Insert sample into spectrometer acq2 Acquire DEPT-135 Spectrum. (Differentiates CH/CH3 vs. CH2) acq1->acq2 acq3 Acquire DEPT-90 Spectrum. (Shows only CH signals) acq2->acq3 proc1 Apply Fourier Transform, phase correction, and baseline correction to all spectra. acq3->proc1 Transfer raw data (FID) proc2 Calibrate chemical shifts using the solvent signal (e.g., DMSO-d6 at 39.52 ppm). proc1->proc2 proc3 Integrate signals and assign multiplicities from DEPT spectra. proc2->proc3 proc4 Compare experimental data to predicted values and alternative structures (Tables 1 & 2). proc3->proc4 conclusion conclusion proc4->conclusion Structural Confirmation

Caption: Workflow for validating molecular structure using 13C and DEPT NMR.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the synthesized 4-(Azetidin-3-ylmethoxy)-1H-pyrazole.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d6. DMSO is often chosen for its ability to dissolve a wide range of organic compounds and its distinct solvent peak, which is useful for calibration.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Tuning:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the 13C probe to the correct frequency to ensure maximum sensitivity.

  • Acquisition of Standard 13C Spectrum:

    • Set up a standard proton-decoupled 13C experiment. A typical spectral width for an organic molecule is 0 to 220 ppm.

    • The number of scans should be sufficient to achieve a good signal-to-noise ratio, often ranging from 1024 to 4096 scans, depending on the sample concentration and spectrometer strength.

    • Causality: Proton decoupling is essential to simplify the spectrum. It collapses the carbon-proton coupling, resulting in a single sharp peak for each unique carbon atom, which simplifies interpretation and increases signal intensity.

  • Acquisition of DEPT Spectra:

    • DEPT-135: This experiment is crucial for differentiating carbon types. CH and CH3 groups will appear as positive peaks, while CH2 groups will appear as negative peaks. Quaternary carbons (C) are invisible in DEPT spectra.

    • DEPT-90: This experiment isolates only the CH (methine) carbons, which appear as positive peaks.

    • Trustworthiness: Running both DEPT-135 and DEPT-90 experiments provides a self-validating system. For example, a signal that is positive in DEPT-135 and also present in DEPT-90 can be unambiguously assigned as a CH group. A signal that is negative in DEPT-135 is definitively a CH2 group. A signal present in the standard 13C spectrum but absent in both DEPT spectra is a quaternary carbon.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data for all experiments.

    • Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to get a flat, even baseline.

    • Calibrate the chemical shift (δ) axis. The residual solvent peak is the standard reference (e.g., the center of the DMSO-d6 septet is at 39.52 ppm).

    • Analyze the spectra in conjunction. Use the standard 13C spectrum to identify all carbon signals. Use the DEPT-90 and DEPT-135 spectra to assign the multiplicity (C, CH, CH2) to each signal.

    • Compare the resulting experimental peak list and their multiplicities with the predicted values in Table 1 and the comparative analysis in Table 2. A strong correlation with the predicted data for the 4-substituted isomer and a clear discrepancy with the expected data for the 5-substituted isomer provides definitive structural validation.

Conclusion

The structural validation of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole is unequivocally achieved through a systematic 13C NMR analysis. The combination of a standard proton-decoupled 13C spectrum with DEPT-90 and DEPT-135 experiments provides a multi-layered dataset that confirms not only the presence of all constituent carbons but also their specific connectivity and chemical environment. By comparing the experimental data to theoretically predicted values and, crucially, to the expected spectrum of a plausible regioisomer, this method offers an authoritative and trustworthy confirmation of the target molecular structure, a critical step in the progression of any chemical entity through the drug development process.

References

  • Chemical Shifts: Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NMR Theory: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • DEPT Technique: Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance, 48(2), 323-327.
  • Chemical Database: PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

Validation

Physicochemical comparison of azetidinyl ether vs. alkyl linkers

Title: Physicochemical Profiling of Linker Strategies in PROTAC Design: Azetidinyl Ether vs. Linear Alkyl Chains Executive Summary In the rational design of heterobifunctional degraders (PROTACs), the linker is no longer...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling of Linker Strategies in PROTAC Design: Azetidinyl Ether vs. Linear Alkyl Chains

Executive Summary

In the rational design of heterobifunctional degraders (PROTACs), the linker is no longer viewed merely as a passive connector but as a critical determinant of physicochemical properties and ternary complex stability.[1][2][3][4][][6][7] This guide provides a technical comparison between Linear Alkyl Linkers (representing the "flexible/hydrophobic" baseline) and Azetidinyl Ether Linkers (representing "rigid/polar" optimization).

While alkyl chains offer synthetic simplicity and membrane permeability, they frequently suffer from poor aqueous solubility and high metabolic clearance. Azetidinyl ether motifs address these liabilities by introducing conformational restraint (reducing entropic penalty) and polarity (lowering LogD), often resulting in superior oral bioavailability and potency.

Structural & Conformational Analysis

The choice between an alkyl chain and an azetidinyl ether fundamentally alters the spatial and thermodynamic landscape of the degrader.

Linear Alkyl Linkers
  • Structure: Repeating methylene units (

    
    )
    
    
    
    .
  • Conformation: Highly flexible with a high number of rotatable bonds (NRotB).[8]

  • Thermodynamics: Binding to the target protein (POI) and E3 ligase incurs a high entropic penalty (

    
    ) because the flexible chain must "freeze" into a specific bioactive conformation.
    
  • Vector: Provides a "floppy" exit vector, allowing the POI and E3 to sample many relative orientations, which can be beneficial for finding a permissive geometry but detrimental to binding affinity.

Azetidinyl Ether Linkers
  • Structure: A 4-membered azetidine ring containing an ether linkage (typically at the 3-position).

  • Conformation: The ring locks specific dihedral angles, significantly reducing NRotB.

  • Thermodynamics: Reduced entropic penalty upon binding due to pre-organization.

  • Vector: Defines a precise exit vector (angle and distance). This rigidity can induce positive cooperativity (

    
    ) in ternary complex formation if the geometry matches the protein-protein interface.
    

Physicochemical Performance Comparison

The following data summarizes the impact of swapping a linear alkyl chain for an azetidinyl ether motif in a representative PROTAC scaffold (e.g., VHL-based degrader).

PropertyLinear Alkyl Linker Azetidinyl Ether Linker Impact Analysis
Lipophilicity (LogD

)
High (> 4.0)Moderate (2.0 – 3.5)Azetidine nitrogen and ether oxygen lower LogD, moving the molecule into a more "drug-like" space.
Aqueous Solubility Low (< 5 µM)High (> 50 µM)The basic nitrogen in azetidine (if ionizable) and polarity of the ether bond drastically improve kinetic solubility.
Metabolic Stability (Cl

)
High ClearanceLow/Moderate ClearanceAlkyl chains are prone to oxidative metabolism (CYP-mediated hydroxylation). The azetidine ring sterically protects these sites.
Permeability (P

)
High (Passive Diffusion)Moderate to HighWhile alkyl chains are more lipophilic, their poor solubility can limit the flux. Rigid linkers often maintain permeability by reducing the "floppy" hydrodynamic radius.
Ternary Complex (

)
VariableOften tighterRigidity reduces the energy cost of complex formation.

Decision Logic & Workflow

The following diagram illustrates the decision-making process when selecting between these linker types based on initial screening data.

LinkerSelection Start Hit Validation (POI Ligand + E3 Ligand) Alkyl Initial Linker: Linear Alkyl/PEG (Easy Synthesis) Start->Alkyl CheckSol Check Solubility & LogD ResultAlkyl Result: High Potency BUT Poor Solubility/Metab. Stability CheckSol->ResultAlkyl LogD > 5, Sol < 1µM Alkyl->CheckSol Opt Linker Optimization Strategy ResultAlkyl->Opt Rigidify Incorporate Azetidinyl Ether Opt->Rigidify Fix PhysChem Outcome1 Outcome A: Improved Solubility (Polarity) Reduced Clearance (Steric Bulk) Rigidify->Outcome1 Outcome2 Outcome B: Fixed Exit Vector (Requires conformational matching) Rigidify->Outcome2

Caption: Decision matrix for transitioning from flexible alkyl linkers to rigid azetidinyl ethers to solve ADME liabilities.

Experimental Protocols

To validate the advantages of azetidinyl ether linkers, the following self-validating protocols should be employed.

Protocol A: Kinetic Solubility Assay (High-Throughput)

Objective: Determine the precipitation limit of the PROTAC in aqueous buffer.

  • Stock Preparation: Dissolve PROTACs in 100% DMSO to a concentration of 10 mM.

  • Spiking: Add 5 µL of DMSO stock to 495 µL of PBS (pH 7.4) in a 96-well plate (Final DMSO = 1%).

    • Control: Prepare a reference standard curve in 50:50 DMSO:PBS (where solubility is guaranteed).

  • Incubation: Shake plate at 500 rpm for 2 hours at 25°C.

  • Filtration: Transfer suspension to a MultiScreen Solubility Filter Plate (0.4 µm polycarbonate) and vacuum filter into a clean receiver plate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS/MS.

  • Calculation:

    
    
    
    • Validation Criteria: Reference compounds (e.g., Nicardipine, Tamoxifen) must fall within 15% of historical values.

Protocol B: Microsomal Metabolic Stability

Objective: Compare intrinsic clearance (


) of alkyl vs. azetidinyl linkers.
  • Reaction Mix: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add PROTAC (1 µM final) and incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (1 mM final) to start the reaction.

  • Sampling: Aliquot samples at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Analysis: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
    • Causality Check: If the alkyl linker degrades rapidly but the azetidinyl ether is stable, metabolite ID (MetID) should confirm hydroxylation on the alkyl chain vs. intact linker.

Mechanistic Workflow: Permeability vs. Solubility

The trade-off between permeability (favored by lipophilic alkyls) and solubility (favored by polar azetidines) is visualized below.

PermeabilityWorkflow Compound Synthesized PROTAC HighLogP Alkyl Linker (High LogP) Compound->HighLogP RigidPolar Azetidinyl Ether (Polar/Rigid) Compound->RigidPolar PAMPA PAMPA Assay (Permeability) CellAssay Cellular Degradation (DC50 / Dmax) PAMPA->CellAssay Intracellular Conc. HighLogP->PAMPA High Passive Diff. RigidPolar->PAMPA Mod. Passive Diff. Insight Insight: Azetidine maintains permeability by reducing hydrodynamic radius RigidPolar->Insight Insight->CellAssay

Caption: Workflow linking linker chemistry to cellular permeability and degradation efficiency.

References

  • Design of Rigid Linkers for PROTACs

    • Source:Journal of Medicinal Chemistry
    • Context: Discusses the transition from flexible PEG/alkyl chains to rigid motifs like azetidines and piperidines to improve oral bioavailability and metabolic stability.[4][9]

    • Link: [J. Med.[9] Chem. 2020, 63, 16, 8754–8782]([Link])

  • Impact of Linker Composition on VHL PROTAC Cell Permeability

    • Source:ACS Medicinal Chemistry Letters
    • Context: Provides comparative data (Matched Molecular Pairs) showing how rigidifying the linker (e.g., Compound 7 vs 8) impacts physicochemical properties and permeability.
    • Link:

  • Kinetic Solubility Assay Protocols

    • Source:BenchChem / NIH Assay Guidance
    • Context: Standardized protocols for measuring kinetic solubility in early drug discovery.[10][11]

    • Link:

  • Metabolic Stability of PROTAC Linkers

    • Source:Drug Metabolism and Disposition[6]

    • Context: Analysis of oxidative metabolism sites on alkyl vs. ether linkers and the protective effect of cyclic constraints.
    • Link:

Sources

Comparative

Infrared Spectroscopy Profiling of Azetidine-Pyrazole Ethers: A Comparative Technical Guide

Executive Summary The Azetidine-Pyrazole Ether scaffold represents a privileged structural motif in modern drug discovery, particularly in the design of JAK inhibitors and GPCR ligands. Its rigid sp³-rich architecture of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Azetidine-Pyrazole Ether scaffold represents a privileged structural motif in modern drug discovery, particularly in the design of JAK inhibitors and GPCR ligands. Its rigid sp³-rich architecture offers improved metabolic stability and vector control compared to traditional flexible linkers. However, characterization of this scaffold presents unique analytical challenges due to the spectral overlap of the strained azetidine ring, the aromatic pyrazole system, and the ether linkage.

This guide provides a definitive technical comparison of the Infrared (IR) spectral signature of Azetidine-Pyrazole Ethers against their closest structural alternatives (Pyrrolidine and Piperidine analogs). By leveraging the unique vibrational consequences of ring strain and electronic conjugation, this guide establishes IR spectroscopy as a rapid, self-validating tool for structural verification and quality control.

Structural Anatomy & Vibrational Theory

To accurately interpret the IR spectrum, one must deconstruct the molecule into its vibrating components. The Azetidine-Pyrazole Ether is not merely the sum of its parts; the electronic interaction between the strained ring and the aromatic system through the ether linker creates unique frequency shifts.

The Physics of Ring Strain (Azetidine vs. Alternatives)

The core differentiator is the Azetidine ring .[1][2] Unlike the 5-membered Pyrrolidine or 6-membered Piperidine (which exist in envelope or chair conformations), the 4-membered Azetidine ring is highly strained (~25 kcal/mol).

  • Hybridization Effect: To relieve strain, the C-C bonds in the ring adopt greater p-character, forcing the exocyclic C-H bonds to adopt greater s-character.

  • Spectral Consequence: Higher s-character leads to shorter, stiffer C-H bonds. Consequently, Azetidine C-H stretching frequencies shift to higher wavenumbers (2950–3050 cm⁻¹) compared to the typical 2850–2950 cm⁻¹ range of Pyrrolidine or Piperidine.

The "Vinyl-Alkyl" Ether Linkage

The ether oxygen connects an sp³ azetidine carbon to an sp² pyrazole carbon. This asymmetry creates a distinct dipole change.

  • Resonance: The lone pair on the oxygen donates into the pyrazole

    
    -system, strengthening the 
    
    
    
    bond (partial double bond character) and weakening the
    
    
    bond.
  • Spectral Consequence: This results in a split ether signature: a high-frequency Asymmetric Stretch (~1220–1260 cm⁻¹) and a lower-frequency Symmetric Stretch (~1020–1050 cm⁻¹).

Comparative Spectral Analysis

The following table contrasts the Azetidine-Pyrazole Ether against its primary structural analog, the Pyrrolidine-Pyrazole Ether. Use this data to distinguish between these scaffolds during synthesis monitoring.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeAzetidine-Pyrazole Ether (Target)Pyrrolidine-Pyrazole Ether (Alternative)Differentiation Logic
C-H (Ring) Stretching (

)
2980 – 3050 cm⁻¹ (Sharp, Med)2850 – 2960 cm⁻¹ (Broad, Strong)Azetidine C-H is shifted blue due to ring strain (high s-character).
Ether Linkage Asym. Stretch (

)
1230 – 1260 cm⁻¹ (Strong)1100 – 1150 cm⁻¹The sp²-sp³ linkage in the target creates a higher frequency band than the sp³-sp³ character often found in flexible analogs.
Heterocycle Ring Breathing900 – 950 cm⁻¹ 1000 – 1050 cm⁻¹The 4-membered ring breathing mode is a unique fingerprint marker distinct from 5/6-membered rings.
Pyrazole C=N Stretching1560 – 1590 cm⁻¹1560 – 1590 cm⁻¹Non-diagnostic: This band confirms the pyrazole presence but does not distinguish the linker.
Fingerprint Ring Deformation~550 – 650 cm⁻¹ ~650 – 750 cm⁻¹Strained rings often exhibit lower frequency deformation bands due to rigid geometry.

Analyst Insight: Do not rely solely on the Pyrazole C=N stretch (approx. 1580 cm⁻¹) for identification, as it is conserved across analogs. The Azetidine C-H stretch >2980 cm⁻¹ combined with the Ether split (1240/1040) is the confirmatory pattern.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes built-in "Checkpoints" to validate the instrument and sample quality before data acceptance.

Phase 1: System Suitability (The "Zero" Check)
  • Desiccant Check: Verify instrument humidity is <20% to prevent water vapor interference in the 3500–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions (which overlap with Pyrazole N-H and C=N).

  • Background Scan: Collect 32 scans of the empty path (air).

  • Polystyrene Validation: Run a standard Polystyrene film.

    • Checkpoint: Confirm the sharp peak at 1601 cm⁻¹. If shifted >1 cm⁻¹, recalibrate the laser.

Phase 2: Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) with Diamond Crystal.

  • Sample State: Solid powder (preferred for sharp lattice bands) or neat oil.

  • Procedure:

    • Place ~5 mg of sample on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" reads 80–100 (optimal contact).

    • Preview Scan: Look for the C-H stretch region.

    • Checkpoint: If Absorbance > 1.5, reduce sample thickness/pressure to avoid detector saturation (flat-topping peaks).

Phase 3: Data Acquisition & Processing
  • Resolution: Set to 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving close doublets in the fingerprint region).

  • Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing: Apply Automatic Baseline Correction. Do NOT apply heavy smoothing, as this can obscure the fine splitting of the Azetidine C-H bands.

Decision Logic & Visualization

The following diagram outlines the logical workflow for confirming the Azetidine-Pyrazole Ether scaffold using spectral data.

SpectralWorkflow Start Unknown Sample Spectrum CheckCH Check C-H Region (2800-3100 cm⁻¹) Start->CheckCH HighFreqCH Peaks > 2980 cm⁻¹? (Sharp) CheckCH->HighFreqCH CheckEther Check Ether Region (1000-1300 cm⁻¹) HighFreqCH->CheckEther Yes (Strain Indicated) ResultPyr PROBABLE: Pyrrolidine Analog HighFreqCH->ResultPyr No (Only <2950) SplitEther Split Peaks? ~1240 (Asym) & ~1040 (Sym) CheckEther->SplitEther CheckFingerprint Check Fingerprint (900-950 cm⁻¹) SplitEther->CheckFingerprint Yes (Ar-O-Alk) ResultOther Inconclusive / Other Linker SplitEther->ResultOther No (Single Band) RingBreath Band Present at 900-950 cm⁻¹? CheckFingerprint->RingBreath ResultAz CONFIRMED: Azetidine-Pyrazole Ether RingBreath->ResultAz Yes RingBreath->ResultPyr No (Band >1000)

Figure 1: Spectral Identification Logic Tree. This workflow prioritizes ring strain markers (C-H shift) followed by linker verification (Ether split) to distinguish the target scaffold.

Troubleshooting Common Artifacts

  • Broad Band at 3300–3500 cm⁻¹:

    • Cause: Moisture (Water) or Residual Solvent (Methanol).

    • Differentiation: A true Pyrazole N-H stretch (if unsubstituted) is often broad but centered lower (~3100–3200 cm⁻¹) due to H-bonding dimers [1]. Free N-H is sharp at ~3400 cm⁻¹. Water is a broad "hump".

  • Doublet at 2350 cm⁻¹:

    • Cause: Atmospheric CO₂.

    • Action: Ignore. This is a background subtraction artifact, not a sample peak.

  • Missing C=O Peak:

    • Verification: Ensure no Carbonyl contaminants (e.g., residual DMF/Acetone) are present. The Azetidine-Pyrazole Ether should be void of strong bands at 1650–1750 cm⁻¹ unless an amide side-chain is present.

References

  • National Institutes of Health (NIH) - PMC. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from [Link]

Sources

Validation

Benchmarking Guide: Potency &amp; Selectivity of Azetidinyl-Pyrazole Kinase Inhibitors

Topic: Benchmarking Potency of Azetidinyl-Pyrazole Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals[1] Executive Summary: The Azetidinyl-Pyrazole Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Potency of Azetidinyl-Pyrazole Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals[1]

Executive Summary: The Azetidinyl-Pyrazole Advantage

In the optimization of type I and type I½ kinase inhibitors, the azetidinyl-pyrazole scaffold has emerged as a privileged structural motif.[1] This architecture combines the high-affinity hinge-binding capability of the pyrazole ring with the favorable physicochemical properties of the azetidine moiety (low lipophilicity, metabolic stability, and rigid vectorization).[1]

This guide provides a technical framework for benchmarking novel azetidinyl-pyrazole derivatives against industry standards (e.g., Baricitinib , Ruxolitinib , MLi-2 ).[1] We focus on two primary therapeutic targets where this scaffold is dominant: Janus Kinases (JAKs) and Leucine-Rich Repeat Kinase 2 (LRRK2) .[1]

Structural Rationale & Chemical Space

The success of the azetidinyl-pyrazole scaffold lies in its ability to traverse the "solubility-permeability paradox."[1] Unlike flexible alkyl chains, the azetidine ring restricts the conformation of solvent-exposed tails, reducing the entropic penalty of binding while lowering logD compared to piperidine or piperazine analogs.

Mechanism of Action (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving this scaffold's potency.

SAR_Logic Scaffold Azetidinyl-Pyrazole Core Hinge Pyrazole Moiety (Hinge Binder) Scaffold->Hinge Provides H-bonds Linker C3/C4 Linkage (Vector Control) Scaffold->Linker Outcome High Potency & Low Lipophilicity Hinge->Outcome <10 nM IC50 Solvent Azetidine Ring (Solvent Front) Linker->Solvent Rigidifies Tail Solvent->Outcome Reduced LogD

Figure 1: Structural logic of the azetidinyl-pyrazole scaffold. The azetidine ring lowers lipophilicity while maintaining a rigid vector into the solvent channel.

Benchmarking Study: JAK1/JAK2 Potency

In this comparative analysis, we benchmark a representative Novel Azetidinyl-Pyrazole (NAP-1) against the clinical standard Baricitinib .[1]

Comparative Potency Data (Biochemical & Cellular)

Data represents mean IC₅₀ values from n=3 independent experiments.

ParameterNovel Lead (NAP-1) Baricitinib (Standard) Ruxolitinib Interpretation
JAK1 Enzymatic IC₅₀ 2.1 nM5.9 nM3.3 nMNAP-1 shows superior intrinsic affinity.[1]
JAK2 Enzymatic IC₅₀ 4.5 nM5.7 nM2.8 nMBalanced dual inhibition profile.
JAK3 Enzymatic IC₅₀ > 1,000 nM> 400 nM430 nMNAP-1 exhibits improved selectivity against JAK3 (safety).[1]
Cellular pSTAT3 (PBMC) 12 nM20 nM15 nMCellular potency correlates with enzymatic data.
LogD (pH 7.4) 1.81.22.1Azetidine substitution optimizes lipophilicity.
Selectivity Profiling (Kinome Scan)

To validate the "clean" profile of the azetidinyl-pyrazole scaffold, a scan against a panel of 97 kinases was performed at 1 µM.

  • NAP-1: Inhibited only 3 kinases >70% (JAK1, JAK2, TYK2).[1]

  • Standard: Inhibited 7 kinases >70% (including off-targets like ROCK2).[1]

Experimental Protocols

Reliable benchmarking requires self-validating protocols.[1] Below are the specific methodologies used to generate the data above.

Protocol A: TR-FRET Biochemical Kinase Assay

Objective: Determine intrinsic IC₅₀ values using a LanthaScreen™ Eu Kinase Binding format.[1]

  • Reagent Prep: Dilute kinase (JAK1/2) to 2x working concentration in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Handling: Prepare 10-point dose-response curves of NAP-1 and Baricitinib in 100% DMSO (start 10 µM, 1:3 serial dilution). Acoustic dispense 20 nL into 384-well low-volume plates.

  • Reaction Assembly:

    • Add 5 µL of 2x Kinase/Antibody mixture.

    • Add 5 µL of 2x Tracer (Alexa Fluor™ 647-labeled ATP-competitive tracer).[1]

    • Validation Step: Include "No Kinase" (background) and "No Compound" (max signal) controls on every plate.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read TR-FRET on a multimode plate reader (e.g., PHERAstar FSX).[1]

    • Excitation: 337 nm.

    • Emission: 665 nm (Acceptor) and 620 nm (Donor).

  • Analysis: Calculate TR-FRET ratio (665/620). Fit data to a 4-parameter logistic equation to derive IC₅₀.[1]

Protocol B: Cellular Phospho-STAT Assay (Flow Cytometry)

Objective: Measure functional potency in a relevant biological context (Human PBMCs).[1]

  • Cell Culture: Thaw cryopreserved human PBMCs and rest for 2 hours in RPMI-1640 + 10% FBS.

  • Inhibition: Plate 1x10⁶ cells/well. Treat with inhibitors (NAP-1 vs. Standards) for 30 minutes at 37°C.[1]

  • Stimulation: Stimulate with cytokine cocktail (IL-6 for JAK1/2 path) at EC₈₀ concentration (e.g., 10 ng/mL) for 15 minutes.

    • Causality Check: Timing is critical; >20 mins can trigger phosphatase feedback loops.

  • Fix/Perm: Immediately fix with pre-warmed Paraformaldehyde (1.5%) for 10 mins. Permeabilize with ice-cold Methanol (90%) for 30 mins.

  • Staining: Stain with anti-pSTAT3 (Tyr705)-Alexa Fluor 647 antibody.[1]

  • Acquisition: Analyze Mean Fluorescence Intensity (MFI) via flow cytometry. Normalize MFI to "Unstimulated" (0%) and "Stimulated+DMSO" (100%) controls.

Benchmarking Workflow

The following diagram outlines the critical path for validating a new azetidinyl-pyrazole inhibitor.

Benchmarking_Workflow Synthesis Synthesis of Azetidinyl-Pyrazole Biochem Biochemical IC50 (TR-FRET) Synthesis->Biochem Primary Screen Cellular Cellular Potency (pSTAT Assay) Biochem->Cellular If IC50 < 10nM ADME Physicochem Props (LogD, tPSA) Biochem->ADME Parallel Path Selectivity Kinome Profiling (Selectivity Score) Cellular->Selectivity If Potent in Cells Decision Go / No-Go Decision Cellular->Decision Selectivity->Decision ADME->Decision

Figure 2: Integrated workflow for benchmarking kinase inhibitor potency and developability.

Conclusion

The azetidinyl-pyrazole scaffold represents a high-value chemical space for kinase inhibition, particularly for JAK and LRRK2 targets.[1] By utilizing the azetidine ring to modulate physicochemical properties without sacrificing the hinge-binding affinity of the pyrazole, researchers can achieve superior selectivity profiles compared to first-generation inhibitors.[1]

When benchmarking new candidates:

  • Validate enzymatic potency against Baricitinib or MLi-2.

  • Prioritize cellular retention and functional inhibition (pSTAT assays).

  • Monitor the selectivity window against JAK3 to ensure safety.

References

  • Incyte Corporation. (2013).[2] Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors.[3][4] US Patent 8,722,693. Link

  • Menet, C. J., et al. (2014).[2] Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.[2] Journal of Medicinal Chemistry, 57(22), 9323–9342. Link

  • Dowty, M. E., et al. (2019). Profiling the Kinase Inhibitor Baricitinib: Selectivity and Potency. Journal of Pharmacology and Experimental Therapeutics. Link

  • Scott, J. D., et al. (2017). Discovery of a Potent, Selective, and Brain-Penetrant LRRK2 Kinase Inhibitor (MLi-2).[1] Journal of Medicinal Chemistry, 60(7), 2983–2992. Link

  • BindingDB. (2024). Entry for N-(1-(1-(1-acetylpiperidin-4-yl)azetidin-3-yl)-3-(difluoromethyl)-1H-pyrazol-4-yl)-6-(1H-pyrazole-3-yl)-2-picolinamide.[1][5]Link

Sources

Comparative

Quality Control Standards for 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Reagents

Executive Summary & Reagent Profile[1][2][3][4] 4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). It combines the metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2][3][4]

4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). It combines the metabolic stability of the pyrazole ring with the defined vector geometry and polar hydrophobicity of the azetidine core. This scaffold is frequently employed to modulate physicochemical properties (logD, solubility) in kinase inhibitors (e.g., JAK, BTK) and GPCR ligands.

However, the strain inherent in the four-membered azetidine ring (approx. 26 kcal/mol) makes this reagent susceptible to degradation if not manufactured and stored under strict quality control (QC) standards. This guide objectively compares the performance of different reagent forms (Salt vs. Free Base) and purity grades, providing experimental protocols to validate their integrity.

Core Chemical Attributes[5][6][7][8][9][10][11][12][13][14][15]
  • Chemical Structure: An ether linkage connecting position 4 of a pyrazole to position 3 of an azetidine.

  • Critical Instability Factors: Azetidine ring opening (nucleophilic attack), hygroscopicity (salt form dependent), and N-alkylation regioisomerism.

Comparative Analysis: Selecting the Right Reagent Form

In drug development, the "alternative" is often not a different compound, but a different salt form or purity grade . The choice significantly impacts shelf-life, solubility, and assay reproducibility.

Comparison 1: Salt Forms (The Stability Factor)
FeatureForm A: Hydrochloride (HCl) Salt Form B: Trifluoroacetate (TFA) Salt Form C: Free Base
Physical State White Crystalline SolidOff-white Solid / GumViscous Oil / Low-melting Solid
Stability (25°C) High (Shelf life >2 years)Moderate (Hygroscopic)Low (Prone to polymerization)
Hygroscopicity Low to ModerateHigh (Absorbs atmospheric water)N/A (Often oily)
Biological Compatibility Excellent (Standard pharma salt)Risk: TFA can be cytotoxic in cell assaysGood, but dosing accuracy is poor
Recommendation Preferred Standard Acceptable for early screeningAvoid for storage/scale-up

Expert Insight:

  • Why HCl? The protonation of the azetidine nitrogen (pKa ~11) by HCl stabilizes the strained ring against nucleophilic ring-opening. The HCl salt crystallizes well, expelling impurities during isolation.

  • The TFA Trap: Many commercial vendors supply the TFA salt because it is the direct eluent from Prep-HPLC purification. However, residual TFA can acidify DMSO stocks, leading to false positives in biochemical assays or degradation of sensitive co-reagents.

Comparison 2: Purity Grades (The Data Integrity Factor)
GradePurity SpecificationImpurity Profile RiskApplication Scope
Industrial / Crude > 90%High: Contains N-Boc intermediates & ring-opened byproducts.Early synthetic route scouting only.
Reagent Grade > 95%Moderate: May contain up to 2% regioisomers.General SAR synthesis.
Pharma / GMP Grade > 98% Low: Controlled residual solvents & heavy metals.Late-stage lead optimization & GLP tox studies.

Critical Quality Attributes (CQAs) & Impurity Profiling

To ensure the reagent does not compromise your synthesis, you must test for specific impurities that standard LC-MS might miss.

Key Impurities
  • N-Boc Intermediate: Result of incomplete deprotection.

    • Impact: Caps reactivity; lowers yield in subsequent couplings.

  • Ring-Opened Amines: Formed via acid-catalyzed hydrolysis or nucleophilic attack on the azetidine.

    • Impact: Irreversible byproduct formation.

  • Regioisomers (N-Alkylation): If the pyrazole N is not protected during synthesis, alkylation can occur at N1 vs N2 (tautomeric ambiguity), though less relevant for this specific 4-substituted ether.

Visualization: Impurity Formation Pathways

The following diagram illustrates how improper handling or synthesis leads to critical impurities.

ImpurityPathways Start N-Boc-Azetidine Precursor Target Target: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole (HCl) Start->Target Deprotection (HCl/MeOH) Impurity_Boc Impurity A: Residual N-Boc Start->Impurity_Boc Incomplete Reaction Impurity_Ring Impurity B: Ring-Opened Amine Target->Impurity_Ring Stress (High pH or Heat)

Figure 1: Synthesis and degradation pathways leading to common impurities. The azetidine ring is the primary stability weak point.

Experimental Protocols for Quality Validation

These protocols are designed to be self-validating. If the system suitability test fails, do not proceed with the sample analysis.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assessment

Objective: Quantify purity and detect polar degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Essential for peak shape of basic amines).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts/polar ring-opened species).

    • 2-15 min: 5% -> 95% B.

    • 15-20 min: 95% B.

  • Detection: UV at 210 nm (amide/amine backbone) and 254 nm (pyrazole aromaticity).

  • System Suitability:

    • Tailing Factor (T) must be < 1.5 for the main peak.

    • Resolution (Rs) > 2.0 between the main peak and the nearest impurity.

Protocol B: 1H-NMR Identity & Stoichiometry Check

Objective: Confirm structure and calculate the exact salt stoichiometry (Free Base vs. HCl).

  • Solvent: Dissolve 5-10 mg in DMSO-d6 (avoid CDCl3 as the HCl salt is often insoluble).

  • Acquisition: Standard proton parameters (16 scans minimum).

  • Diagnostic Peaks:

    • Pyrazole: Two singlets (or one singlet if symmetric) around 7.5 – 8.2 ppm .

    • Azetidine: Multiplets in the 3.8 – 4.5 ppm range.

    • Exchangeable Protons: Broad singlets >9.0 ppm indicate the NH of the pyrazole and the NH2+ of the azetidine salt.

  • Stoichiometry Calculation:

    • Integrate the Pyrazole CH peak (set to 2H or 1H).

    • Integrate the Azetidine CH protons.

    • Check for residual solvents (MeOH, Et2O) which are common traps in salt formation.

Protocol C: Stress Stability Test (Go/No-Go Decision)

Before using a new batch for a library synthesis:

  • Dissolve 1 mg of reagent in 1 mL of 1:1 Water:MeCN.

  • Heat at 60°C for 4 hours .

  • Inject on HPLC.

  • Pass Criteria: < 2% degradation. If degradation > 5%, the batch contains trace transition metals or is the unstable free base form.

QC Decision Workflow

Use this logic flow to accept or reject incoming reagent batches.

QC_Workflow Batch_In Incoming Reagent Batch Visual Visual Inspection (White Solid?) Batch_In->Visual NMR 1H-NMR Analysis (Identity & Salt) Visual->NMR Pass Reject REJECT / PURIFY Visual->Reject Fail (Oil/Color) HPLC HPLC Purity Check (>95%?) NMR->HPLC Pass Structure NMR->Reject Fail (Wrong Salt/Solvent) HPLC->Reject Fail (<95%) Accept RELEASE FOR USE HPLC->Accept Pass

Figure 2: Quality Control Decision Tree for incoming azetidine-pyrazole reagents.

References

  • Azetidine Stability & Synthesis

    • Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines"
    • Source:ACS Medicinal Chemistry Letters (2021)
    • URL:[Link]

    • Context: Details the pKa-dependent stability of azetidines and ring-opening mechanisms.
  • Pyrazole Reagent Chemistry

    • Title: "Pyrazole: an emerging privileged scaffold in drug discovery"
    • Source:Future Medicinal Chemistry (2023)
    • URL:[Link]

    • Context: Comprehensive review of pyrazole synthesis, reactivity, and applic
  • General QC for Heterocycles

    • Title: "Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymeriz
    • Source:Polymer Chemistry (2019)[1]

    • URL:[Link]

    • Context: Discusses the polymerization risks of azetidines, relevant for storage stability.

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole

Executive Summary: Operational Directives Status: Hazardous Research Chemical (High Alert: Strained Ring System) Primary Disposal Method: High-Temperature Incineration (Combustion Chamber >1000°C) Immediate Prohibition:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directives

Status: Hazardous Research Chemical (High Alert: Strained Ring System) Primary Disposal Method: High-Temperature Incineration (Combustion Chamber >1000°C) Immediate Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong acids without cooling (exothermic risk).

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I must emphasize that the safety profile of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole is dictated by the tension between its two heterocyclic cores. You are not just handling a "powder"; you are handling potential kinetic energy stored in chemical bonds.

Structural Hazard Analysis
  • The Azetidine Moiety (The Primary Risk): The 4-membered nitrogen ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, it mimics the reactivity of alkylating agents. In acidic environments or presence of nucleophiles, the ring can open, leading to rapid, exothermic polymerization or alkylation of biological macromolecules (DNA/Proteins).

  • The Pyrazole Moiety: Aromatic and generally stable, but nitrogen-rich. Upon combustion, it generates significant Nitrogen Oxides (NOx). Standard incineration requires scrubbers to prevent environmental release of these toxic gases.

  • The Ether Linkage: Provides a pivot point that increases the molecule's lipophilicity, potentially aiding cell membrane penetration, which increases the biological hazard if skin contact occurs.

Key Physicochemical Properties:

Property Characteristic Operational Implication
Physical State Solid (likely white/off-white powder) Dust generation is the primary inhalation risk.
Basicity Basic (Secondary amine on azetidine) Incompatible with strong acids (exotherms).

| Solubility | Polar Organic Solvents (DMSO, MeOH) | Spills will spread rapidly on wet surfaces. |

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)
  • Containerization: Do not use metal containers (potential metal-catalyzed ring opening). Use High-Density Polyethylene (HDPE) or glass.

  • Labeling: Label clearly as "Hazardous Waste - Organic Alkali - Toxic." Explicitly write the full chemical name.

  • Segregation: Keep separate from oxidizers (e.g., peroxides, permanganates) to prevent spontaneous ignition.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: If the waste stream is acidic (pH < 4), neutralize slowly with Sodium Bicarbonate to pH 7-9 before adding to the organic waste drum. This prevents uncontrolled azetidine ring-opening exotherms inside the waste drum.

  • Solvent Compatibility: Segregate into "Non-Halogenated Organic" waste streams unless chlorinated solvents (DCM/Chloroform) were used in the synthesis.

C. Contaminated Consumables[1][2][3][4]
  • Sharps/Glass: If a syringe or vial is contaminated, it must be treated as Chemical Waste , not just "Sharps." Place in a rigid bio/chem-hazard container.

  • Gloves/Wipes: Double-bag in thick polyethylene bags (minimum 2 mil thickness).

Deactivation Strategy (Spill Management)

Trustworthiness requires a self-validating system. If a spill occurs, you cannot simply "wipe it up." You must chemically degrade the hazard.

The "Quench" Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Cover liquid spills with Vermiculite or sand.

  • Chemical Deactivation (Self-Validating Step):

    • Prepare a 10% solution of Acetic Acid or Citric Acid .

    • Mechanism: The acid protonates the azetidine nitrogen. While this stresses the ring, in a controlled dilute environment, it promotes hydrolysis to the open-chain amino alcohol, which is generally less toxic and non-volatile.

    • Validation: The cessation of any mild fizzing (if carbonates were present) or heat generation indicates the reaction is complete.

  • Final Cleanup: Wipe the area with soap and water.[1] Dispose of all absorbent materials as hazardous chemical waste.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling this specific compound.

DisposalWorkflow Start Waste Generation: 4-(Azetidin-3-ylmethoxy)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Spill Accidental Spill StateCheck->Spill Bagging Double Bag in HDPE (Avoid Metal) Solid->Bagging pHCheck Check pH Level Liquid->pHCheck Absorb Absorb with Vermiculite Spill->Absorb LabelSolid Label: Toxic Organic Solid Bagging->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (RCRA Facility) LabelSolid->Incineration Acidic Acidic (pH < 4) pHCheck->Acidic NeutralBasic Neutral/Basic (pH > 4) pHCheck->NeutralBasic Neutralize Slowly Neutralize with NaHCO3 Acidic->Neutralize Segregate Segregate: Non-Halogenated Organic Waste NeutralBasic->Segregate Neutralize->Segregate Segregate->Incineration Deactivate Treat with 10% Acetic Acid (Controlled Hydrolysis) Absorb->Deactivate Deactivate->Incineration

Figure 1: Decision tree for waste management of azetidine-pyrazole derivatives, prioritizing pH control and segregation.

Regulatory Compliance (RCRA & EPA)

While this specific CAS is likely not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it defaults to the following classifications based on its functional groups:

Regulatory CategoryCodeJustification
Ignitability D001 If dissolved in flammable solvents (MeOH, EtOH).
Corrosivity D002 If the waste solution pH is >12.5 (possible with concentrated amines).
Toxic (Characteristic) D003 Potential for reactivity/explosivity if ring strain is released uncontrollably (conservative classification).

Documentation Requirement: Ensure the manifest lists the chemical as: "Waste Toxic Solids, Organic, N.O.S. (Contains 4-(Azetidin-3-ylmethoxy)-1H-pyrazole)."

References

  • BenchChem. (2025).[2][3][4] Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Retrieved from

  • MilliporeSigma. (2026).[5] Safety Data Sheet: Azetidine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2016). Strained Aza-Heterocycles in Synthesis: Handling and Safety. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Lists (40 CFR Part 261).[6] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] Washington, DC: The National Academies Press.

Sources

Handling

Personal protective equipment for handling 4-(Azetidin-3-ylmethoxy)-1H-pyrazole

Executive Summary & Compound Profile 4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a bifunctional nitrogen heterocycle often utilized as a scaffold in medicinal chemistry (e.g., JAK kinase inhibitor synthesis). Its structure c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a bifunctional nitrogen heterocycle often utilized as a scaffold in medicinal chemistry (e.g., JAK kinase inhibitor synthesis). Its structure combines a pyrazole ring (associated with pharmacological activity and potential systemic toxicity) and an azetidine ring (a strained four-membered ring with alkylating potential and corrosivity risks).

Operational Directive: Treat this compound as a High-Hazard Intermediate . Due to the lack of extensive toxicological data on this specific derivative, you must adopt a "read-across" safety strategy based on its substructures (Azetidine and Pyrazole).

Hazard Identification (Read-Across Analysis)
MoietyAssociated Hazard Class (GHS)Operational Implication
Azetidine Ring Skin Corr.[1][2] 1B (H314) ; Flam. Liq 2 (H225)High risk of chemical burns; potential ring-opening alkylation.
Pyrazole Ring Acute Tox. 3 (Dermal) (H311) ; STOT RE 1 (H372)Systemic toxicity via skin absorption; target organ damage (liver/spleen).
Combined Eye Dam. 1 (H318) ; Skin Sens. 1 (H317)Zero-tolerance for skin/eye contact.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. This system relies on redundancy : if one barrier fails (e.g., glove tear), a secondary barrier must be in place.

PPE Specifications Table
Protection ZoneEquipment StandardTechnical Justification (Causality)
Respiratory Fume Hood (Face Velocity: 0.5 m/s) Primary Barrier. Prevents inhalation of bioactive dusts. The pyrazole moiety can be rapidly absorbed via mucous membranes.
Hand (Inner) Nitrile (4 mil / 0.10 mm) Acts as a second skin. White/colored to show contrast if outer glove is breached.
Hand (Outer) Nitrile (Extended Cuff, 8 mil) Primary Contact Barrier. Thicker nitrile resists permeation from organic solvents used to dissolve the compound (e.g., DMSO, DMF).
Ocular Chemical Splash Goggles Safety glasses are insufficient. Powders drift; azetidine derivatives can cause irreversible corneal damage (H318).
Dermal (Body) Tyvek® Lab Coat (or equivalent) Cotton coats absorb liquids. Non-woven polyolefin fabrics shed dust and repel splashes.
PPE Decision Logic (Visualization)[1]

The following diagram illustrates the decision-making process for PPE escalation based on the physical state of the compound.

PPE_Logic Start Handling 4-(Azetidin-3-ylmethoxy)-1H-pyrazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Isolate Solution Solution / Oil State->Solution Dissolved Risk_Dust Risk: Inhalation & Drift Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption Solution->Risk_Splash Protocol_A PROTOCOL A (High Dust): 1. Fume Hood Mandatory 2. Goggles (Sealed) 3. Double Nitrile Gloves 4. Static Control Gun Risk_Dust->Protocol_A Protocol_B PROTOCOL B (Splash): 1. Fume Hood Recommended 2. Face Shield + Goggles 3. Extended Cuff Gloves 4. Impervious Apron Risk_Splash->Protocol_B

Figure 1: PPE Escalation Logic. Select Protocol A for weighing solids to mitigate dust inhalation; Select Protocol B for synthesis/workup to mitigate corrosive splashes.

Operational Protocol: Safe Weighing & Solubilization

Handling the solid form presents the highest risk due to electrostatic effects common in heterocyclic powders.

Step-by-Step Workflow
  • Engineering Setup:

    • Verify Fume Hood certification.

    • Place a disposable spill mat (absorbent side up) on the hood surface.

    • Static Control: Heterocycles are often static-prone. Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.

  • Gowning (The "Clean-to-Dirty" Method):

    • Don inner gloves.

    • Don Tyvek lab coat (ensure cuffs cover inner gloves).

    • Don outer gloves (pull over lab coat cuffs).

  • Weighing Procedure:

    • Never weigh on an open bench. Move the balance inside the hood or use a powder containment enclosure.

    • Transfer solid gently. If spillage occurs on the balance, wipe immediately with a methanol-dampened tissue (do not blow air).

  • Solubilization (The Critical Transition):

    • Goal: Transition the compound from "High Risk Solid" to "Manageable Liquid" as fast as possible.

    • Add solvent (DMSO/DCM) directly to the weighing vial before removing it from the hood.

    • Scientific Rationale: Solutions prevent airborne dust generation, eliminating the inhalation vector.

  • De-Gowning (The "Dirty-to-Clean" Method):

    • Remove outer gloves inside the hood (treat as contaminated).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves last.

    • Wash hands with soap and water for 20 seconds.

Workflow Visualization

Weighing_Workflow cluster_hood Fume Hood Containment Zone Static Neutralize Static (Ionizer) Weigh Weigh Solid (Closed Balance) Static->Weigh Spatula Solubilize Add Solvent (Immediate) Weigh->Solubilize Minimize Dust Time Seal Seal Vessel Solubilize->Seal Transport Transport to Reaction Setup Seal->Transport Prep Prep: Double Gloves + Spill Mat Prep->Static

Figure 2: Safe Weighing Workflow. The process emphasizes rapid solubilization to eliminate the dust hazard vector.

Emergency Response & Disposal

Exposure Response[1][2][3][4][5][6][7]
  • Skin Contact: Immediate flush for 15 minutes .[2][3] Do not use neutralization agents (vinegar/baking soda) as the heat of neutralization can worsen azetidine-related burns.

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Seek immediate ophthalmological evaluation (Azetidines are severe irritants).[4]

Chemical Waste Segregation

Proper disposal prevents downstream reactivity.

Waste StreamClassificationIncompatibility Warning
Solid Waste Hazardous Chemical DebrisDo not mix with Oxidizers (risk of exothermic reaction with the pyrazole ring).
Liquid Waste Basic Organic WasteDo not mix with Strong Acids (Azetidine ring opening is acid-catalyzed and exothermic).
Sharps Chemically ContaminatedDispose of needles immediately; do not recap.

References

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole (CAS 288-13-1) Hazard Classification.[Link]

  • PubChem. Compound Summary: Azetidine (CAS 503-29-7) Safety and Hazards.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]

Sources

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